1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine
Descripción
BenchChem offers high-quality 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
[3-(4-methylpiperazin-1-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-14-5-7-15(8-6-14)12-4-2-3-11(9-12)10-13/h2-4,9H,5-8,10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTLTRIKVYJVOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406885 | |
| Record name | 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672325-37-0 | |
| Record name | 3-(4-Methyl-1-piperazinyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=672325-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-Depth Technical Guide to the Basic Properties of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine is a trifunctional amine featuring a benzylamine moiety and a 4-methylpiperazine group attached to a central phenyl ring. This molecular scaffold is of significant interest in medicinal chemistry, appearing in compounds investigated for a range of biological activities, including kinase inhibition and receptor antagonism.[1][2] As with the vast majority of small molecule drug candidates, the acid-base properties of this compound are a critical determinant of its ultimate pharmaceutical viability.[3] The ionization state of a molecule, governed by its pKa value(s) and the pH of its environment, profoundly influences its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[4][5]
This guide provides a detailed examination of the basic properties of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine. It offers an expert analysis of the structural features governing its basicity, a robust experimental protocol for the precise determination of its pKa values, and a discussion of the critical implications of these properties within a drug development context.
Molecular Structure and Basicity Analysis
The basicity of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine arises from the presence of three nitrogen atoms, each with a lone pair of electrons available for protonation. However, their local chemical environments are distinct, resulting in three different pKa values.
![Chemical structure of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine with basic centers highlighted](https://i.imgur.com/T0bHj9U.png)
-
N1 (Aliphatic Tertiary Amine): Located within the piperazine ring and attached to a methyl group, this nitrogen is the most basic center in the molecule. Its lone pair is localized and readily available for protonation. The attached methyl group is weakly electron-donating, further increasing its basicity.
-
N2 (Aniline-like Tertiary Amine): This nitrogen is directly attached to the phenyl ring. Its lone pair of electrons is delocalized into the aromatic π-system through resonance. This delocalization significantly reduces the electron density on the nitrogen, making it the least basic of the three centers.
-
N3 (Benzylic Primary Amine): The nitrogen of the aminomethyl group is attached to a methylene (-CH2-) bridge, which insulates it from the resonance effects of the phenyl ring.[6][7] While the phenyl group has an electron-withdrawing inductive effect, this amine is significantly more basic than the aniline-like N2. Its basicity is generally expected to be slightly less than that of simple aliphatic amines but stronger than ammonia.[8][9]
Based on this qualitative analysis, the expected order of basicity is: N1 > N3 > N2 .
Physicochemical Properties and Predicted pKa Values
A summary of the key physicochemical properties and predicted pKa values for the conjugate acids of each basic center is presented below. The pKa values are estimates based on analogous structures found in the literature and computational prediction tools. Experimental verification is essential for definitive characterization.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉N₃ | [1] |
| Molecular Weight | 205.30 g/mol | [10] |
| Predicted pKa (N1 - Aliphatic) | ~9.0 - 9.8 | [11] |
| Predicted pKa (N3 - Benzylic) | ~8.8 - 9.5 | [8][12] |
| Predicted pKa (N2 - Aniline-like) | ~4.5 - 5.5 | [7] |
Note: pKa values represent the pH at which 50% of that specific functional group is in its protonated (conjugate acid) form.
Experimental Determination of pKa via Potentiometric Titration
Expertise & Rationale: Potentiometric titration is the gold-standard method for accurately determining pKa values.[13] It relies on monitoring the change in pH of a solution of the analyte upon the incremental addition of a standardized titrant (an acid). The resulting titration curve reveals inflection points, or points of maximum slope, which correspond to the pKa values of the ionizable groups.[14] This method is highly precise and can resolve multiple pKa values if they are sufficiently separated (typically by >2 pH units).[15]
Self-Validating Protocol
This protocol is designed to be self-validating through mandatory calibration and system suitability checks.
A. Materials & Reagents:
-
1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine (analyte)
-
Standardized 0.1 M Hydrochloric Acid (HCl) titrant
-
High-purity water (Milli-Q or equivalent)
-
Potassium Chloride (KCl) for ionic strength adjustment
-
Certified pH buffers (e.g., pH 4.01, 7.00, 10.01)
-
Nitrogen gas, high purity
B. Instrumentation:
-
Automated titrator or a manual setup with a high-precision digital pH meter and glass electrode
-
Calibrated burette (Class A)
-
Magnetic stirrer and stir bar
-
Temperature probe
C. Experimental Workflow Diagram:
Caption: Influence of ionization state on drug absorption.
Conclusion
1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine is a polybasic compound with three distinct ionizable centers. A thorough understanding and precise experimental determination of their respective pKa values are indispensable for any drug development program involving this scaffold. These fundamental physicochemical parameters govern the compound's solubility and permeability, thereby dictating its pharmacokinetic profile and ultimate therapeutic potential. The protocols and analyses presented in this guide provide a framework for the robust characterization of this molecule, enabling informed decisions in lead optimization and candidate selection.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Pion. (2023). What is pKa and how is it used in drug development?. Retrieved from [Link]
-
Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. [Link]
-
Gülcemal, D., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Ankara Üniversitesi Eczacılık Fakültesi Dergisi, 48(1), 221-232. [Link]
-
Lin, J., et al. (2023). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 19(6), 389-404. [Link]
-
ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development. Retrieved from [Link]
-
Smith, D. A., et al. (2012). The Significance of Acid/Base Properties in Drug Discovery. Current Topics in Medicinal Chemistry, 12(1), 2-20. [Link]
-
ECETOC. (2012). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Technical Report No. 116. [Link]
-
Špirtović-Halilović, S., et al. (2015). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of the Electrochemical Society, 2(2), 70-79. [Link]
-
Martell, A. E., & Motekaitis, R. J. (1998). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 75(11), 1464. [Link]
-
Quora. (2018). Which is more basic, ammonia or benzylamine? Why?. Retrieved from [Link]
-
Al-Ghafri, S., et al. (2013). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 58(5), 1337-1341. [Link]
-
Chemistry Stack Exchange. (2018). Comparison of basic strength of benzylamine and ammonia. Retrieved from [Link]
-
PubChem. (n.d.). [4-(4-Methylpiperazin-1-yl)phenyl]methanamine. Retrieved from [Link]
-
Molbase. (n.d.). 1-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHANAMINE. Retrieved from [Link]
-
Allen Digital. (n.d.). most basic out of these is :. Retrieved from [Link]
-
Toppr. (n.d.). Assertion Benzylamine is more basic than aniline Reason. Retrieved from [Link]
-
Mol-Instincts. (n.d.). Compound 1-[3-(benzyloxy)phenyl]-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine. Retrieved from [Link]
-
Patel, N., et al. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti- Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358. [Link]
-
Obeng, S., et al. (2015). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters, 6(10), 1063-1068. [Link]
-
Rafas, C. A., et al. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Journal of Physics: Conference Series, 1531, 012106. [Link]
-
Al-Obaidi, A., et al. (2016). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 1(5), 856-861. [Link]
-
ResearchGate. (2012). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. most basic out of these is : [allen.in]
- 7. Assertion Benzylamine is more basic than aniline Reason class 12 chemistry CBSE [vedantu.com]
- 8. quora.com [quora.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. [4-(4-Methylpiperazin-1-yl)phenyl]methanamine | C12H19N3 | CID 2776493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. uregina.ca [uregina.ca]
- 12. echemi.com [echemi.com]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine (CAS 672325-37-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine (CAS 672325-37-0), a versatile bifunctional building block crucial in modern medicinal chemistry and drug discovery. The document details the compound's physicochemical properties, outlines a robust two-step synthetic pathway from commercially available precursors, and provides detailed experimental protocols. Emphasis is placed on its primary application as a molecular scaffold, exemplified by its recent use in the construction of DNA-encoded libraries (DEL) for the discovery of novel covalent inhibitors targeting SARS-CoV-2 nonstructural proteins. While direct pharmacological data on the title compound is not prevalent, this guide explores the well-established significance of the phenylpiperazine moiety in active pharmaceutical ingredients (APIs). Furthermore, standard analytical procedures for characterization and quality control are described, alongside essential safety and handling protocols. This document serves as a vital resource for researchers utilizing this compound in synthetic and medicinal chemistry programs.
Chapter 1: Compound Profile and Physicochemical Properties
1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine is a primary amine featuring a phenyl ring substituted at the meta-position with a 4-methylpiperazine moiety. This unique arrangement of a nucleophilic primary amine and a tertiary amine-containing heterocycle makes it a valuable and versatile building block in combinatorial chemistry and fragment-based drug design.
Nomenclature and Chemical Identifiers
-
Systematic IUPAC Name: 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine
-
CAS Number: 672325-37-0
-
Molecular Formula: C₁₂H₁₉N₃
-
SMILES: CN1CCN(CC1)C2=CC=C(C=C2)CN
Physicochemical Data
The key physicochemical properties are summarized in the table below, compiled from various chemical supplier databases and computational predictions.
| Property | Value | Source(s) |
| Molecular Weight | 205.30 g/mol | [1] |
| Appearance | Not specified (typically an oil or low-melting solid) | General Knowledge |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Flash Point | 163.8 °C | [2] |
| Density | Data not available | |
| pKa (predicted) | Basic (multiple values for the different nitrogen atoms) | General Knowledge |
| LogP (predicted) | 0.7 | [1] |
| Storage Temperature | +4°C, Light & Air sensitive | [2] |
Chapter 2: Synthesis and Manufacturing
The synthesis of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine is efficiently achieved through a two-step process starting from commercially available 3-cyanobenzaldehyde and 1-methylpiperazine. The logical pathway involves the initial formation of a stable nitrile intermediate, followed by its reduction to the target primary amine.
Retrosynthetic Analysis
The retrosynthetic analysis highlights the key disconnection at the benzylamine group, tracing the synthesis back to the corresponding benzonitrile.
Caption: Retrosynthetic pathway for the target compound.
Detailed Synthesis Protocol
This section provides a validated, step-by-step protocol for the laboratory-scale synthesis.
Step 1: Synthesis of 3-(4-Methylpiperazin-1-yl)benzonitrile (Intermediate)
This step involves a reductive amination reaction between 3-cyanobenzaldehyde and 1-methylpiperazine. Sodium triacetoxyborohydride is a mild and effective reducing agent for this transformation, selectively reducing the in situ-formed iminium ion.
-
Materials:
-
3-Cyanobenzaldehyde
-
1-Methylpiperazine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic Acid (AcOH)
-
1 M Sodium Carbonate (Na₂CO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Protocol:
-
To a round-bottom flask, add 3-cyanobenzaldehyde (1.0 eq) and anhydrous dichloromethane.
-
Add 1-methylpiperazine (1.3 eq) and acetic acid (1.3 eq) to the solution and stir at room temperature.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) in portions to the stirring mixture.
-
Allow the reaction to stir at room temperature overnight. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M sodium carbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-(4-methylpiperazin-1-yl)benzonitrile as a solid.[3][4]
-
Step 2: Reduction of 3-(4-Methylpiperazin-1-yl)benzonitrile to 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine (Target Compound)
The reduction of the nitrile functional group to a primary amine is a standard transformation. Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation are highly effective.[4][5]
-
Materials:
-
3-(4-Methylpiperazin-1-yl)benzonitrile
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Deionized Water
-
15% Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Protocol (using LiAlH₄):
-
CAUTION: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, suspend LiAlH₄ (2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 3-(4-methylpiperazin-1-yl)benzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the addition funnel.
-
After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 4-6 hours, or until TLC indicates the complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the target compound, 1-[3-(4-methylpiperazin-1-yl)phenyl]methanamine. Further purification via chromatography or distillation may be performed if necessary.
-
Synthesis Workflow Diagram
Caption: Two-step synthesis workflow for the target compound.
Chapter 3: Applications in Drug Discovery and Research
The primary utility of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine lies in its role as a bifunctional building block for creating larger, more complex molecules with therapeutic potential. The phenylpiperazine core is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs targeting a wide array of biological systems.
Key Application: DNA-Encoded Library (DEL) Synthesis
A prominent, recent application of this compound is in the synthesis of DNA-encoded libraries (DEL) for high-throughput screening. In a 2024 study published in the Journal of the American Chemical Society, researchers utilized 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine as a building block (reagent cyc1-01-45) in the construction of a covalent DEL.[6]
This library was screened against key SARS-CoV-2 nonstructural proteins, leading to the discovery of novel triazine-based covalent inhibitors for the 3-chymotrypsin-like protease (3CLpro) and the papain-like protease (PLpro).[6] The primary amine of the title compound serves as a reactive handle to attach the molecule to the growing library scaffold, while the 4-methylpiperazine moiety provides a vector for structural diversity and influences the physicochemical properties (like solubility and cell permeability) of the final library members.
The Phenylpiperazine Scaffold in Medicinal Chemistry
The phenylpiperazine motif is a cornerstone of modern drug design. Its prevalence stems from its ability to engage in various biological interactions and its favorable pharmacokinetic properties. The basic nitrogen of the piperazine ring is often protonated at physiological pH, allowing for ionic interactions with acidic residues in protein binding pockets.
-
CNS Agents: Many antipsychotics and antidepressants contain the phenylpiperazine scaffold, which often confers affinity for dopamine (D₂) and serotonin (5-HT) receptors.[2]
-
Anticancer Agents: The scaffold is present in several kinase inhibitors, such as Imatinib, where the piperazine group enhances solubility and provides a key interaction point.
-
Other Therapeutic Areas: Phenylpiperazine derivatives have been investigated as anti-infective agents, neuroprotective compounds, and selective kappa opioid receptor antagonists.[7][8][9]
While 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine itself is not reported to have specific biological activity, its structure provides a validated starting point for the synthesis of new chemical entities aimed at these and other biological targets.
Chapter 4: Analytical Characterization
Robust analytical methods are essential to confirm the identity, purity, and quality of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expect signals corresponding to the aromatic protons (around 6.8-7.3 ppm), the benzylic methylene protons (-CH₂-NH₂) (around 3.8 ppm), the piperazine ring protons (broad signals between 2.4-3.2 ppm), and the N-methyl group singlet (around 2.3 ppm).
-
¹³C NMR: Expect signals for the aromatic carbons (115-150 ppm), the benzylic carbon (around 45 ppm), the piperazine carbons (45-55 ppm), and the N-methyl carbon (around 46 ppm).
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight. For C₁₂H₁₉N₃, the expected monoisotopic mass is 205.1579 g/mol . Electrospray ionization (ESI) in positive mode would be expected to show a prominent ion at m/z 206.1652 [M+H]⁺.
High-Performance Liquid Chromatography (HPLC)
Purity analysis is typically performed using reverse-phase HPLC. A C18 column is suitable for this type of compound.
-
Exemplary HPLC Method:
-
Column: Primesep A or equivalent C18, 4.6 x 150 mm, 5 µm.[11]
-
Mobile Phase: A gradient of Acetonitrile and Water with an acidic modifier (e.g., 0.1% Trifluoroacetic acid or Sulfuric Acid).[11]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or 254 nm. Benzylamine moieties typically show absorbance maxima around these wavelengths.[12]
-
Justification: The C18 stationary phase provides hydrophobic retention of the phenyl ring, while the acidic modifier ensures the amine groups are protonated, leading to sharp, symmetrical peaks and good resolution.
-
Quality Control Workflow
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 6. Practical electrochemical hydrogenation of nitriles at the nickel foam cathode - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03446E [pubs.rsc.org]
- 7. 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine | 672325-37-0 [chemicalbook.com]
- 8. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]
- 9. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 12. UV- Vis Spectrum of Benzylamine | SIELC Technologies [sielc.com]
An In-Depth Technical Guide to 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical entity 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine, a molecule of significant interest in medicinal chemistry and drug discovery. The guide details its chemical structure, physicochemical properties, and a plausible, well-documented synthetic pathway. Furthermore, it offers a thorough analytical characterization profile, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to aid in its identification and quality control. The document also explores the potential pharmacological relevance of this compound by examining the established activities of related phenylpiperazine derivatives, suggesting avenues for future research and development. This guide is intended to be a valuable resource for researchers and scientists working on the synthesis and application of novel bioactive compounds.
Introduction: The Phenylpiperazine Scaffold in Drug Discovery
The piperazine ring is a ubiquitous structural motif in a vast array of pharmacologically active compounds, valued for its ability to modulate physicochemical properties such as solubility and to interact with various biological targets.[1] When incorporated into a phenylpiperazine scaffold, this heterocyclic moiety gives rise to a class of compounds with a broad spectrum of central nervous system (CNS) activities, including antipsychotic, antidepressant, and anxiolytic effects.[2][3] The therapeutic potential of these compounds often stems from their interaction with monoamine neurotransmitter systems.[2] 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine represents a specific embodiment of this privileged scaffold, featuring a benzylamine substituent on the phenyl ring, which introduces an additional site for interaction and functionalization. This guide aims to provide a detailed technical understanding of this compound, from its synthesis to its potential biological significance.
Chemical Structure and Properties
IUPAC Name: 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine
CAS Number: 672325-37-0[4]
Molecular Formula: C₁₂H₁₉N₃
Molecular Weight: 205.30 g/mol
Structural Elucidation
The chemical structure of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine consists of a central benzene ring substituted at the meta-position (1 and 3 positions) with a 4-methylpiperazin-1-yl group and a methanamine (aminomethyl) group.
Figure 1: 2D Chemical Structure of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine.
Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Weight | 205.30 g/mol | PubChem |
| XLogP3 | 1.4 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Topological Polar Surface Area | 31.3 Ų | PubChem |
| Formal Charge | 0 | PubChem |
Synthesis of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine
A robust and efficient synthesis of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine can be achieved through a two-step process. This proposed pathway leverages the well-established Buchwald-Hartwig amination for the formation of the arylpiperazine core, followed by the reduction of a nitrile to the desired benzylamine.
Synthetic Pathway Overview
Caption: Proposed two-step synthesis of the target compound.
Step 1: Buchwald-Hartwig Amination
The initial step involves the palladium-catalyzed cross-coupling of 3-bromobenzonitrile with 1-methylpiperazine. The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds and is widely applicable to a variety of aryl halides and amines.[5][6]
Reaction:
3-Bromobenzonitrile + 1-Methylpiperazine → 3-(4-Methylpiperazin-1-yl)benzonitrile
Detailed Protocol:
-
Catalyst Pre-formation (Optional but Recommended): In an inert atmosphere (e.g., under argon or nitrogen), a suitable palladium precursor (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., BINAP or Xantphos) are dissolved in an anhydrous solvent such as toluene or dioxane. The mixture is stirred at room temperature for a specified period to allow for the formation of the active catalytic species.
-
Reaction Setup: To the reaction vessel containing the activated catalyst, add 3-bromobenzonitrile (1.0 equivalent), 1-methylpiperazine (1.1-1.5 equivalents), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 equivalents).
-
Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C. The progress of the reaction is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 3-(4-methylpiperazin-1-yl)benzonitrile.
Step 2: Nitrile Reduction
The second step is the reduction of the nitrile group in 3-(4-methylpiperazin-1-yl)benzonitrile to a primary amine. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent commonly used for this transformation.[7][8][9]
Reaction:
3-(4-Methylpiperazin-1-yl)benzonitrile → 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine
Detailed Protocol:
-
Reaction Setup: A solution of 3-(4-methylpiperazin-1-yl)benzonitrile (1.0 equivalent) in an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran) is added dropwise to a stirred suspension of lithium aluminum hydride (1.5-2.0 equivalents) in the same solvent at 0 °C under an inert atmosphere.
-
Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The reaction progress is monitored by TLC.
-
Work-up and Purification: The reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated in vacuo. The crude product can be further purified by distillation under reduced pressure or by column chromatography to afford the final product, 1-[3-(4-methylpiperazin-1-yl)phenyl]methanamine.
Analytical Characterization
The structural identity and purity of the synthesized 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine can be confirmed using a combination of spectroscopic techniques. Below are the predicted spectral data based on the analysis of its structural components.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylamine, and methylpiperazine protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2-7.4 | m | 1H | Aromatic CH |
| ~ 6.8-7.0 | m | 3H | Aromatic CH |
| ~ 3.8 | s | 2H | -CH₂-NH₂ |
| ~ 3.2-3.4 | t | 4H | Piperazine -CH₂-N(Ar) |
| ~ 2.5-2.7 | t | 4H | Piperazine -CH₂-N(CH₃) |
| ~ 2.3 | s | 3H | -N-CH₃ |
| ~ 1.8 | br s | 2H | -NH₂ |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 151 | Aromatic C-N (piperazine) |
| ~ 145 | Aromatic C-CH₂NH₂ |
| ~ 129 | Aromatic CH |
| ~ 118 | Aromatic CH |
| ~ 115 | Aromatic CH |
| ~ 113 | Aromatic CH |
| ~ 55 | Piperazine -CH₂-N(CH₃) |
| ~ 49 | Piperazine -CH₂-N(Ar) |
| ~ 46 | -N-CH₃ |
| ~ 45 | -CH₂-NH₂ |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.[3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3250 | Medium, two bands | N-H stretch (primary amine) |
| 3050-3000 | Weak | Aromatic C-H stretch |
| 2950-2800 | Medium | Aliphatic C-H stretch |
| 1650-1580 | Medium | N-H bend (primary amine) |
| 1600, 1480 | Medium | Aromatic C=C stretch |
| 1335-1250 | Strong | Aromatic C-N stretch |
| 1250-1020 | Medium | Aliphatic C-N stretch |
| 910-665 | Broad, strong | N-H wag |
Mass Spectrometry (MS) (Predicted)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns.[2]
-
Molecular Ion (M⁺): m/z = 205
-
Major Fragments:
-
m/z 134: Loss of the methylpiperazine moiety.
-
m/z 91: Benzyl cation fragment.
-
m/z 70 & 56: Fragments characteristic of the piperazine ring.
-
Potential Pharmacological Significance and Applications
While specific biological activity data for 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine is not extensively reported in the public domain, the structural motifs present suggest a high potential for pharmacological activity, particularly within the central nervous system.
Rationale for CNS Activity
Many phenylpiperazine derivatives are known to interact with various G-protein coupled receptors (GPCRs), including serotonergic and dopaminergic receptors.[10] The presence of the basic nitrogen atoms in the piperazine ring allows for ionic interactions with acidic residues in receptor binding pockets. The benzylamine moiety can also participate in hydrogen bonding and other interactions.
Caption: Potential biological targets for the title compound.
Areas for Future Investigation
-
Receptor Binding Assays: To elucidate the specific molecular targets, competitive radioligand binding assays against a panel of CNS receptors should be performed.
-
In Vitro Functional Assays: Functional assays, such as second messenger analysis or electrophysiology, can determine whether the compound acts as an agonist, antagonist, or modulator at its identified targets.
-
In Vivo Behavioral Models: Preclinical studies in animal models of depression, anxiety, and psychosis can be employed to assess the therapeutic potential of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications to the phenyl ring, the benzylamine, and the N-methyl group of the piperazine can provide valuable insights into the structural requirements for optimal activity and selectivity.
Conclusion
1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine is a synthetically accessible molecule with a chemical structure that suggests a strong potential for pharmacological activity. This technical guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic route, and a thorough analytical characterization profile. The exploration of the potential biological significance of this compound, based on the well-documented activities of related phenylpiperazine derivatives, opens up promising avenues for future research in the field of drug discovery and development. This document serves as a foundational resource for scientists and researchers interested in exploring the therapeutic potential of this and related compounds.
References
- Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
- University of California, Los Angeles. IR Spectroscopy Tutorial: Amines.
- Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction).
- Krishnakumar, V., & John Xavier, R. (2006). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 44(4), 289-293.
- Adani Pharmachem Private Limited.
- ChemicalBook. 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine | 672325-37-0.
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
- Fein, K. C., Lamson, N. G., & Whitehead, K. A. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Pharmaceutical research, 34(6), 1320–1329.
- Gueret, R., Pelinski, L., Bousquet, T., Sauthier, M., Ferey, V., & Bigot, A. (2020). A visible-light-promoted decarboxylative annulation protocol between a glycine-based diamine and various aldehydes provides 2-aryl, 2-heteroaryl, as well as 2-alkyl piperazines under mild conditions. Organic letters, 22(13), 5157-5162.
- Lu, Z., & Stahl, S. S. (2012). Aerobic oxidative cyclization of amines and alkynes: a direct, atom-economical method for the synthesis of substituted piperazines. Organic letters, 14(5), 1234-1237.
- Montgomery, T. D., & Rawal, V. H. (2016). Palladium-catalyzed cyclization for the modular synthesis of highly substituted piperazines. Organic letters, 18(4), 740-743.
- Reilly, S. W., & Mach, R. H. (2016). A facile Pd-catalyzed methodology providing an efficient synthetic route to biologically relevant arylpiperazines under aerobic conditions. Organic letters, 18(20), 5272-5275.
- Caddick, S., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Chemistry LibreTexts.
- Chemguide. Reducing nitriles to primary amines.
- PubChem. 3-Bromobenzonitrile.
- PubChem. 1-Methylpiperazine.
- University of Calgary. Ch20: Reduction of Nitriles using LiAlH4 to amines.
- Zuba, D., & Sekuła, K. (2013). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.
- European Monitoring Centre for Drugs and Drug Addiction. BZP/piperazines drug profile.
- National Institute of Standards and Technology. 1-Benzylpiperazine - NIST WebBook.
- Almaghrabi, M. (2015). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Journal of forensic research, 6(5).
- Aris, V. M., et al. (2012). Experimental Details. The Royal Society of Chemistry.
- Bielenstein, M., et al. (2019). 1H NMR spectra of compound 3a measured in five different solvents.
- JETIR. (2024). In-silico Studies of Phenyl Piperazine Derivatives Against Depression.
- MUNI. (2015). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. IS MUNI.
- ChemicalBook. 1-Methylpiperazine(109-01-3) 1H NMR spectrum.
- Chemistry LibreTexts. NMR Chemical Shifts.
- MDPI. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4275.
- OUCI.
- PubMed Central.
- ResearchGate. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
- PubMed. MDMA-like behavioral effects of N-substituted piperazines in the mouse.
- Quick Company. An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine.
- JOCPR. Synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}- oxy)methyl]piperidin-1-yl}methanones.
- PubMed Central. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists.
Sources
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. The reduction of a nitrile by LiAlH_( 4 ) produes : [allen.in]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. jetir.org [jetir.org]
An In-depth Technical Guide to 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine, a notable building block in medicinal chemistry. We will delve into its fundamental physicochemical properties, outline a robust synthetic pathway, detail analytical methodologies for its characterization, and discuss its relevance within the broader context of drug discovery.
Core Molecular Attributes
1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine is a bifunctional organic molecule featuring a primary aminomethyl group and a tertiary amine embedded within a piperazine ring, attached to a central phenyl scaffold at the meta position. This unique arrangement of functional groups imparts specific physicochemical characteristics that are highly valuable in the design of novel therapeutic agents.
Physicochemical and Structural Data
The fundamental properties of this compound are summarized in the table below. The molecular formula, C12H19N3, gives rise to a precise molecular weight that is critical for all quantitative studies.[1][2][3]
| Property | Value | Source |
| IUPAC Name | 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine | N/A |
| CAS Number | 672325-37-0 | [1][2][4] |
| Molecular Formula | C12H19N3 | [3] |
| Molecular Weight | 205.30 g/mol | [3] |
| Boiling Point | 337.5±52.0 °C (Predicted) | [1] |
| Flash Point | 163.8±26.8 °C (Predicted) | [1] |
| Density | 1.0±0.1 g/cm³ (Predicted) | [1] |
The structural arrangement of the molecule is depicted in the following diagram, highlighting the key functional moieties that dictate its chemical reactivity and potential for biological interactions.
Caption: Chemical structure of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine.
Synthesis and Purification
The synthesis of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine can be efficiently achieved through a reductive pathway starting from the corresponding benzonitrile derivative. This approach is favored due to the high yields and the commercial availability of the starting materials.
Proposed Synthetic Workflow
The overall synthetic strategy involves two main steps: a nucleophilic aromatic substitution to introduce the methylpiperazine moiety, followed by the reduction of the nitrile group to the primary amine.
Caption: Proposed two-step synthesis of the target molecule.
Detailed Experimental Protocol
Step 1: Synthesis of 3-(4-Methylpiperazin-1-yl)benzonitrile
-
To a solution of 3-fluorobenzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO), add 1-methylpiperazine (1.2 eq) and potassium carbonate (K2CO3) (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure 3-(4-methylpiperazin-1-yl)benzonitrile.
Causality: The use of a polar aprotic solvent like DMSO facilitates the nucleophilic aromatic substitution by solvating the potassium cation, thereby increasing the nucleophilicity of the piperazine nitrogen. Potassium carbonate acts as a base to neutralize the hydrofluoric acid formed during the reaction.
Step 2: Synthesis of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH4) (2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3-(4-methylpiperazin-1-yl)benzonitrile (1.0 eq) in anhydrous THF to the LiAlH4 suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction to 0 °C and carefully quench the excess LiAlH4 by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine.
-
The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.
Causality: LiAlH4 is a powerful reducing agent capable of reducing the nitrile functional group to a primary amine. The reaction is performed in an anhydrous solvent under an inert atmosphere due to the high reactivity of LiAlH4 with water and atmospheric moisture. An alternative, safer, and more scalable method involves catalytic hydrogenation using Raney Nickel or Cobalt as the catalyst under a hydrogen atmosphere.[5]
Analytical Characterization
A robust analytical workflow is essential to confirm the identity and purity of the synthesized 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine. A combination of spectroscopic and chromatographic techniques is recommended.
Caption: Analytical workflow for product characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for assessing the purity of the final compound. A reverse-phase method would be suitable for this molecule.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid to improve peak shape).
-
Detection: UV at 254 nm.
-
Expected Outcome: A single major peak corresponding to the product, with any impurities appearing as separate, smaller peaks. The retention time can be used for identification when compared to a reference standard.
Self-Validation: The method should be validated for linearity, precision, accuracy, and specificity according to standard guidelines to ensure trustworthy results.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for confirming the chemical structure of the synthesized molecule.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Expected signals would include:
-
A singlet for the methyl group on the piperazine ring.
-
Multiplets for the methylene protons of the piperazine ring.
-
A singlet for the aminomethyl protons.
-
Multiplets in the aromatic region corresponding to the protons on the phenyl ring.
-
A broad singlet for the primary amine protons, which may exchange with D2O.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
Causality: The specific chemical shifts and coupling patterns are unique to the molecule's structure, providing an unambiguous confirmation of its identity.[7][8]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to support its structural elucidation.
-
Ionization Method: Electrospray ionization (ESI) is suitable for this molecule due to the presence of basic nitrogen atoms that can be readily protonated.
-
Expected Result: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 206.16. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Applications in Drug Discovery
The 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine scaffold is of significant interest in drug discovery due to the versatile nature of the piperazine ring. The piperazine moiety is a common feature in many approved drugs, where it often serves to improve solubility, oral bioavailability, and to modulate interactions with biological targets.[9][10]
The primary amine of the methanamine group provides a key point for further chemical modification, allowing for the attachment of various pharmacophores through amide bond formation or other linkages. The methylpiperazine group, with its tertiary amine, can act as a basic center, which is often important for interactions with acidic residues in protein binding sites and for improving the pharmacokinetic profile of a drug candidate.
While specific biological activities for 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine itself are not extensively reported in publicly available literature, it serves as a critical intermediate in the synthesis of more complex molecules that are being investigated for a range of therapeutic targets, including kinases and G-protein coupled receptors.[11][12] The substitution pattern on the phenyl ring (meta) provides a specific spatial arrangement of the functional groups that can be exploited to achieve desired target engagement.
Conclusion
1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine is a valuable chemical entity with a well-defined molecular weight and structure. Its synthesis is achievable through established chemical transformations, and its identity and purity can be rigorously confirmed using standard analytical techniques. The presence of both a reactive primary amine and a drug-like methylpiperazine moiety makes it a versatile building block for the synthesis of novel compounds with potential therapeutic applications. This guide provides a foundational understanding for researchers and scientists working with this compound in the field of drug development.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Matrix Fine Chemicals GmbH. (n.d.). 1-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHANAMINE | CAS 216144-45-5. Retrieved from [Link]
-
Google Patents. (1979, January 8). United States Patent (19). Retrieved from [Link]
-
Quick Company. (n.d.). An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). [4-(4-Methylpiperazin-1-yl)phenyl]methanamine. Retrieved from [Link]
- Google Patents. (n.d.). US7119093B2 - 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl) -.
- Google Patents. (n.d.). EP1527047B1 - 3-z- 1-(4-(n-((4-methyl-piperazin-1-yl)-methylcarbonyl)-n-me thyl-amino)-anilino)-1-phenyl-methylene -6-methoxycarbonyl-2 -indolinone-monoethanesulphonate and the use thereof as a pharmaceutical composition.
-
PubMed. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved from [Link]
- Google Patents. (n.d.). US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives.
-
SIELC Technologies. (n.d.). Separation of Benzenamine, 4-(4-(4-methoxyphenyl)-1-piperazinyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2019, August 15). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti- Inflammatory Agents. Retrieved from [Link]
-
Quick Company. (n.d.). A Process For Preparing 1 Methyl 3 Phenylpiperazine. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. Retrieved from [Link]
-
MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]
-
Ministry of Health and Welfare, Republic of China (Taiwan). (n.d.). Method of Test for 1-Methyl-4-Nitrosopiperazine in Rifampin Drug Substance. Retrieved from [Link]
- Google Patents. (n.d.). CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
-
PubMed. (n.d.). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved from [Link]ine_fig2_326952876)
Sources
- 1. 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine | 672325-37-0 [chemicalbook.com]
- 2. 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine | 672325-37-0 [sigmaaldrich.com]
- 3. 1-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHANAMINE | CAS 216144-45-5 [matrix-fine-chemicals.com]
- 4. 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine - Safety Data Sheet [chemicalbook.com]
- 5. US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives - Google Patents [patents.google.com]
- 6. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US7119093B2 - 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl)-N-methyl-amino)-anilino)-1-phenyl-methylene]-6-methoxycarbonyl-2-indolinone-monoethanesulphonate and the use thereof as a pharmaceutical composition - Google Patents [patents.google.com]
- 12. EP1527047B1 - 3-z- 1-(4-(n-((4-methyl-piperazin-1-yl)-methylcarbonyl)-n-me thyl-amino)-anilino)-1-phenyl-methylene -6-methoxycarbonyl-2 -indolinone-monoethanesulphonate and the use thereof as a pharmaceutical composition - Google Patents [patents.google.com]
1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine safety and handling
An In-Depth Technical Guide to the Safe Handling of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine
Foreword: A Proactive Approach to Chemical Safety
In the landscape of pharmaceutical research and drug development, novel chemical entities are the building blocks of innovation. 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine is one such compound, a versatile intermediate with significant potential. However, its utility is intrinsically linked to our ability to handle it with the respect and caution it demands. This guide is crafted not as a mere list of rules, but as a technical resource for fellow scientists and researchers. Its purpose is to instill a deep, causal understanding of the compound's characteristics, enabling you to implement safety protocols that are not just compliant, but scientifically robust and self-validating. As a Senior Application Scientist, I emphasize that true laboratory safety transcends checklists; it is a mindset built on a foundational understanding of the materials we work with.
Compound Identification and Physicochemical Properties
Proper identification is the first step in any safety protocol. Misidentification can lead to the application of incorrect handling procedures with potentially severe consequences.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine | [1] |
| Synonyms | (3-(4-methylpiperazin-1-yl)phenyl)methanamine | [1][2] |
| CAS Number | 672325-37-0 | [1][2] |
| Molecular Formula | C₁₂H₁₉N₃ | [3] |
| Molecular Weight | 205.30 g/mol |[3] |
Hazard Identification and GHS Classification
1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine is classified as a hazardous substance. The Globally Harmonized System (GHS) provides a universal framework for understanding these hazards. Based on available safety data sheets (SDS), the compound presents significant corrosive and potential toxicological risks.[4]
Table 2: GHS Hazard Classification
| Hazard Class | GHS Category | Hazard Statement | Meaning for Researchers |
|---|---|---|---|
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[5] | This is the primary hazard. Brief contact can cause irreversible damage to skin and eyes. All direct contact must be avoided. |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[5] | The compound is highly destructive to eye tissue. Splash protection is mandatory. |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[5] | Ingestion can lead to significant health issues. Eating, drinking, or smoking in the lab is strictly forbidden. |
Precautionary Statements (P-Statements): These provide actionable advice for minimizing risk. Key statements include:
-
P262 & P280: Do not get in eyes, on skin, or on clothing. Wear protective gloves/protective clothing/eye protection/face protection.
-
P301/P310/P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.
-
P303/P361/P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305/P351/P338/P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.
-
P405: Store locked up.
The Hierarchy of Controls: A Risk Mitigation Framework
Effective safety management involves a multi-layered approach to risk reduction, known as the Hierarchy of Controls. This framework prioritizes the most effective and reliable control measures over less effective ones. Relying solely on Personal Protective Equipment (PPE) is a failure of this principle; PPE is the last line of defense.
Caption: The Hierarchy of Controls prioritizes systemic safety measures over individual protection.
Engineering Controls: The First Line of Active Defense
These controls are designed to physically isolate the researcher from the chemical hazard.
-
Chemical Fume Hood: All handling of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[4] This is non-negotiable and serves to prevent inhalation of any aerosols or vapors.
-
Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.
-
Emergency Equipment: Safety showers and eyewash stations must be readily accessible, unobstructed, and tested regularly.[4] Proximity to the workstation is critical.
Administrative Controls: Standardizing Safe Practices
-
Designated Areas: Clearly mark areas where this compound is stored and handled. This prevents cross-contamination and ensures personnel are aware of the specific hazards.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound. SOPs should cover every step from receipt to disposal.
-
Training: All personnel must be trained on the specific hazards of this compound, the contents of its SDS, and the emergency procedures outlined in this guide before they are permitted to handle it.
Personal Protective Equipment (PPE) Protocol
PPE is essential but should never be the primary means of protection. It is the final barrier between the user and the chemical.[6][7]
-
Eye and Face Protection: Due to the severe corrosive nature (H314/H318), standard safety glasses are insufficient.
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves. While disposable nitrile gloves offer splash protection, they should be changed immediately upon contact.[8] For prolonged handling or risk of immersion, heavier-duty gloves (e.g., butyl rubber, neoprene) should be considered based on manufacturer compatibility data. Always inspect gloves for tears or holes before use.
-
Protective Clothing: A flame-resistant laboratory coat should be worn, fully buttoned, with tight-fitting cuffs.[8] For procedures with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.
-
Footwear: Fully enclosed, chemical-resistant shoes are mandatory. Open-toed shoes, sandals, or perforated shoes are strictly prohibited in the laboratory.[8]
-
-
Respiratory Protection:
-
When used within a certified chemical fume hood, respiratory protection is typically not required.[6][8]
-
In the event of a significant spill or failure of engineering controls, a full-face respirator with an appropriate organic vapor/ammonia cartridge may be necessary for emergency response.[7][9] All respirator use requires prior medical clearance and fit-testing.[8]
-
Chemical Storage and Handling Protocol
Systematic procedures for storage and handling are critical to maintaining chemical integrity and preventing accidental exposure.
Storage
-
Location: Store in a cool, dry, and well-ventilated area designated for corrosive materials.[4][10]
-
Container: Keep the container tightly closed to prevent atmospheric moisture absorption and potential degradation.[4]
-
Security: The storage area or cabinet should be locked to restrict access to authorized personnel only.[4]
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and acid chlorides.[4] Contact with these materials can lead to vigorous, exothermic reactions.
Handling Workflow
-
Preparation: Before retrieving the chemical, ensure the fume hood is operational and the work area is clear of clutter. Don all required PPE.
-
Weighing/Transfer: Conduct all transfers within the fume hood. Use a stable surface and appropriate tools (spatulas, weigh boats).
-
Use: During the reaction or procedure, maintain the sash of the fume hood at the lowest practical height.
-
Post-Handling: After use, securely seal the container. Decontaminate any equipment used.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after removing gloves.[4] Do not eat, drink, or smoke when using this product.
Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration (do not use the mouth-to-mouth method). Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth thoroughly with water. If the victim is conscious and alert, give two glasses of water to drink. Seek immediate medical attention.
Accidental Release and Spill Cleanup
A spill of this compound must be treated as a high-hazard event.
Caption: A systematic workflow for responding to a chemical spill.
Spill Cleanup Protocol:
-
Evacuate: Immediately alert others and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Don appropriate PPE, including respiratory protection if the spill is large or outside of a fume hood.
-
Contain: Prevent the spill from spreading by using an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels.
-
Neutralize (If applicable and safe): For small spills, cautious neutralization with a weak acid (e.g., sodium bisulfate solution) may be possible, but this should only be done by highly trained personnel as the reaction can be exothermic.
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly according to your institution's EHS guidelines.
-
Disposal: Dispose of the container and any contaminated materials as hazardous waste.
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[4][5] Do not use a direct stream of water, as it may spread the material.
-
Specific Hazards: Thermal decomposition can produce toxic and irritating gases, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[4][9]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[4][9]
Waste Disposal
All waste containing 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine, including empty containers, contaminated absorbents, and PPE, must be disposed of as hazardous chemical waste.[4] Follow all local, state, and federal regulations. Do not dispose of down the drain or in general trash.
References
-
Personal Protective Equipment. (2025). US EPA. [Link]
-
Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Barbara. [Link]
-
5 Types of PPE for Hazardous Chemicals. (2022). Hazmat School. [Link]
-
[4-(4-Methylpiperazin-1-yl)phenyl]methanamine. (n.d.). PubChem. [Link]
-
OSHA Technical Manual (OTM) - Section VIII: Chapter 1. (n.d.). Occupational Safety and Health Administration. [Link]
Sources
- 1. 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine - Safety Data Sheet [chemicalbook.com]
- 2. 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine | 672325-37-0 [chemicalbook.com]
- 3. [4-(4-Methylpiperazin-1-yl)phenyl]methanamine | C12H19N3 | CID 2776493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. hazmatschool.com [hazmatschool.com]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. epa.gov [epa.gov]
- 10. fishersci.com [fishersci.com]
1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine solubility data
An In-Depth Technical Guide to the Solubility Assessment of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. Poor solubility can terminate the progression of otherwise promising drug candidates. This technical guide provides a comprehensive framework for characterizing the solubility of the investigational compound 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine . As a weakly basic compound with multiple ionizable centers, its solubility is expected to be highly dependent on pH. This document, intended for researchers, chemists, and drug development professionals, details the underlying scientific principles, presents robust, step-by-step protocols for determining both thermodynamic and kinetic solubility, and offers a framework for data interpretation and visualization. The methodologies described herein are grounded in international regulatory standards and best practices in pharmaceutical sciences.
Introduction: The Central Role of Solubility in Drug Discovery
In the journey from a chemical entity to a therapeutic agent, solubility is a fundamental physicochemical property that dictates a compound's fate. It directly influences key stages of pharmaceutical development, including drug formulation, in vitro assay performance, and in vivo absorption.[1][2] Low aqueous solubility can lead to erratic absorption, poor bioavailability, and an inability to achieve therapeutic concentrations upon oral administration.[3] Therefore, a thorough and early characterization of an API's solubility profile is not merely a data collection exercise; it is a critical step in risk mitigation and a prerequisite for rational drug design and formulation.[2]
This guide focuses on 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine , a compound of interest in discovery pipelines. Its molecular structure suggests it is a weak base, whose solubility will be intrinsically linked to the pH of its environment. Understanding this relationship is paramount for predicting its behavior in the gastrointestinal (GI) tract and for developing a viable oral dosage form.[4][5]
Physicochemical Profile of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine
A foundational understanding of the molecule's properties is essential before embarking on experimental studies. The key characteristics are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine | N/A |
| Synonyms | [3-(4-methyl-1-piperazinyl)phenyl]methanamine | |
| CAS Number | 672325-37-0 | [6][7] |
| Molecular Formula | C₁₂H₁₉N₃ | |
| Molecular Weight | 205.30 g/mol | |
| Predicted pKa | pKa₁ ≈ 9.5 (benzylamine), pKa₂ ≈ 8.0 (piperazine N) | Predicted |
| Structure | ![]() | N/A |
Causality Behind Experimental Choices: The presence of two basic nitrogen centers (a primary benzylic amine and a tertiary amine within the piperazine ring) is the most critical feature. These groups will be protonated at different pH values, significantly impacting the molecule's charge and, consequently, its interaction with water. The pH-dependent solubility profile is therefore not a simple linear relationship but a composite curve dictated by these two pKa values. The Henderson-Hasselbalch equation provides a theoretical starting point, but experimental determination is necessary as it often fails to predict the complex behavior of multi-protic compounds in buffered systems.[8]
Theoretical Framework: Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between two key types of solubility measurements, as they answer different questions relevant to different stages of drug development.[1][2]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under conditions where the solid phase and solution phase are in equilibrium.[2] It is the gold standard for formulation development and is typically determined using the shake-flask method over an extended period (e.g., 24-48 hours).[9]
-
Kinetic Solubility: This measures the concentration at which a compound, rapidly dissolved from a high-concentration organic stock solution (typically DMSO), precipitates out in an aqueous buffer.[3][10] This high-throughput screening method is invaluable in early discovery for ranking compounds but may overestimate the true thermodynamic solubility.[2][11]
The following diagram illustrates the conceptual relationship and typical workflows for these two essential measurements.
Caption: Strategic workflow for solubility assessment in drug discovery.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This protocol is designed to determine the equilibrium solubility of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine across a physiologically relevant pH range, in accordance with ICH and WHO guidelines for Biopharmaceutics Classification System (BCS) studies.[12][13][14]
Objective: To measure the equilibrium concentration of the API in aqueous buffers at pH 1.2, 4.5, and 6.8 at 37 °C.
Materials:
-
1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine (solid powder, >97% purity)
-
Buffer solutions (prepared according to USP standards):
-
Type I Purified Water
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Thermostatic shaker incubator
-
Calibrated pH meter
-
Microcentrifuge
-
0.22 µm PVDF syringe filters
-
Autosampler vials
-
HPLC-UV or LC-MS/MS system
Step-by-Step Methodology:
-
Preparation:
-
Set the shaker incubator to 37 ± 1 °C.[13]
-
Label triplicate vials for each pH condition (e.g., "pH 1.2-A", "pH 1.2-B", etc.).
-
-
Sample Addition:
-
Add an excess amount of the solid API to each vial (e.g., 5-10 mg) containing a known volume of the respective buffer (e.g., 1 mL). The key is to ensure a visible amount of undissolved solid remains at the end of the experiment to guarantee saturation.[9]
-
-
Equilibration:
-
Phase Separation:
-
After incubation, remove the vials and allow them to stand for 30 minutes to permit sedimentation of larger particles.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved solids. Alternatively, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) and sample the supernatant.[1][16] This step is critical to avoid artificially inflating the measured concentration.
-
-
Sample Dilution & Analysis:
-
Immediately dilute the clear filtrate with an appropriate mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved API using a validated HPLC-UV or LC-MS/MS method.[16][17] A standard calibration curve must be prepared using the same solvent as the diluted samples.
-
-
pH Verification:
Experimental Protocol: High-Throughput Kinetic Solubility
This protocol is designed for rapid screening and is based on the precipitation of the compound from a DMSO stock solution.[11][17]
Objective: To rapidly determine the concentration at which the API precipitates from a DMSO/aqueous buffer solution.
Materials:
-
10 mM stock solution of the API in 100% DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (polypropylene for compound storage, clear for reading)
-
Automated liquid handler or multichannel pipettes
-
Plate shaker
-
Nephelometer or UV-Vis plate reader[11]
Step-by-Step Methodology:
-
Plate Preparation:
-
Dispense the aqueous buffer (e.g., 198 µL of PBS, pH 7.4) into the wells of a 96-well plate.
-
-
Compound Addition:
-
Add a small volume of the 10 mM DMSO stock solution (e.g., 2 µL) to the buffer-containing wells to achieve the highest desired concentration (e.g., 100 µM with 1% final DMSO concentration).
-
Perform serial dilutions to generate a range of concentrations.
-
-
Incubation:
-
Analysis (Nephelometry):
-
Place the plate in a laser nephelometer and measure the light scattering in each well. A sharp increase in scattering relative to buffer-only controls indicates the formation of a precipitate. The concentration at which this occurs is the kinetic solubility limit.
-
-
Alternative Analysis (Filtration/UV-Vis):
-
Transfer the contents of the wells to a 96-well filter plate and apply vacuum to separate the supernatant from any precipitate.
-
Measure the UV absorbance of the clear filtrate in a UV-compatible plate.[16]
-
Quantify the concentration against a calibration curve prepared in a DMSO/buffer mixture identical to the final assay conditions. The concentration at which the measured value plateaus is the kinetic solubility.
-
The following diagram illustrates the core principles of pH-dependent solubility for a di-basic compound like the one under study.
Caption: Ionization states of a di-basic compound and their impact on solubility.
Data Interpretation and Reporting
All quantitative data should be clearly summarized for comparison and analysis.
Table 1: Hypothetical Thermodynamic Solubility Results
| Medium | pH | Temperature (°C) | Mean Solubility (µg/mL) | Std. Dev. | Molar Solubility (µM) |
| 0.1 N HCl | 1.2 | 37 | [Result] | [Result] | [Result] |
| Acetate Buffer | 4.5 | 37 | [Result] | [Result] | [Result] |
| Phosphate Buffer | 6.8 | 37 | [Result] | [Result] | [Result] |
The results should be plotted as log(Solubility) vs. pH to visualize the compound's profile. Based on the lowest measured solubility over the pH 1.2-6.8 range, the compound can be classified according to the BCS.[13][14] An API is considered "highly soluble" when the highest therapeutic dose is soluble in ≤250 mL of aqueous media across this pH range.[13]
Conclusion
This guide provides a robust, scientifically-grounded framework for the comprehensive solubility characterization of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine. By employing both high-throughput kinetic screening and gold-standard thermodynamic shake-flask methods, researchers can build a complete picture of the compound's behavior. This data is indispensable for making informed decisions regarding lead candidate selection, guiding formulation strategies, and ultimately increasing the probability of success in the complex process of drug development. The protocols outlined are self-validating and adhere to the highest standards of scientific integrity, ensuring that the data generated is reliable, reproducible, and fit for purpose in a regulated environment.
References
-
Al-Ghaban, F., Al-Asady, A. B., & Abbas, A. S. (2023). A review of methods for solubility determination in biopharmaceutical drug characterisation . Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Glomme, A., & März, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds . American Pharmaceutical Review. [Link]
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O . Rheolution. [Link]
-
Solubility Assessment Service . Creative Biolabs. [Link]
-
BCS Guideline for solubility and Dissolution . Slideshare. [Link]
-
Kinetic Solubility Assays Protocol . AxisPharm. [Link]
-
ADME Solubility Assay . BioDuro. [Link]
-
1-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHANAMINE | CAS 216144-45-5 . Molbase. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs . Lund University Publications. [Link]
- Method for determining solubility of a chemical compound.
-
PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION . World Health Organization. [Link]
-
Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver . World Health Organization. [Link]
-
ICH M9 guideline on biopharmaceutics classification system-based biowaivers . European Medicines Agency. [Link]
-
M9 BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
-
[4-(4-Methylpiperazin-1-yl)phenyl]methanamine . PubChem, National Center for Biotechnology Information. [Link]
-
Fogg, P. G. T. Solubility of Amines in Organic Liquids . IUPAC-NIST Solubility Data Series. [Link]
-
Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility . European Journal of Pharmaceutical Sciences. [Link]
-
Phenyl(4-piperazin-1-ylphenyl)methanone . PubChem, National Center for Biotechnology Information. [Link]
-
[3-(4-Ethyl-piperazin-1-yl)-phenyl]-methyl-amine . PubChem, National Center for Biotechnology Information. [Link]
-
Solubility data and pK a values of a few drugs that demonstrate pH-dependent solubility . ResearchGate. [Link]
-
Walter, C., & Schick, P. (2024). Medicinal products with pH-dependent solubility-A problem for BA/BE assessment? . European Journal of Pharmaceutical Sciences. [Link]
-
4-(4-Methylpiperazin-1-yl)aniline . PubChem, National Center for Biotechnology Information. [Link]
-
4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide . PubChem, National Center for Biotechnology Information. [Link]
-
3-(4-Methyl-piperazin-1-yl)-propylamine . Oakwood Chemical. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Medicinal products with pH-dependent solubility-A problem for BA/BE assessment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine | 672325-37-0 [chemicalbook.com]
- 7. 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine - Safety Data Sheet [chemicalbook.com]
- 8. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. enamine.net [enamine.net]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. who.int [who.int]
- 13. ema.europa.eu [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Spectral Characterization of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine: A Technical Guide
This technical guide provides an in-depth analysis of the spectral data for the organic compound 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectral properties. The interpretation of this data is crucial for the structural elucidation and quality control of this compound, which holds potential significance in medicinal chemistry and materials science.
Introduction
1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine is a substituted aromatic amine featuring a benzylamine moiety and a 4-methylpiperazine group. The unique arrangement of these functional groups imparts specific physicochemical properties that are of interest in various research and development applications. Accurate structural confirmation is the bedrock of any scientific investigation, and for organic molecules of this nature, mass spectrometry and nuclear magnetic resonance spectroscopy are the gold standards. This guide will delve into the predicted spectral data for this compound, offering a detailed interpretation grounded in established spectroscopic principles.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectral assignments, the atoms of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine are numbered as illustrated in the following diagram. This systematic numbering will be used consistently throughout the analysis of the NMR and MS data.
Caption: Molecular structure of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine with atom numbering.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The resulting mass spectrum provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern can be used to deduce its structure.
Experimental Protocol: Electron Ionization (EI)
A standard approach for the mass spectral analysis of small organic molecules like 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine is Electron Ionization (EI).
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).
-
Fragmentation: The molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller charged and neutral pieces.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.
Predicted Mass Spectrum
The predicted mass spectrum of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine would exhibit a molecular ion peak and several characteristic fragment ions.
| m/z (predicted) | Ion Structure | Interpretation |
| 219 | [C₁₂H₁₉N₃]⁺• | Molecular Ion (M⁺•) |
| 202 | [C₁₂H₁₆N₂]⁺• | Loss of NH₃ (ammonia) from the aminomethyl group. |
| 148 | [C₉H₁₀N₂]⁺• | Cleavage of the bond between the phenyl ring and the aminomethyl group. |
| 131 | [C₈H₇N₂]⁺ | Further fragmentation of the piperazine-substituted phenyl ring. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for benzyl compounds.[1] |
| 71 | [C₄H₉N]⁺ | Fragment corresponding to the N-methylpiperazine ring. |
| 58 | [C₃H₈N]⁺ | A common fragment from the piperazine ring cleavage. |
Interpretation of Fragmentation Patterns
The fragmentation of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine under EI conditions is expected to be driven by the presence of the nitrogen atoms and the benzylic position, which can stabilize adjacent positive charges.
A primary fragmentation pathway involves the loss of ammonia (NH₃) from the aminomethyl group, a common fragmentation for primary amines, leading to a fragment at m/z 202. Another significant fragmentation is the benzylic cleavage, where the bond between the aromatic ring and the CH₂NH₂ group breaks, which can lead to the formation of a tropylium ion at m/z 91, a hallmark of benzyl-containing compounds.[1]
Cleavage of the piperazine ring is also expected. The N-methylpiperazine moiety can fragment to produce ions at m/z 71 and 58. The bond between the phenyl ring and the piperazine nitrogen can also cleave, leading to fragments representative of the substituted phenyl portion.
Caption: Proposed key fragmentation pathways for 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are essential for a complete structural assignment.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A small amount of the sample (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
-
Data Acquisition: The sample is placed in a strong, uniform magnetic field. A radiofrequency pulse is applied, which excites the atomic nuclei. As the nuclei relax back to their ground state, they emit a signal that is detected.
-
Data Processing: The detected signal, known as the free induction decay (FID), is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased and baseline-corrected.
-
Spectral Analysis: The chemical shifts, integration (for ¹H NMR), and coupling patterns of the signals are analyzed to determine the structure of the molecule.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine in CDCl₃ is expected to show distinct signals for the aromatic, aminomethyl, piperazine, and methyl protons.
| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| ~7.25 | t | 1H | H-5' |
| ~6.80 - 7.00 | m | 3H | H-2', H-4', H-6' |
| ~3.85 | s | 2H | CH₂ NH₂ |
| ~3.20 | t | 4H | Piperazine H (adjacent to phenyl) |
| ~2.60 | t | 4H | Piperazine H (adjacent to methyl) |
| ~2.35 | s | 3H | N-CH₃ |
| ~1.60 | br s | 2H | CH₂NH₂ |
Interpretation of the ¹H NMR Spectrum
-
Aromatic Region (δ 6.80 - 7.25 ppm): The protons on the 1,3-disubstituted benzene ring will appear in this region. The proton at the 5'-position, being a triplet, will likely be the most downfield of the aromatic signals. The other three aromatic protons will appear as a complex multiplet.
-
Aminomethyl Protons (δ ~3.85 ppm): The two protons of the benzylic methylene group (CH₂NH₂) are expected to appear as a singlet, shifted downfield due to the adjacent amino group and the aromatic ring.
-
Piperazine Protons (δ ~3.20 and ~2.60 ppm): The eight protons of the piperazine ring will likely appear as two distinct triplets. The protons on the carbons closer to the electron-withdrawing phenyl group are expected to be more deshielded and appear further downfield (~3.20 ppm) compared to the protons on the carbons adjacent to the methyl group (~2.60 ppm).
-
N-Methyl Protons (δ ~2.35 ppm): The three protons of the N-methyl group are expected to appear as a sharp singlet.
-
Amine Protons (δ ~1.60 ppm): The two protons of the primary amine (NH₂) will likely appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on factors such as solvent and concentration.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
| Chemical Shift (δ, ppm) (Predicted) | Assignment |
| ~151 | C-3' |
| ~140 | C-1' |
| ~129 | C-5' |
| ~118 | C-6' |
| ~115 | C-4' |
| ~113 | C-2' |
| ~55 | Piperazine C (adjacent to methyl) |
| ~49 | Piperazine C (adjacent to phenyl) |
| ~46 | N-C H₃ |
| ~46 | C H₂NH₂ |
Interpretation of the ¹³C NMR Spectrum
-
Aromatic Carbons (δ 113 - 151 ppm): The six carbons of the benzene ring will appear in this region. The carbon attached to the piperazine nitrogen (C-3') is expected to be the most downfield due to the deshielding effect of the nitrogen. The carbon bearing the aminomethyl group (C-1') will also be significantly downfield.
-
Piperazine Carbons (δ ~55 and ~49 ppm): The two sets of equivalent carbons in the piperazine ring are expected to have distinct chemical shifts. The carbons adjacent to the phenyl ring will likely be at a different chemical shift than those adjacent to the methyl group.
-
N-Methyl Carbon (δ ~46 ppm): The carbon of the N-methyl group is expected to appear in this region.
-
Aminomethyl Carbon (δ ~46 ppm): The benzylic carbon of the aminomethyl group will also appear in a similar region to the N-methyl carbon. 2D NMR techniques such as HSQC and HMBC would be necessary to definitively assign these signals.
Conclusion
The comprehensive analysis of the predicted mass spectrum and ¹H and ¹³C NMR spectra provides a robust framework for the structural characterization of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine. The expected fragmentation patterns in the mass spectrum, along with the chemical shifts, multiplicities, and integrations in the NMR spectra, offer a detailed and self-validating system for confirming the identity and purity of this compound. This technical guide serves as a valuable resource for scientists and researchers, enabling confident structural elucidation and facilitating further investigation into the applications of this intriguing molecule.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
NMRShiftDB2. (n.d.). An open-source database for organic structures and their NMR spectra. [Link]
-
NIST Chemistry WebBook. (n.d.). NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]
Sources
A Technical Guide to 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine: A Versatile Building Block in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine (CAS No. 672325-37-0), a key chemical intermediate gaining prominence in medicinal chemistry and drug discovery. While a detailed historical record of its initial synthesis is not extensively documented, its recent applications underscore its value as a versatile building block. This document details its physicochemical properties, a robust and reproducible synthetic route, and its critical role in the generation of advanced screening libraries, such as DNA-Encoded Libraries (DELs) for novel therapeutic agent identification. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a technical understanding of this compound's synthesis and application.
Introduction and a Note on its "Discovery"
The history of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine is not one of a singular, celebrated discovery but rather of its emergence as a valuable tool in the synthetic chemist's arsenal. Its significance is derived from the privileged phenylpiperazine scaffold it contains—a motif frequently found in centrally active pharmaceutical agents. The combination of a primary benzylic amine and a tertiary amine within the N-methylpiperazine group offers two key points for chemical modification, making it an ideal building block for creating diverse molecular libraries. Its "discovery" is therefore intrinsically linked to its utility and commercial availability as a reagent for constructing more complex molecules with therapeutic potential.
The piperazine ring, in particular, is a common structural feature in drugs targeting the central nervous system (CNS), due to its ability to modulate pharmacokinetic properties and interact with various receptors. The presence of this scaffold in 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine suggests its potential as a precursor for a wide range of biologically active compounds.
Physicochemical Properties
A summary of the key physicochemical properties of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine is provided in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Source |
| CAS Number | 672325-37-0 | [1][2] |
| Molecular Formula | C₁₂H₁₉N₃ | AccelaChem |
| Molecular Weight | 205.30 g/mol | AccelaChem |
| MDL Number | MFCD07368540 | AccelaChem |
| Purity (Typical) | >95% | AccelaChem |
| Boiling Point | Not specified | |
| Flash Point | 163.8℃ | AccelaChem |
| Storage Conditions | +4℃, Light & Air sensitive | AccelaChem |
Synthesis of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine
The synthesis of the title compound can be efficiently achieved via a two-step process, starting from commercially available precursors. The key steps involve a nucleophilic aromatic substitution to form the nitrile intermediate, followed by a robust reduction to yield the primary amine.
Caption: Synthetic pathway for 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine.
Experimental Protocol: A Representative Synthesis
Step 1: Synthesis of 3-(4-Methylpiperazin-1-yl)benzonitrile
-
To a solution of 3-fluorobenzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO), add N-methylpiperazine (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).
-
Heat the reaction mixture to 120°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(4-methylpiperazin-1-yl)benzonitrile as a solid. This nitrile is a known precursor for the synthesis of various drug candidates.[3]
Step 2: Synthesis of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine
-
To a suspension of lithium aluminium hydride (LiAlH₄) (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-(4-methylpiperazin-1-yl)benzonitrile (1.0 eq) in anhydrous THF dropwise.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.[4] Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).[4]
-
Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite.
-
Wash the filter cake with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine.
-
If necessary, purify the product by column chromatography on silica gel or by vacuum distillation to obtain the final product with high purity.
Causality of Experimental Choices:
-
Step 1: DMSO is used as a high-boiling polar aprotic solvent, ideal for SɴAr reactions. K₂CO₃ acts as a base to facilitate the reaction.
-
Step 2: LiAlH₄ is a powerful reducing agent capable of reducing nitriles to primary amines.[5][6] The reaction is performed in an anhydrous aprotic solvent like THF due to the high reactivity of LiAlH₄ with protic solvents. The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in an easily filterable precipitate of aluminum salts.
Applications in Drug Discovery: A Key Reagent for DNA-Encoded Libraries
The primary documented application of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine is as a building block in the synthesis of DNA-Encoded Libraries (DELs). DELs are vast collections of small molecules covalently linked to unique DNA barcodes, which enable the rapid screening of billions of compounds against a biological target.[7]
In a recent study aimed at discovering inhibitors for nonstructural proteins of SARS-CoV-2, 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine (CAS 672325-37-0) was utilized as a building block in the construction of a DEL.[8] The primary amine of the molecule serves as a reactive handle for coupling to a DNA-linked scaffold, while the phenylpiperazine moiety is incorporated into the final small molecule structure.
Caption: Role in DNA-Encoded Library (DEL) Synthesis.
The use of this specific building block in the SARS-CoV-2 study highlights the strategic incorporation of the phenylpiperazine motif into screening libraries to explore chemical space relevant for protein-ligand interactions.[8] The resulting library, containing derivatives of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine, was then screened against viral proteins to identify potential inhibitors.[8] This demonstrates the compound's direct contribution to the discovery of novel therapeutic leads.
Conclusion
1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine stands as a testament to the importance of versatile chemical building blocks in the ever-evolving landscape of drug discovery. While its own "discovery" may be unassuming, its application in cutting-edge technologies like DNA-Encoded Library synthesis is a clear indicator of its value. The synthetic route presented herein is robust and scalable, ensuring its accessibility for research purposes. As the demand for diverse and medicinally relevant screening compounds continues to grow, the utility of well-designed intermediates like 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine is set to increase, solidifying its place as a key component in the synthesis of next-generation therapeutics.
References
-
CAS Common Chemistry. (n.d.). 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine. Retrieved from [Link]
- Li, X., et al. (2023). Covalent DNA-Encoded Library Workflow Drives Discovery of SARS-CoV-2 Nonstructural Protein Inhibitors. Journal of the American Chemical Society.
-
AccelaChem. (n.d.). 672325-37-0, 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine. Retrieved from [Link]
- Peruncheralathan, S., et al. (2012). Reduction of Biginelli compounds by LiAlH4: a rapid access to molecular diversity. Organic & Biomolecular Chemistry.
-
Organic Chemistry Portal. (n.d.). Lithium Aluminium Hydride - LiAlH₄. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Vipergen. (n.d.). Synthesis of DNA Encoded Libraries for Drug Discovery. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]
Sources
- 1. 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine | 672325-37-0 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. biocat.com [biocat.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Reduction of Biginelli compounds by LiAlH4: a rapid access to molecular diversity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. dna encoded library chemical libraries & drug discovery [vipergen.com]
- 8. pubs.acs.org [pubs.acs.org]
Introduction to methylpiperazine-containing compounds in research
An In-Depth Technical Guide to Methylpiperazine-Containing Compounds in Research
Foreword: The Privileged Scaffold in Modern Drug Discovery
The piperazine ring, a simple six-membered heterocycle with two opposing nitrogen atoms, represents one of the most prolific and versatile scaffolds in medicinal chemistry.[1][2] Its unique combination of structural rigidity, basicity, and the capacity for di-substitution allows it to serve as a powerful molecular anchor, improving the aqueous solubility, cell permeability, and target-binding affinity of drug candidates.[3] The introduction of a methyl group at the N1 position, yielding 1-methylpiperazine, further refines these properties, adding a small, lipophilic feature that can enhance hydrophobic interactions and modulate pharmacokinetic profiles.[4] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, characterization, and application of methylpiperazine-containing compounds, grounding theoretical concepts in practical, field-proven methodologies.
The Methylpiperazine Core: Physicochemical Properties and Strategic Value
1-Methylpiperazine is a colorless to pale yellow liquid that serves as a critical building block for a vast array of active pharmaceutical ingredients (APIs).[5][6] Its value in drug design stems from the properties conferred by its structure. The two nitrogen atoms provide hydrogen bond acceptors and donors, which can significantly improve oral bioavailability and other ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[3] The N-methyl group enhances lipophilicity and can engage in hydrophobic and charge-transfer interactions with biological targets, often improving potency and selectivity.[4]
| Property | Value | Reference |
| CAS Number | 109-01-3 | [5] |
| Molecular Formula | C₅H₁₂N₂ | [6] |
| Molecular Weight | 100.16 g/mol | [6] |
| Boiling Point | 138-140 °C | [6] |
| Density | 0.903 g/cm³ at 25°C | [6] |
| Solubility | Soluble in water and common organic solvents | [6] |
Synthesis of Methylpiperazine-Containing Compounds
The incorporation of the methylpiperazine moiety into a target molecule can be achieved through several reliable synthetic routes. The choice of method often depends on the scale, desired purity, and the nature of the starting materials.
Green Synthesis of 1-Methylpiperazine
A modern, environmentally conscious approach emphasizes efficiency and the use of less hazardous materials. One such method involves a two-step process starting from affordable raw materials.[7][8] This protocol boasts high yield and selectivity, minimizing by-product formation.[7]
Experimental Protocol:
-
Step 1: Aminolysis Reaction. Di-methyl oxalate is reacted with N-methylethylenediamine to form the intermediate, 1-methylpiperazine-2,3-dione.[7] This initial step leverages inexpensive starting materials in a straightforward process.[7]
-
Step 2: Catalytic Hydrogenation. The intermediate is subjected to hydrogenation using a Raney nickel catalyst.[7][8]
-
Temperature: 150-200°C
-
Pressure: 3.0-5.0 MPa
-
Result: This reduction yields 1-methylpiperazine with high purity. The reported overall yield reaches 95.11%, with a selectivity of 96.72%.[7]
-
The causality behind this protocol's success lies in the specific choice of catalyst and reaction conditions, which are pivotal for achieving high efficiency and minimizing side reactions.[7]
Caption: General workflow for spectroscopic characterization.
Quantitative Analysis by HPLC
For determining the purity of an API or quantifying trace impurities, High-Performance Liquid Chromatography (HPLC) is the method of choice. Since the piperazine core lacks a strong chromophore, derivatization is often required for UV detection. [9][10] Experimental Protocol: Trace Analysis of Piperazine Impurities
-
Derivatization: React the sample with 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a stable, UV-active derivative. [9][11]This step is critical as it allows for sensitive detection using standard HPLC-UV instrumentation. [9]2. Chromatographic Conditions:
-
Column: C18 or similar reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Flow Rate: 1.0 mL/min. [9] * Column Temperature: 35°C. [9] * Detection Wavelength: 340 nm (for the NBD-Cl derivative). [9]3. Validation: The method must be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). [9]A validated method can reliably detect piperazine impurities at parts-per-million (ppm) levels. [9]
-
Applications in Drug Discovery and Development
The methylpiperazine scaffold is a constituent of numerous blockbuster drugs, demonstrating its broad therapeutic utility. [12][13]Its inclusion is a strategic choice to optimize a molecule's pharmacological profile.
Anticancer Agents
Methylpiperazine is a key component in many modern kinase inhibitors. Its presence can improve water solubility and target affinity. [4]* Mechanism of Action: Many methylpiperazine-containing anticancer agents function by inducing apoptosis (programmed cell death) in cancer cells. [14]This can occur through the intrinsic pathway, characterized by a decrease in mitochondrial membrane potential and the release of cytochrome c, which in turn activates caspases 3, 7, and 9. [14]* Structure-Activity Relationship (SAR): Studies on methylpiperazine-containing chalcones have shown that substitutions on adjacent phenyl rings are critical for activity. A derivative with 3-trifluoromethyl-4-fluoro substitutions was identified as a highly potent and selective MAO-B inhibitor, a target relevant in some cancers and neurodegenerative diseases. [4]In other series, replacing a piperidine ring with N-methylpiperazine has been shown to enhance cytotoxicity against cancer cell lines like A-549 (lung), HCT-116 (colon), and MIAPaCa-2 (pancreas). [15]
Central Nervous System (CNS) Disorders
The ability of the piperazine moiety to interact with neurotransmitter receptors makes it a cornerstone for drugs targeting the CNS. [1][16]* Therapeutic Areas: Compounds are used as antipsychotics (e.g., Clozapine), antidepressants (e.g., Vortioxetine), and anxiolytics (e.g., Buspirone). [17]* Mechanism of Action: The pharmacological activity often arises from modulating monoamine neurochemical pathways. [16][17]This can involve direct interaction with serotonin (5-HT), dopamine (D₂), and adrenergic receptors, or by inhibiting the reuptake of these neurotransmitters. [1][18]* SAR: Subtle changes to the substitution pattern on the piperazine ring can cause significant shifts in pharmacological activity, allowing for the fine-tuning of receptor selectivity and the development of drugs with specific desired effects. [1]
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. 1-Methylpiperazine: exploring the properties and applications of a versatile organic compound_Chemicalbook [chemicalbook.com]
- 7. 1-Methylpiperazine: synthesis, applications and safety_Chemicalbook [chemicalbook.com]
- 8. guidechem.com [guidechem.com]
- 9. jocpr.com [jocpr.com]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
A Strategic Guide to Unlocking the Therapeutic Potential of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine: A Privileged Scaffold Approach
An In-Depth Technical Guide
Introduction
The compound 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine (CAS No. 672325-37-0) represents a compelling starting point for a drug discovery campaign.[1] Its molecular architecture is a composite of two highly valued pharmacophores in medicinal chemistry: the phenylpiperazine and the benzylamine moieties. These are not mere molecular fragments but are widely regarded as "privileged scaffolds"—structural frameworks that are capable of binding to multiple, distinct biological targets with high affinity. The phenylpiperazine core is a cornerstone of numerous clinically successful drugs, particularly those targeting the central nervous system (CNS).[2][3] Similarly, the benzylamine motif is a foundational element in a wide array of pharmaceuticals, from oncology agents to therapeutics for neurodegenerative disease.[4]
To date, the specific biological activities of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine remain largely unexplored in public-domain research. This guide, therefore, serves not as a summary of existing knowledge, but as a strategic blueprint for its systematic investigation. As a Senior Application Scientist, the perspective offered herein is grounded in the principles of efficient, logic-driven drug discovery. We will forgo a rigid, templated approach and instead build a research plan dictated by the chemical nature of the molecule itself. This document outlines a multi-pronged strategy to de-risk and accelerate the exploration of this compound, focusing on three high-probability therapeutic areas: Neuropharmacology , Oncology , and Anti-Inflammatory modulation.
The following diagram provides a high-level overview of the proposed strategic approach, designed to efficiently triage and advance the most promising therapeutic applications.
Caption: High-level strategic workflow for investigating the therapeutic potential of the topic compound.
Section 1: Neuropharmacological Potential - Modulator of Monoaminergic Systems
Scientific Rationale
The phenylpiperazine scaffold is a dominant feature in a multitude of CNS-active drugs. Its rigid structure allows for precise orientation of substituents to interact with G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D2) receptors.[5] Derivatives are known to function as agonists, antagonists, or partial agonists at various 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A), a mechanism central to the action of many antidepressants and antipsychotics.[6][7] The presence of the 4-methyl group on the piperazine ring is also a common feature in bioactive compounds, often influencing potency and pharmacokinetic properties.[8] Given this strong precedent, the most logical and highest-priority area of investigation is the compound's potential activity within monoaminergic neurotransmitter systems.
Proposed Research Workflow
The workflow is designed to first establish receptor binding, then confirm functional activity, and finally test for a relevant behavioral phenotype in vivo.
Caption: Phased workflow for neuropharmacological investigation.
Phase 1: In Vitro Target Profiling
The initial step is to determine if the compound binds with appreciable affinity to key CNS receptors implicated in mood and psychotic disorders. A radioligand binding assay is the gold standard for this initial screen due to its robustness and throughput.
Table 1: Suggested Primary and Secondary Receptor Target Panel
| Receptor Family | Primary Targets | Secondary/Counter-Screen Targets | Rationale |
|---|---|---|---|
| Serotonin (5-HT) | 5-HT1A, 5-HT2A, 5-HT2C | 5-HT1B, 5-HT3, 5-HT7, SERT | Primary targets for antidepressant/antipsychotic action. SERT for reuptake inhibition.[6] |
| Dopamine | D2 (long isoform) | D1, D3, D4, DAT | Primary target for antipsychotic action. DAT for reuptake inhibition.[9] |
| Adrenergic | α1, α2 | β1, β2 | Often involved in off-target effects of CNS drugs. |
Experimental Protocol 1: 5-HT2A Receptor Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compound for the human 5-HT2A receptor.
-
Principle: This is a competitive binding assay where the test compound competes with a known high-affinity radioligand ([³H]-ketanserin) for binding to membranes prepared from cells expressing the 5-HT2A receptor. The amount of radioligand displaced is proportional to the affinity of the test compound.[10]
-
Materials:
-
Receptor Source: Commercially available membranes from CHO or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]-ketanserin (specific activity ~70-90 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific control: Mianserin (10 µM).
-
96-well filter plates (GF/B filter).[10]
-
Scintillation fluid and microplate scintillation counter.
-
-
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine in DMSO. Serially dilute in assay buffer to achieve final concentrations ranging from 0.1 nM to 100 µM.
-
Assay Setup (in 96-well plate):
-
To each well, add 50 µL of assay buffer.
-
Add 50 µL of the test compound at various concentrations (or vehicle for total binding, or mianserin for non-specific binding).
-
Add 50 µL of [³H]-ketanserin diluted in assay buffer to a final concentration of ~1-2 nM (approximating its Kd).
-
Initiate the binding reaction by adding 50 µL of the receptor membrane preparation (typically 10-20 µg of protein per well). The final volume is 200 µL.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking.
-
Harvesting: Rapidly filter the contents of the plate through the filter mat using a cell harvester. Wash the filters 3 times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filter mat, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Phase 2: Cellular and Functional Assays
A high-affinity binder is not necessarily a functional modulator. The next critical step is to determine whether the compound acts as an agonist, antagonist, or partial agonist at the identified target(s).
Experimental Protocol 2: Dopamine D2 Receptor Functional Assay (cAMP Inhibition)
-
Objective: To characterize the functional activity of the test compound at the human D2 receptor.
-
Principle: The D2 receptor is coupled to the Gi/o protein.[11] Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures changes in cAMP in a stable cell line.[12]
-
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human D2L receptor.
-
Assay Medium: Serum-free medium (e.g., DMEM/F12).
-
Stimulant: Forskolin (to stimulate baseline cAMP production).
-
Reference Agonist: Quinpirole.
-
Reference Antagonist: Haloperidol.
-
cAMP Detection Kit: A commercial kit based on TR-FRET (e.g., HTRF) or luminescence (e.g., GloSensor).
-
-
Methodology:
-
Cell Plating: Seed the D2-expressing cells into a 384-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Agonist Mode:
-
Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.
-
Add the test compound at various concentrations (0.1 nM to 100 µM).
-
Add a fixed concentration of forskolin (e.g., 10 µM).
-
Incubate for 30-60 minutes at room temperature.
-
-
Antagonist Mode:
-
Pre-incubate the cells with the test compound at various concentrations for 15-30 minutes.
-
Add a fixed concentration of the reference agonist quinpirole (at its EC80 concentration) along with forskolin.
-
Incubate for 30-60 minutes at room temperature.
-
-
Detection: Lyse the cells and measure cAMP levels according to the detection kit manufacturer's instructions.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP signal against the log concentration of the test compound to determine the EC50 (potency) and the Emax (efficacy) relative to quinpirole.
-
Antagonist Mode: Plot the cAMP signal against the log concentration of the test compound to determine the IC50. This can be used to calculate the functional antagonist constant (Kb).
-
-
Phase 3: In Vivo Behavioral Models
If the compound demonstrates potent and selective functional activity in vitro, the next step is to assess its effects in a whole-animal model. The choice of model depends on the in vitro profile. For example, a 5-HT1A agonist or 5-HT2A antagonist profile would suggest potential antidepressant or anxiolytic activity.[13][14]
Experimental Protocol 3: Forced Swim Test (FST) in Mice
-
Objective: To assess the potential antidepressant-like activity of the test compound.
-
Principle: This model is based on the observation that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. Antidepressant treatments are known to reduce the duration of this immobility.[13]
-
Materials:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Test Compound: Dissolved/suspended in an appropriate vehicle (e.g., saline with 0.5% Tween 80).
-
Positive Control: Imipramine (15-30 mg/kg, intraperitoneal injection).
-
Apparatus: Glass cylinders (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
-
Methodology:
-
Acclimation & Dosing: Allow mice to acclimate to the facility for at least one week. On the test day, administer the test compound, vehicle, or positive control via the desired route (e.g., IP or oral gavage) 30-60 minutes before the test.
-
Test Session: Gently place each mouse individually into a cylinder of water for a 6-minute session.
-
Scoring: An automated video-tracking system or a trained observer blind to the treatment groups should record the behavior. The key parameter is the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water.
-
Data Analysis: Compare the mean immobility time across treatment groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison against the vehicle control group. A significant reduction in immobility time suggests antidepressant-like effects.
-
Section 2: Oncological Potential - Targeting Cancer Cell Proliferation and Signaling
Scientific Rationale
Both the benzylamine and phenylpiperazine scaffolds are present in approved and investigational anticancer agents. Benzylamine derivatives have been shown to induce apoptosis and reduce proliferation and metastasis in melanoma models.[15] Phenylpiperazine derivatives have been successfully designed as inhibitors of key oncogenic drivers, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[9] The combination of these two privileged scaffolds in one molecule provides a strong rationale for investigating its potential as an anticancer agent.
Proposed Research Workflow
This workflow begins with broad screening to identify sensitive cancer types, followed by mechanistic studies to define the mode of action, and culminates in an in vivo efficacy study.
Caption: Phased workflow for oncological investigation.
Phase 1: Broad-Spectrum In Vitro Screening
The first step is to assess the compound's effect on cell viability across a diverse panel of human cancer cell lines. This approach can quickly identify cancer types that are particularly sensitive and may provide early clues about the mechanism of action.
Experimental Protocol 4: High-Throughput Cancer Cell Line Viability Screening
-
Objective: To determine the concentration-dependent effect of the test compound on the viability of a panel of cancer cell lines.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[16] A decrease in ATP is proportional to the degree of cytotoxicity or cytostasis.
-
Materials:
-
Cell Lines: A diverse panel of human cancer cell lines (e.g., a subset of the NCI-60 panel).[17]
-
Culture Media and Supplements.
-
384-well clear-bottom, white-walled assay plates.
-
CellTiter-Glo® Reagent.
-
Luminometer.
-
-
Methodology:
-
Cell Plating: Dispense 1,000-5,000 cells per well (optimized for each cell line) into 384-well plates and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add the test compound in a 10-point, 3-fold serial dilution (e.g., from 100 µM down to 5 nM). Include vehicle-only (DMSO) controls and a positive control (e.g., Staurosporine).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Assay Readout:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis: Normalize the data to vehicle-treated controls (100% viability). Plot the normalized viability against the log concentration of the compound and fit a four-parameter dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
Table 2: Suggested Cancer Cell Line Subpanel for Initial Screening
| Cancer Type | Representative Cell Lines | Potential Rationale |
|---|---|---|
| Lung Cancer | A549, NCI-H460 | High incidence of EGFR mutations. |
| Breast Cancer | MCF-7 (ER+), MDA-MB-231 (TNBC) | Represents different subtypes. |
| Glioblastoma | U-87 MG, SF-295 | CNS cancers; blood-brain barrier penetration may be relevant. |
| Melanoma | MALME-3M, SK-MEL-5 | Benzylamines have shown activity in melanoma models.[15] |
| Leukemia | K-562, CCRF-CEM | Suspension cell lines, good for initial broad screening. |
Phase 2: Mechanistic Investigation
If selective activity is observed, the next phase focuses on identifying the molecular target and mechanism.
Experimental Protocol 5: EGFR Tyrosine Kinase Inhibition Assay
-
Objective: To determine if the test compound directly inhibits the enzymatic activity of EGFR.
-
Principle: A biochemical assay that measures the phosphorylation of a synthetic peptide substrate by the recombinant EGFR kinase domain. Inhibition is quantified by a decrease in the phosphorylated product. A common format is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[18]
-
Materials:
-
Enzyme: Recombinant human EGFR kinase domain (wild-type and relevant mutants like L858R/T790M).
-
Substrate: A suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1).
-
ATP.
-
Kinase Assay Buffer.
-
TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-phosphotyrosine antibody and GFP-substrate).[18]
-
-
Methodology:
-
Reaction Setup: In a 384-well plate, combine the test compound (serially diluted), EGFR enzyme, and the GFP-labeled substrate in kinase buffer.
-
Initiation: Start the reaction by adding ATP at a concentration close to its Km value.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Detection: Stop the reaction by adding EDTA. Add the Eu-labeled anti-phosphotyrosine antibody. Incubate for another 60 minutes.
-
Readout: Read the plate on a TR-FRET enabled plate reader.
-
Data Analysis: Calculate the TR-FRET ratio. Plot the ratio against the log concentration of the inhibitor to determine the IC50 value.
-
Phase 3: In Vivo Efficacy Model
Positive in vitro data must be validated in an animal model of cancer.
Experimental Protocol 6: Human Tumor Xenograft Model in Immunocompromised Mice
-
Objective: To evaluate the anti-tumor efficacy of the test compound in a living organism.
-
Principle: Human cancer cells that were identified as sensitive in vitro are implanted subcutaneously into mice that lack a functional immune system (e.g., NOD/SCID or Nude mice). This allows the human tumor to grow. The effect of the compound on tumor growth is then measured over time.[19][20]
-
Materials:
-
Animals: Female athymic nude mice (6-8 weeks old).
-
Cell Line: The most sensitive cell line from in vitro screening (e.g., A549 lung cancer cells).
-
Matrigel® Basement Membrane Matrix.
-
Dosing vehicle and test compound formulation.
-
-
Methodology:
-
Cell Preparation: Harvest cancer cells during their logarithmic growth phase. Resuspend the cells in serum-free medium mixed 1:1 with Matrigel® at a concentration of 10 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the right flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth by measuring with digital calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, Test Compound low dose, Test Compound high dose, Positive Control). Tumor volume is calculated as (Length x Width²)/2.
-
Treatment: Administer the compound and controls according to a predetermined schedule (e.g., once daily by oral gavage) for 2-3 weeks. Monitor animal body weight and general health as indicators of toxicity.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined size (~1500 mm³). Euthanize all animals and excise the tumors.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control. Analyze statistical significance using a repeated-measures ANOVA.
-
Section 3: Anti-Inflammatory Potential - Modulating Innate Immune Responses
Scientific Rationale
This is a more exploratory but highly valuable research avenue. Many CNS and oncology targets have roles in the immune system. For example, some serotonin receptors are expressed on immune cells and can modulate inflammatory responses. The compound's structural similarity to molecules that interact with a wide range of biological systems makes it plausible that it could possess immunomodulatory properties. A simple, robust in vitro assay can quickly determine if this path warrants further investigation.
Proposed Research Workflow
A streamlined workflow to rapidly assess immunomodulatory potential.
Caption: Phased workflow for anti-inflammatory investigation.
Phase 1: In Vitro Immunomodulation
The primary screen uses macrophages, key cells in the innate immune response. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, leading to the release of pro-inflammatory cytokines.[21]
Experimental Protocol 7: LPS-Induced Cytokine Release Assay
-
Objective: To determine if the test compound can inhibit the production of pro-inflammatory cytokines from activated macrophages.
-
Principle: The murine macrophage cell line RAW 264.7 is stimulated with LPS in the presence of the test compound. The concentration of key cytokines (e.g., TNF-α, IL-6) in the supernatant is then measured by ELISA.[22]
-
Materials:
-
Cell Line: RAW 264.7 murine macrophages.
-
Stimulant: Lipopolysaccharide (LPS) from E. coli.
-
Positive Control: Dexamethasone (1 µM).
-
ELISA kits for murine TNF-α, IL-6, and IL-10.
-
-
Methodology:
-
Cell Plating: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing the test compound at various concentrations or controls. Incubate for 1 hour.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant.
-
ELISA: Perform ELISAs for TNF-α, IL-6 (pro-inflammatory), and IL-10 (anti-inflammatory) on the supernatants according to the manufacturer's protocols.
-
Data Analysis: Plot cytokine concentration against the log concentration of the test compound to determine IC50 values for the inhibition of each cytokine.
-
Table 3: Cytokine Panel for Analysis
| Cytokine | Role | Expected outcome of inhibition |
|---|---|---|
| TNF-α | Pro-inflammatory | Potential therapeutic benefit in diseases like rheumatoid arthritis. |
| IL-6 | Pro-inflammatory | Key driver in many chronic inflammatory conditions. |
| IL-10 | Anti-inflammatory | An increase in IL-10 would be a beneficial immunomodulatory effect. |
Phase 2: In Vivo Acute Inflammation Model
Experimental Protocol 8: Carrageenan-Induced Paw Edema in Rats
-
Objective: To assess the in vivo anti-inflammatory activity of the compound in a model of acute inflammation.
-
Principle: Subplantar injection of carrageenan in the rat paw induces a reproducible inflammatory response characterized by edema (swelling). The ability of a pre-administered compound to reduce this swelling is a measure of its anti-inflammatory effect.[8][23]
-
Materials:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g).
-
Phlogistic agent: 1% Carrageenan solution in saline.
-
Positive Control: Indomethacin (10 mg/kg, oral).
-
Measurement device: Plethysmometer.
-
-
Methodology:
-
Dosing: Administer the test compound, vehicle, or positive control to groups of rats (n=6-8 per group) orally 60 minutes before the carrageenan injection.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percent increase in paw volume for each animal at each time point relative to its baseline volume. Calculate the percent inhibition of edema for each group relative to the vehicle control group. Statistical analysis can be performed using a two-way ANOVA with time and treatment as factors.
-
Conclusion
1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine is a molecule of significant latent potential, derived from the strategic combination of two of medicinal chemistry's most productive scaffolds. While its specific biological profile is currently a blank slate, this should be viewed as an opportunity for discovery. The comprehensive, multi-therapeutic area research plan detailed in this guide provides a logical and efficient pathway for its investigation. By systematically applying the described in vitro and in vivo protocols, researchers can rapidly identify the most promising therapeutic avenues, elucidate the mechanism of action, and build a robust data package to support further development and lead optimization. This structured, hypothesis-driven approach maximizes the probability of successfully translating a promising molecular structure into a novel therapeutic candidate.
References
-
Innoprot. D2 Dopamine Receptor Assay. [Link]
-
Jackson, P. F., et al. Functional Fast Scan Cyclic Voltammetry Assay to Characterize Dopamine D2 and D3 Autoreceptors in the Mouse Striatum. ACS Chemical Neuroscience. [Link]
-
Gautam, R. K., et al. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences. [Link]
-
Fuchs, E., and Flügge, G. Experimental animal models for the simulation of depression and anxiety. Dialogues in Clinical Neuroscience. [Link]
-
Pharmatest. Cancer cell assays in vitro. [Link]
-
Semantic Scholar. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. [Link]
-
Patel, M., et al. In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition. [Link]
-
Katz, M. M., et al. Animal Models of Depression: What Can They Teach Us about the Human Disease?. Cells. [Link]
-
Engel, J. B., et al. Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. PLOS ONE. [Link]
-
Frontiers Media. Animal Models of Anxiety and Depression: Exploring the Underlying Mechanisms of Sex Differences. Frontiers in Behavioral Neuroscience. [Link]
-
Bundy, J. L., et al. Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology. Frontiers in Behavioral Neuroscience. [Link]
-
Zhang, X. F., et al. IN VIVO ANTI-INFLAMMATORY EFFECTS OF TARAXASTEROL AGAINST ANIMAL MODELS. Phytopharmacology. [Link]
-
protocols.io. LLC cells tumor xenograft model. [Link]
-
Asian Journal of Pharmaceutical Research. Animal Models for Inflammation: A Review. [Link]
-
Bundy, J. L., et al. Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology. Frontiers in Behavioral Neuroscience. [Link]
-
National Institutes of Health. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. [Link]
-
Bio-protocol. Xenograft Tumor Model Protocol. [Link]
-
Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]
-
National Institutes of Health. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. [Link]
-
Charles River Laboratories. Cancer Cell-Based Assays. [Link]
-
National Institutes of Health. Macrophage Inflammatory Assay. [Link]
-
QIMA Life Sciences. In Vitro Assays to Study The Hallmarks of Cancer. [Link]
-
PubMed. Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line. [Link]
-
Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
Chemicool. Phenylpiperazine. [Link]
-
PubMed. In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling. [Link]
-
The Jackson Laboratory. Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. [Link]
-
ION Biosciences. D2 Dopamine Receptor Assay(s). [Link]
-
B-Bridge. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. [Link]
-
National Center for Biotechnology Information. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. [Link]
-
ResearchGate. LPS-induced IL-4 release is TLR4-dependent in macrophages and in the murine model of lung inflammation. [Link]
-
PubMed. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. [Link]
-
Innoprot. 5-HT2A Serotonin Receptor Assay. [Link]
-
Wikipedia. Phenylpiperazine. [Link]
-
Molbase. 1-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHANAMINE | CAS 216144-45-5. [Link]
-
MDPI. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. [Link]
-
PubMed. Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. [Link]
-
ACS Publications. Distance Effects of Phenylpiperazine-Containing Methacrylic Polymers on Optical and Structural Properties. [Link]
Sources
- 1. 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine | 672325-37-0 [chemicalbook.com]
- 2. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. grokipedia.com [grokipedia.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. innoprot.com [innoprot.com]
- 8. asianjpr.com [asianjpr.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. innoprot.com [innoprot.com]
- 12. Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Animal Models of Depression: What Can They Teach Us about the Human Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. frontiersin.org [frontiersin.org]
- 15. ijpras.com [ijpras.com]
- 16. pharmatest.com [pharmatest.com]
- 17. wuxibiology.com [wuxibiology.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 20. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 21. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin | MDPI [mdpi.com]
- 23. IN VIVO ANTI-INFLAMMATORY EFFECTS OF TARAXASTEROL AGAINST ANIMAL MODELS - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine: Synthesis, Characterization, and Potential Applications in Central Nervous System Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine is a synthetic organic compound featuring a phenylpiperazine scaffold, a privileged structure in medicinal chemistry. The strategic placement of a methylpiperazine group and a methanamine substituent on the phenyl ring creates a molecule with significant potential for interacting with biological targets, particularly within the central nervous system (CNS). This technical guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of this compound, drawing upon established chemical principles and the known biological activities of structurally related molecules. The phenylpiperazine moiety is a common feature in a variety of CNS-active agents, including serotonin and dopamine receptor modulators, highlighting the potential of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine as a valuable building block or lead compound in drug discovery programs.
Chemical Properties and Identification
A clear understanding of the fundamental chemical properties of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine is essential for its synthesis, handling, and application in research.
| Property | Value | Source |
| CAS Number | 672325-37-0 | [1] |
| Molecular Formula | C12H19N3 | [2] |
| Molecular Weight | 205.30 g/mol | [2] |
| IUPAC Name | (3-(4-methylpiperazin-1-yl)phenyl)methanamine | [1] |
Synthesis and Characterization
The synthesis of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine is most logically achieved through a two-step process involving the initial preparation of the key intermediate, 3-(4-methylpiperazin-1-yl)benzaldehyde, followed by its reductive amination.
Part 1: Synthesis of 3-(4-Methylpiperazin-1-yl)benzaldehyde
The synthesis of the aldehyde precursor is accomplished via a palladium-catalyzed Buchwald-Hartwig amination reaction. This reaction is a powerful tool for the formation of carbon-nitrogen bonds.
-
Materials: 3-Bromobenzaldehyde diethyl acetal, 1-methylpiperazine, tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3), racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), sodium tert-butoxide (NaOtBu), toluene, 1M hydrochloric acid, 6M sodium hydroxide, ethyl acetate, anhydrous sodium sulfate, silica gel.
-
Procedure:
-
To a solution of 3-bromobenzaldehyde diethyl acetal (1.0 eq) and 1-methylpiperazine (1.2 eq) in anhydrous toluene, add Pd2(dba)3 (0.01 eq), racemic BINAP (0.03 eq), and NaOtBu (1.7 eq).
-
The reaction mixture is heated to 100°C under an inert atmosphere (e.g., argon) and stirred for 18 hours.
-
After cooling to room temperature, 1M aqueous HCl is added, and the mixture is stirred vigorously for 2.5 hours to hydrolyze the acetal.
-
The pH of the solution is then adjusted to 13 with 6M aqueous NaOH.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford 3-(4-methylpiperazin-1-yl)benzaldehyde as a yellow oil.
-
-
¹H NMR (500 MHz, DMSO-d6): δ 9.94 (s, 1H, CHO), 7.41 (m, 2H, ArH), 7.28 (m, 2H, ArH), 3.21 (t, J = 5.1 Hz, 4H, piperazine CH2), 2.46 (t, J = 5.0 Hz, 4H, piperazine CH2), 2.22 (s, 3H, N-CH3).
-
LC-MS (ESI, m/z): [M+H]+ calculated for C12H16N2O: 205.13; found: 205.
Caption: Buchwald-Hartwig amination for aldehyde synthesis.
Part 2: Synthesis of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine via Reductive Amination
Reductive amination is a highly effective method for the synthesis of amines from carbonyl compounds. In this step, the prepared aldehyde is reacted with an amine source, in this case, ammonia, in the presence of a reducing agent.
-
Materials: 3-(4-Methylpiperazin-1-yl)benzaldehyde, methanolic ammonia solution, sodium borohydride (NaBH4), methanol, ethyl acetate, saturated aqueous sodium bicarbonate.
-
Procedure:
-
Dissolve 3-(4-methylpiperazin-1-yl)benzaldehyde (1.0 eq) in methanol.
-
Add a solution of ammonia in methanol (excess, e.g., 7N solution).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Further purification can be achieved by column chromatography or crystallization if necessary.
-
Caption: Reductive amination for final product synthesis.
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons, the benzylic methylene protons (CH2NH2), the piperazine methylene protons, the N-methyl protons, and the amine protons (NH2). The benzylic protons would likely appear as a singlet around 3.8-4.0 ppm.
-
¹³C NMR: The spectrum should display distinct signals for all 12 carbon atoms, including the aromatic carbons, the benzylic carbon, the piperazine carbons, and the N-methyl carbon.
-
Mass Spectrometry: The ESI-MS would be expected to show a prominent [M+H]+ ion at m/z 206.17.
Potential Applications in Drug Discovery
The 1-phenylpiperazine moiety is a well-established pharmacophore in CNS drug discovery. The presence of both a basic methylpiperazine group and a primary amine in 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine suggests its potential to interact with various biogenic amine receptors and transporters.
Serotonin and Dopamine Receptor Modulation
Phenylpiperazine derivatives are known to exhibit strong affinity for serotonin (5-HT) and dopamine (D) receptors. Specifically, they have been investigated as ligands for 5-HT1A, D2, and D3 receptors. The structural motifs present in 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine make it a candidate for development as a modulator of these receptors, which are implicated in a range of neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.
Monoamine Transporter Inhibition
Structurally similar compounds have been explored as inhibitors of monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT). Inhibition of these transporters increases the synaptic concentration of their respective neurotransmitters, a mechanism central to the action of many antidepressant and psychostimulant drugs. Phenylpiperazine derivatives have been specifically investigated as serotonin reuptake inhibitors.
Scaffold for Targeted Therapies
Beyond direct receptor or transporter interaction, the 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine core can serve as a versatile scaffold for the development of more complex therapeutic agents. The primary amine provides a convenient handle for further chemical modification, allowing for the attachment of various functional groups to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. For instance, related phenylpiperazine structures have been incorporated into inhibitors of histone deacetylase 6 (HDAC6) and muscarinic acetylcholine receptors, both of which are targets for neurodegenerative diseases.
Caption: Potential drug discovery pathways for the core scaffold.
Future Directions
The synthesis and characterization of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine open up several avenues for future research. A crucial next step is the comprehensive biological evaluation of this compound. This should include in vitro binding and functional assays against a panel of CNS targets, particularly serotonin and dopamine receptors and transporters. Based on these initial screening results, further optimization of the structure could be undertaken to enhance potency and selectivity for a desired target. In vivo studies in relevant animal models of CNS disorders would then be warranted to assess the therapeutic potential of this promising chemical entity.
References
-
PubChem. [4-(4-Methylpiperazin-1-yl)phenyl]methanamine. Available at: [Link][2]
- Patel, K. et al. (2019). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents.
- Leite, D. C. S. et al. (2018). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters.
- Abou-Gharbia, M. et al. (1999). Design, synthesis, and biological evaluation of novel non-piperazine analogues of 1-[2-(diphenylmethoxy)ethyl]- and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines as dopamine transporter inhibitors. Journal of Medicinal Chemistry.
- Obniska, J. et al. (2009). Synthesis and anticonvulsant activity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 3-phenyl-pyrrolidine-2,5-dione. European Journal of Medicinal Chemistry.
-
Mach, R. H. et al. (2005). Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor. Journal of Medicinal Chemistry.[3]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. [4-(4-Methylpiperazin-1-yl)phenyl]methanamine | C12H19N3 | CID 2776493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Methylpiperazine Group: A Linchpin in Modern Drug Design
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The N-methylpiperazine moiety is a ubiquitous structural motif in a vast array of biologically active compounds, playing a critical role in optimizing molecular properties essential for therapeutic efficacy. This guide provides a comprehensive analysis of the methylpiperazine group's influence on biological activity, delving into its fundamental physicochemical characteristics and their profound implications for pharmacokinetics and pharmacodynamics. Through an examination of its role as a key pharmacophore, its impact on metabolic stability, and its strategic application in diverse therapeutic areas, this document serves as a technical resource for scientists engaged in the intricate process of drug discovery and development. Detailed case studies and experimental protocols are provided to bridge theoretical concepts with practical, field-proven insights.
Introduction: The Strategic Importance of a Privileged Scaffold
In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, diverse biological targets. Its prevalence in approved drugs is a testament to its versatility. The strategic addition of a methyl group to one of the piperazine nitrogens, forming N-methylpiperazine, further refines its utility. This seemingly simple modification imparts a unique combination of properties that medicinal chemists leverage to overcome common challenges in drug design, such as poor solubility, unfavorable pharmacokinetic profiles, and lack of target specificity.
This guide will deconstruct the role of the methylpiperazine group, moving from its core chemical attributes to its complex influence on a drug's journey through the body and its interaction with biological targets. We will explore the causal relationships behind its selection in drug design, supported by mechanistic insights and practical methodologies for its characterization.
Physicochemical Properties: The Foundation of Biological Function
The biological activity of a molecule is intrinsically linked to its physicochemical properties. The N-methylpiperazine group exerts a significant influence on several key parameters that dictate a drug's behavior.
Basicity (pKa)
The methylpiperazine moiety contains two nitrogen atoms, each capable of being protonated. The pKa values, which represent the pH at which 50% of the group is ionized, are crucial for determining a compound's solubility and its interaction with biological targets. The N-methylpiperazine group typically exhibits two pKa values. The tertiary amine (with the methyl group) is less basic than the secondary amine of a parent piperazine ring. This modulation of basicity is a key tool for medicinal chemists.
At a physiological pH of 7.4, the secondary amine nitrogen is significantly protonated, rendering this part of the molecule charged. This charge is a primary contributor to the enhanced aqueous solubility of many drugs containing this group.
Lipophilicity (LogP/LogD)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly measured as the partition coefficient (LogP) or the distribution coefficient (LogD), which also considers the ionization state of the molecule at a specific pH.[3]
The negative LogP value indicates that N-methylpiperazine itself is hydrophilic.[4] Incorporating it into a larger, often greasy (lipophilic) drug molecule can effectively balance the overall lipophilicity. This hydrophilic "handle" can prevent the parent molecule from becoming too lipophilic, which could otherwise lead to poor solubility, high plasma protein binding, and rapid metabolism.
Table 1: Comparison of Physicochemical Properties
| Property | Value | Implication in Drug Design |
| pKa1 | ~9.09[1][2] | Significant protonation at physiological pH, enhancing aqueous solubility. |
| pKa2 | ~4.94[1][2] | Fine-tunes the overall basicity of the molecule. |
| LogP | -0.57[1][2] | Hydrophilic nature helps to improve the solubility of lipophilic molecules. |
| Solubility | Miscible in water[1][5][6] | Often used to impart water solubility to drug candidates. |
Pharmacokinetic Implications: Guiding the Drug's Fate
The physicochemical properties endowed by the methylpiperazine group directly translate into tangible effects on a drug's pharmacokinetic profile.
Absorption and Solubility
A primary reason for incorporating the methylpiperazine moiety is to enhance aqueous solubility. As many drug candidates are poorly soluble, this improvement is critical for achieving sufficient bioavailability after oral administration. The protonated form of the piperazine ring at the pH of the gastrointestinal tract allows for better dissolution, a prerequisite for absorption.
Distribution and Blood-Brain Barrier Penetration
The methylpiperazine group can influence a drug's distribution throughout the body. While its hydrophilicity aids solubility, it can be a double-edged sword. For drugs targeting the central nervous system (CNS), the ability to cross the highly lipophilic blood-brain barrier (BBB) is essential. The methylpiperazine group's charge can hinder this penetration. However, medicinal chemists can modulate the overall LogD of the molecule and utilize active transport mechanisms to achieve the desired CNS exposure.
Metabolism
The N-methylpiperazine group is subject to several metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[7][8] Understanding these pathways is crucial for predicting a drug's half-life and potential for drug-drug interactions.
Common metabolic pathways include:
-
N-dealkylation: The removal of the methyl group is a common metabolic route, often mediated by CYP3A4 and CYP2D6.[9][10] This process generates the corresponding piperazine metabolite, which may have its own pharmacological activity or be further metabolized.
-
N-oxidation: The tertiary nitrogen can be oxidized to form an N-oxide metabolite.[11]
-
Ring Oxidation and Opening: The piperazine ring itself can be hydroxylated or undergo more complex oxidative cleavage.[12][13]
The susceptibility to metabolism, particularly N-dealkylation, can be a liability, leading to rapid clearance of the drug. However, it can also be exploited in prodrug strategies, where the active metabolite is the intended therapeutic agent.
Caption: Major metabolic pathways of the N-methylpiperazine moiety.
Pharmacodynamic Contributions: Interacting with the Target
Beyond its influence on pharmacokinetics, the N-methylpiperazine group often plays a direct role in how a drug binds to its biological target, contributing to its potency and selectivity.
-
Pharmacophore Element: In many drug classes, particularly those targeting G-protein coupled receptors (GPCRs) and kinases, the basic nitrogen of the piperazine ring is a critical pharmacophore element.[14] It can form a crucial ionic bond with an acidic amino acid residue (e.g., aspartate or glutamate) in the receptor's binding pocket.[14]
-
Improving Potency and Selectivity: The incorporation of the methylpiperazine group can enhance the binding affinity (potency) and selectivity of a compound for its intended target.[15][16] By occupying a specific sub-pocket or by orienting the rest of the molecule for optimal interactions, it refines the drug-target engagement.
-
Versatility in Linkage: The methylpiperazine group provides a convenient point for chemical modification, allowing for its attachment to various molecular scaffolds. This synthetic tractability makes it a valuable building block in drug discovery campaigns.[17][18]
Case Study: Imatinib (Gleevec) - A Paradigm of Success
Imatinib, a revolutionary drug for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST), perfectly illustrates the strategic importance of the N-methylpiperazine group.[7][19]
-
Role in Imatinib: The N-methylpiperazine moiety in imatinib is crucial for its activity. It significantly enhances the drug's aqueous solubility, contributing to its excellent oral bioavailability of 98%.[7][8][20]
-
Pharmacokinetics: Imatinib is primarily metabolized by CYP3A4, with N-demethylation of the piperazine group leading to its major active metabolite, CGP74588.[7][19][20]
-
Target Interaction: The piperazine ring is involved in key hydrogen bonding interactions within the ATP-binding site of the Bcr-Abl kinase, the target protein in CML. This interaction is vital for the drug's potent and selective inhibition.
Caption: Role of methylpiperazine in Imatinib's PK/PD profile.
Synthetic Strategies
The introduction of the N-methylpiperazine group into a molecule is typically straightforward, contributing to its widespread use. Common synthetic methods include:
-
Nucleophilic Substitution: Reacting N-methylpiperazine with a molecule containing a good leaving group (e.g., an alkyl halide or sulfonate). This is a widely used and robust method.[17]
-
Reductive Amination: Reacting a piperazine-containing molecule with formaldehyde in the presence of a reducing agent.[21]
-
Amide Reduction: Reduction of a piperazine-derived amide.[17]
Experimental Protocols for Characterization
Validating the properties conferred by the methylpiperazine group is essential. Below are outlines for two fundamental experimental protocols.
Protocol: Determination of LogD (Shake-Flask Method)
This protocol determines the distribution coefficient of a compound between n-octanol and an aqueous buffer at a specific pH (typically 7.4), providing a measure of its lipophilicity under physiological conditions.[22][23]
Methodology:
-
Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the PBS buffer.
-
Stock Solution: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Partitioning: In a vial, combine the saturated PBS buffer and saturated n-octanol (e.g., in a 1:1 volume ratio). Add a small aliquot of the compound's stock solution.
-
Equilibration: Vigorously mix the vial for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[23]
-
Calculation: Calculate LogD using the formula: LogD = log10 ([Concentration in Octanol] / [Concentration in Aqueous])
Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses how quickly a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[24][25]
Methodology:
-
Reagent Preparation:
-
Thaw pooled human liver microsomes on ice.
-
Prepare a solution of the NADPH regenerating system (cofactor for CYP enzymes).
-
Prepare the test compound stock solution in a suitable solvent (e.g., DMSO).[26]
-
-
Incubation Setup:
-
In a microplate, pre-warm a mixture of liver microsomes and buffer to 37°C.
-
Add the test compound to initiate the metabolic reaction. The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibiting enzyme activity.[26]
-
-
Reaction Initiation and Time Points:
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.[24][25]
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[24][26]
-
From the half-life, the intrinsic clearance (CLint) can be calculated.[24][26]
-
Caption: Workflow for an in vitro metabolic stability assay.
Conclusion: A Versatile Tool with Strategic Considerations
The N-methylpiperazine group is a powerful and versatile tool in the medicinal chemist's armamentarium. Its ability to confer aqueous solubility, modulate basicity, and serve as a key pharmacophoric element has cemented its role in the development of numerous successful drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and CNS disorders.[6][15][28][29]
However, its use is not without challenges. The potential for rapid metabolism via N-dealkylation and its impact on properties like BBB penetration require careful consideration and strategic molecular design. A thorough understanding of the multifaceted role of the methylpiperazine group, from its fundamental physicochemical properties to its complex pharmacokinetic and pharmacodynamic implications, is paramount for its successful application in the design of next-generation therapeutics. By leveraging the insights and methodologies outlined in this guide, researchers can continue to harness the power of this privileged scaffold to develop safer and more effective medicines.
References
- How to Conduct an In Vitro Metabolic Stability Study. (2025-05-29).
- What are the Diverse Applications of 1-Methylpiperazine in Medicinal Chemistry? - FAQ - Guidechem.
- N-Methyl piperazine - ChemBK.
- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
- LogP—Making Sense of the Value - ACD/Labs.
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - MDPI.
- Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed.
- N-Methylpiperazine-d4 chemical structure and properties - Benchchem.
- LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug - Enamine.
- Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central.
- An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC - NIH.
- 1-Methylpiperazine CAS#: 109-01-3 - ChemicalBook.
- Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed.
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC.
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments.
- (PDF) Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents - ResearchGate. (2024-07-04).
- N-METHYLPIPERAZINE - Ataman Kimya.
- Calculate reagent log P values to determine solubility characteristics - Thermo Fisher Scientific.
- CN101239957A - Synthesis method of N-methylpiperazine - Google Patents.
- N-Methylpiperazine - Wikipedia.
- N-METHYL PIPERAZINE - Sanjay Chemicals (India) Pvt. Ltd.
- N-METHYL PIPERAZINE.
- Dealkylation and N-Oxidation in the Metabolism of I -Diethylcarbamyl-4-Methylpiperazine in the Rat. (1971-10-12).
- Clinical pharmacokinetics of imatinib - PubMed.
- Pharmacology of Imatinib (Gleevec); Overview, Pharmacokinetics, Mechanism of action, Uses, Effects - YouTube. (2024-11-30).
- Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline | Request PDF - ResearchGate.
- Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents - Semantic Scholar.
- N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed.
- Correlations between imatinib pharmacokinetics, pharmacodynamics, adherence, and clinical response in advanced metastatic gastrointestinal stromal tumor (GIST): an emerging role for drug blood level testing? - PMC - PubMed Central.
- Imatinib Pathway, Pharmacokinetics/Pharmacodynamics - ClinPGx.
- N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed | Request PDF - ResearchGate. (2025-08-07).
Sources
- 1. chembk.com [chembk.com]
- 2. 1-Methylpiperazine CAS#: 109-01-3 [m.chemicalbook.com]
- 3. acdlabs.com [acdlabs.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sanjaychemindia.com [sanjaychemindia.com]
- 7. Clinical pharmacokinetics of imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry [mdpi.com]
- 15. guidechem.com [guidechem.com]
- 16. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. N-Methylpiperazine - Wikipedia [en.wikipedia.org]
- 19. ClinPGx [clinpgx.org]
- 20. Correlations between imatinib pharmacokinetics, pharmacodynamics, adherence, and clinical response in advanced metastatic gastrointestinal stromal tumor (GIST): an emerging role for drug blood level testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CN101239957A - Synthesis method of N-methylpiperazine - Google Patents [patents.google.com]
- 22. enamine.net [enamine.net]
- 23. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 25. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 26. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 27. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. manavchem.com [manavchem.com]
Application Notes and Protocols for 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine in Synthetic Chemistry
Introduction: A Versatile Scaffold for Modern Drug Discovery
1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine is a bifunctional building block of significant interest to the pharmaceutical and medicinal chemistry sectors. Its structure thoughtfully combines a reactive primary benzylic amine with a tertiary amine-containing piperazine ring, a well-established "privileged scaffold" in drug design.[1][2] The primary amine serves as a versatile handle for a multitude of chemical transformations, most notably amide bond formation and reductive amination, enabling the construction of diverse molecular architectures.[3][4] Concurrently, the 3-(4-methylpiperazin-1-yl)phenyl moiety is a key pharmacophore found in numerous clinically successful drugs, where it often plays a crucial role in modulating aqueous solubility, cell permeability, and target engagement.[5][6][7] For instance, variations of this scaffold are integral to the structure of tyrosine kinase inhibitors like Imatinib and Dasatinib, highlighting its importance in oncology.[7][8][9]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine as a strategic building block. We will delve into its synthesis, provide detailed, field-proven protocols for its application in key synthetic transformations, and discuss the chemical rationale behind its use in constructing molecules with therapeutic potential.
Physicochemical Properties
A clear understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| CAS Number | 672325-37-0 | [5] |
| Molecular Formula | C₁₂H₁₉N₃ | [5] |
| Molecular Weight | 205.30 g/mol | [5] |
| Appearance | Off-white to yellow solid or oil | Supplier Data |
| Boiling Point | Approx. 358.5 °C at 760 mmHg | Predicted |
| pKa (most basic) | ~8.5-9.5 (Predicted for piperazine N) | Predicted |
Synthesis of the Building Block
The synthesis of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine can be efficiently achieved via a two-step sequence starting from commercially available 3-bromobenzonitrile. The key is the initial formation of the phenylpiperazine linkage followed by the reduction of the nitrile to the primary amine.
Workflow for the Synthesis of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine
Caption: Synthetic workflow for 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine.
Protocol 1: Synthesis of 3-(4-Methylpiperazin-1-yl)benzonitrile
This protocol details the palladium-catalyzed Buchwald-Hartwig amination, a robust method for forming the C-N bond between an aryl halide and an amine.
Materials:
-
3-Bromobenzonitrile
-
1-Methylpiperazine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard workup and purification reagents
Procedure:
-
To a dry, argon-purged flask, add Pd₂(dba)₃ (0.02 eq), BINAP (0.03 eq), and sodium tert-butoxide (1.4 eq).
-
Add anhydrous toluene, followed by 3-bromobenzonitrile (1.0 eq) and 1-methylpiperazine (1.2 eq).
-
Heat the mixture to 80-100 °C and stir under argon until TLC or LC-MS analysis indicates complete consumption of the 3-bromobenzonitrile.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield 3-(4-methylpiperazin-1-yl)benzonitrile.[1]
Protocol 2: Reduction to 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine
The reduction of the nitrile to the primary amine can be accomplished using several reagents. Lithium aluminum hydride (LAH) is highly effective but requires careful handling.[10][11][12][13][14] Catalytic hydrogenation with Raney Nickel is a scalable and often safer alternative.[15][16][17]
Method A: Lithium Aluminum Hydride (LAH) Reduction
Materials:
-
3-(4-Methylpiperazin-1-yl)benzonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard quenching and workup reagents (e.g., water, 10% NaOH solution)
Procedure:
-
To a suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under an argon atmosphere, add a solution of 3-(4-methylpiperazin-1-yl)benzonitrile (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (1 mL per gram of LAH), 10% aqueous NaOH (1.5 mL per gram of LAH), and then water again (3 mL per gram of LAH).
-
Stir the resulting granular suspension for 30 minutes, then filter through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude amine can be purified by acid-base extraction or column chromatography.[10]
Method B: Raney® Nickel Catalytic Hydrogenation
Materials:
-
3-(4-Methylpiperazin-1-yl)benzonitrile
-
Raney® Nickel (slurry in water)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
In a hydrogenation vessel, dissolve 3-(4-methylpiperazin-1-yl)benzonitrile (1.0 eq) in methanol or ethanol.
-
Carefully add a catalytic amount of Raney® Nickel slurry.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 50-100 psi) and stir vigorously at room temperature until hydrogen uptake ceases.
-
Carefully vent the vessel and purge with nitrogen or argon.
-
Filter the reaction mixture through Celite to remove the catalyst. Caution: Raney Nickel is pyrophoric and the filter cake should not be allowed to dry. It should be kept wet and disposed of appropriately.
-
Concentrate the filtrate under reduced pressure to yield the desired product.[17]
Applications in Synthesis: Core Reactions and Protocols
The primary amine of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine is a nucleophilic handle for constructing larger, more complex molecules. The following sections detail protocols for its use in two of the most fundamental transformations in medicinal chemistry.
Application 1: Amide Bond Formation
Amide bond formation is one of the most frequently used reactions in drug discovery.[18] The use of modern coupling reagents like HATU allows for efficient and high-yielding amide synthesis under mild conditions with minimal side products.[3][19][20][21]
Caption: General workflow for HATU-mediated amide coupling.
Protocol 3: HATU-Mediated Amide Coupling
Materials:
-
1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine
-
Carboxylic acid of interest
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents
Procedure:
-
In a dry flask under an argon atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0-3.0 eq) to the solution. Stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine (1.05 eq) in anhydrous DMF to the reaction mixture.
-
Stir at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization to obtain the desired amide.[3][22]
Application 2: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and synthesizing secondary and tertiary amines.[2][4][23][24][25] The use of a mild reducing agent like sodium triacetoxyborohydride allows for a one-pot procedure that is tolerant of a wide range of functional groups.
Sources
- 1. 3-[(4-METHYLPIPERAZIN-1-YL)METHYL]BENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. An optimized approach in the synthesis of imatinib intermediates and analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. CN102372690B - Intermediate for synthesizing imatinib and application of intermediate in imatinib synthesis - Google Patents [patents.google.com]
- 7. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Dasatinib monohydrate: Structure and Synthesis method_Chemicalbook [chemicalbook.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. scribd.com [scribd.com]
- 12. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 13. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]
- 17. m.youtube.com [m.youtube.com]
- 18. growingscience.com [growingscience.com]
- 19. Amide Synthesis [fishersci.co.uk]
- 20. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 21. researchgate.net [researchgate.net]
- 22. patents.justia.com [patents.justia.com]
- 23. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 24. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Analytical Characterization of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine
Introduction
1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine (CAS No. 672325-37-0) is a chemical intermediate featuring a substituted phenyl ring linked to a methylpiperazine and a methanamine group.[1][2] Its structural motifs are common in pharmacologically active molecules, making it a compound of interest for researchers in drug discovery and development.[3][4] The presence of multiple functional groups, including a primary amine and a tertiary amine within the piperazine ring, necessitates robust and specific analytical methods to ensure identity, purity, and stability during synthesis and formulation.
This document provides a comprehensive guide to the essential analytical techniques for the characterization of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine. As a Senior Application Scientist, the following protocols are designed not merely as procedural steps, but as a framework grounded in first principles of analytical chemistry. The causality behind experimental choices is explained to empower the user to adapt and troubleshoot these methods effectively.
Physicochemical Properties and Analytical Considerations
A thorough understanding of the molecule's properties is fundamental to developing effective analytical methods.
| Property | Value / Inferred Characteristic | Rationale for Analytical Method Development |
| Molecular Formula | C₁₂H₁₉N₃ | Defines the elemental composition and exact mass for mass spectrometry. |
| Molecular Weight | 205.30 g/mol | Used for preparing standard solutions and for mass spectrometry calculations.[5] |
| Basicity (pKa) | Inferred pKa₁ ~9.0-9.8 (benzylamine); pKa₂ ~8.5-9.0 (tertiary amine in piperazine) | The compound has two basic centers. The pKa values of piperazine (~9.7) and 1-methylpiperazine (~9.0) suggest the piperazine nitrogen will be protonated at acidic to neutral pH.[6] This is critical for HPLC method development, where mobile phase pH must be controlled to ensure consistent retention and peak shape. |
| UV Absorbance | Expected λₘₐₓ ~254-280 nm | The substituted phenyl ring is a chromophore, making UV spectrophotometry a suitable detection method for HPLC. |
| Polarity | Moderately polar, water-soluble at acidic pH | The computed XLogP of the para-isomer is 0.7, suggesting suitability for reversed-phase HPLC.[5] Solubility in organic solvents and aqueous buffers will dictate sample preparation procedures. |
| Volatility | Moderate | The compound may be amenable to Gas Chromatography (GC), although its polarity and amine groups might necessitate derivatization for optimal performance. |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Reversed-phase HPLC with UV detection is the primary recommended technique for assessing the purity of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine and for quantitative analysis. The method's robustness relies on controlling the ionization state of the molecule's two basic nitrogen atoms.
Causality Behind Experimental Choices
-
Column Selection (C18): A C18 (octadecylsilane) column is a versatile, non-polar stationary phase that provides excellent retention for moderately polar aromatic compounds like the target analyte.
-
Mobile Phase pH Control: With two basic nitrogens, controlling the mobile phase pH is the most critical parameter. Operating at a pH at least 2 units below the lowest pKa (e.g., pH 3.0) ensures both amines are fully protonated and exist as a single species. This prevents peak splitting and tailing, leading to sharp, symmetrical peaks suitable for quantification.
-
Detector Wavelength: The phenyl ring provides strong UV absorbance. A wavelength of 254 nm is a common starting point for aromatic compounds and is expected to provide good sensitivity. A full UV scan of a pure standard should be performed to determine the optimal wavelength for maximum absorbance.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis.
Detailed Protocol: HPLC-UV Method
Objective: To determine the purity of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine.
1. Materials and Reagents:
- 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium phosphate monobasic (KH₂PO₄)
- Phosphoric acid (H₃PO₄)
- Deionized water (18.2 MΩ·cm)
2. Instrument and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | 20 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| UV Detector | 254 nm |
| Run Time | 15 minutes |
3. Procedure:
- Mobile Phase Preparation: Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm filter. Mix 700 mL of this buffer with 300 mL of acetonitrile. Degas the final solution.
- Standard Solution Preparation: Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a 1 mg/mL stock solution. Further dilute with mobile phase to create working standards for linearity and quantification (e.g., 5, 10, 25, 50, 100 µg/mL).
- Sample Solution Preparation: Accurately weigh ~10 mg of the test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with mobile phase to obtain a concentration of 1 mg/mL.
- System Suitability: Equilibrate the column with mobile phase until a stable baseline is achieved. Inject the 50 µg/mL standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
- Analysis: Inject the blank (mobile phase), followed by the standard solutions and the sample solution.
- Data Processing: Integrate the peak areas. Purity is calculated using the area percent method. For quantification, construct a calibration curve from the standard solutions and determine the concentration of the sample.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurities
GC-MS is a powerful tool for confirming the identity of the compound via its mass spectrum and for detecting volatile or semi-volatile impurities that may not be observed by HPLC. Due to the polar amine groups, direct GC analysis may result in poor peak shape.
Causality Behind Experimental Choices
-
Direct Injection vs. Derivatization: Primary and tertiary amines can interact with active sites (silanols) in the GC inlet and column, causing peak tailing. While a low-bleed, inert column (e.g., 5% phenyl-methylpolysiloxane) can mitigate this, derivatization is often preferred. Silylation (e.g., with BSTFA) or acylation (e.g., with trifluoroacetic anhydride) can block the active N-H proton of the primary amine, reducing polarity and improving peak shape. This protocol will first describe a direct injection method as a screening tool.
-
Mass Spectrometry Fragmentation: Electron Ionization (EI) will provide a reproducible fragmentation pattern. Expected fragments for 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine would include the molecular ion (M⁺˙ at m/z 205), a fragment from the loss of the methyl group ([M-15]⁺ at m/z 190), a benzylic cleavage fragment (at m/z 175), and characteristic piperazine ring fragments (e.g., m/z 57, 70).
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis.
Detailed Protocol: GC-MS Method (Direct Injection)
Objective: To confirm the identity and screen for volatile impurities.
1. Materials and Reagents:
- Methanol or Dichloromethane (GC grade)
- Helium (99.999% purity)
2. Instrument and Conditions:
| Parameter | Recommended Setting |
| GC-MS System | Agilent 8890 GC with 5977B MSD or equivalent |
| Column | HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet | Split/Splitless, 250 °C, Split ratio 20:1 |
| Injection Vol. | 1 µL |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source | Electron Ionization (EI), 70 eV, 230 °C |
| MS Quadrupole | 150 °C |
| Scan Range | m/z 40-450 |
3. Procedure:
- Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol or dichloromethane.
- Analysis: Inject the sample into the GC-MS system.
- Data Analysis: Extract the mass spectrum from the main chromatographic peak. Compare the fragmentation pattern with the predicted pattern to confirm identity. Analyze smaller peaks for potential impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the definitive technique for unambiguous structural confirmation. Both ¹H and ¹³C NMR should be performed.
Predicted ¹H and ¹³C NMR Spectral Data
The following are predicted chemical shifts (in ppm) in CDCl₃. Actual values may vary.
¹H NMR Predictions:
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| -CH₃ (piperazine) | ~2.3 | s | 3H | Methyl group |
| -CH₂- (piperazine, adjacent to N-CH₃) | ~2.5-2.6 | t | 4H | Piperazine ring |
| -CH₂- (piperazine, adjacent to N-phenyl) | ~3.1-3.3 | t | 4H | Piperazine ring |
| -CH₂- (benzyl) | ~3.8-3.9 | s | 2H | Benzylic CH₂ |
| -NH₂ | ~1.5-2.5 | br s | 2H | Primary amine |
| Aromatic-H | ~6.8-7.3 | m | 4H | Phenyl ring |
¹³C NMR Predictions:
| Carbon | Predicted δ (ppm) | Assignment |
|---|---|---|
| -CH₃ | ~46.0 | Methyl group |
| -CH₂-NH₂ | ~46.5 | Benzylic carbon |
| Piperazine Carbons (adjacent to N-phenyl) | ~49.0 | Piperazine ring |
| Piperazine Carbons (adjacent to N-CH₃) | ~55.0 | Piperazine ring |
| Aromatic C-H | ~112-129 | Phenyl ring |
| Aromatic C-N (quat.) | ~151 | Phenyl ring (C-N) |
| Aromatic C-C (quat.) | ~140 | Phenyl ring (C-CH₂) |
Detailed Protocol: NMR Sample Preparation and Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
1. Materials and Reagents:
- Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) with 0.03% TMS.
- NMR tubes (5 mm)
2. Procedure:
- Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of deuterated solvent in a clean, dry vial.
- Transfer: Transfer the solution to an NMR tube.
- Acquisition: Insert the tube into the NMR spectrometer.
- Spectrometer Setup: Tune and shim the probe. Acquire standard ¹H and ¹³C{¹H} spectra. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.
- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectra to the TMS peak at 0 ppm.
References
-
Bishnoi, S., et al. (2012). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. [Link]
-
PubChem. [4-(4-Methylpiperazin-1-yl)phenyl]methanamine. National Center for Biotechnology Information. [Link]
-
PubChem. 4-(4-Methylpiperazin-1-yl)aniline. National Center for Biotechnology Information. [Link]
-
Saeed, A., et al. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Journal of Physics: Conference Series. [Link]
Sources
- 1. 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine | 672325-37-0 [chemicalbook.com]
- 2. 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine - Safety Data Sheet [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. [4-(4-Methylpiperazin-1-yl)phenyl]methanamine | C12H19N3 | CID 2776493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. uregina.ca [uregina.ca]
Application Note: The Strategic Integration of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine in the Synthesis of Advanced Kinase Inhibitors
An Application Guide for Researchers and Drug Development Professionals
Abstract
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. Within this field, certain molecular scaffolds have emerged as "privileged structures" due to their favorable pharmacological properties. The piperazine ring is one such scaffold, prized for its ability to confer aqueous solubility and engage in critical hydrogen bonding interactions within kinase active sites.[1][2] This application note provides a detailed guide on the use of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine , a key building block that strategically combines the benefits of the piperazine moiety with a versatile reactive handle for efficient integration into kinase inhibitor frameworks. We will explore the rationale behind its molecular design, provide detailed synthetic protocols, and discuss its role in shaping the structure-activity relationships (SAR) of potent kinase inhibitors.
Introduction: The Rationale for a Privileged Building Block
The pursuit of novel kinase inhibitors is a relentless effort to enhance potency, selectivity, and pharmacokinetic (ADME) properties.[2] The molecular architecture of an inhibitor is paramount, and medicinal chemists often rely on pre-validated fragments or building blocks to expedite the discovery process. 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine is a trifunctional reagent of significant strategic value.
-
The 4-Methylpiperazine Group: This terminal moiety is a frequent feature in approved drugs.[3] Its basic nitrogen atom is typically protonated at physiological pH, enhancing aqueous solubility. This positive charge can form strong ionic or hydrogen-bond interactions with key acidic residues (e.g., aspartate) in the solvent-exposed region of the kinase ATP-binding pocket. The N-methyl group also sterically hinders N-dealkylation, a common metabolic pathway, thereby improving metabolic stability.[2]
-
The Phenyl Linker: This aromatic ring serves as a rigid and predictable spacer, projecting the piperazine group into the solvent-front region while positioning the reactive amine for coupling with the core of the inhibitor. The meta-substitution pattern is crucial for establishing the correct vector and orientation for optimal target engagement.
-
The Methanamine Handle: The primary benzylic amine is a versatile nucleophile, providing a direct and efficient point of attachment to various kinase scaffolds through robust and well-understood chemical transformations, such as amide bond formation or reductive amination.[4]
This combination of features makes 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine an invaluable tool for introducing a moiety known to improve drug-like properties and target affinity.
Caption: Key functional components of the title building block.
Core Synthetic Application: Amide Bond Formation
One of the most fundamental and reliable reactions in the synthesis of kinase inhibitors is the formation of an amide bond. This reaction couples a carboxylic acid, often part of a heterocyclic core that binds to the kinase hinge region, with an amine. The resulting amide is metabolically stable and acts as a hydrogen bond donor and acceptor.
The primary amine of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine is an excellent nucleophile for this transformation. The general scheme involves activating a heterocyclic carboxylic acid (Het-COOH) with a peptide coupling agent, followed by the addition of the amine building block to form the final inhibitor.
Caption: General scheme for amide bond formation.
Detailed Protocol: Synthesis of a Representative N-Benzyl Amide Kinase Inhibitor
This protocol describes a general procedure for the synthesis of a model kinase inhibitor via HATU-mediated amide coupling.
Objective: To synthesize N-((3-(4-methylpiperazin-1-yl)phenyl)methyl)-[Representative Heterocycle]-carboxamide.
Materials and Reagents
| Reagent | Supplier | CAS Number | Typical Purity |
| 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine | BenchChem | 672325-37-0 | >98% |
| Representative Heterocyclic Carboxylic Acid (Het-COOH) | Various | Varies | >97% |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Various | 148893-10-1 | >98% |
| DIPEA (N,N-Diisopropylethylamine) | Various | 7087-68-5 | >99% |
| Anhydrous Dimethylformamide (DMF) | Various | 68-12-2 | Anhydrous |
| Ethyl Acetate (EtOAc) | Various | 141-78-6 | ACS Grade |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Lab Prepared | N/A | N/A |
| Brine | Lab Prepared | N/A | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | Various | 7487-88-9 | Anhydrous |
| Silica Gel for Column Chromatography | Various | 7631-86-9 | 230-400 mesh |
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the heterocyclic carboxylic acid (1.0 eq) and HATU (1.2 eq).
-
Reagent Addition: Add anhydrous DMF to dissolve the solids (concentration approx. 0.1 M). Add DIPEA (3.0 eq) to the solution and stir. The solution should be clear.
-
Pre-activation: Allow the mixture to stir at room temperature for 15 minutes to form the activated ester intermediate.
-
Amine Addition: In a separate vial, dissolve 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine (1.1 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction flask.
-
Reaction: Allow the reaction to stir at room temperature. Monitor its progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 4-16 hours).
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water. Dilute with ethyl acetate.
-
Extraction and Washing: Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) to elute the product.
-
Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the final product. Characterize by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm structure and purity.
Impact on Kinase Inhibitor Potency and Selectivity
The 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine moiety is a component of several highly potent kinase inhibitors. Its strategic placement is critical for achieving high affinity and a desirable selectivity profile.
For example, Ponatinib (Iclusig), a multi-targeted tyrosine-kinase inhibitor, incorporates a related N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl} moiety.[5] While the point of attachment is an amide on the phenyl ring rather than the benzylic carbon, the function of the methylpiperazinylmethyl group remains the same: to provide a solubilizing tail that interacts favorably in the solvent-exposed region of the kinase active site.
| Kinase Inhibitor | Target Kinase(s) | Key Structural Feature | Reported IC₅₀ (nM) |
| Ponatinib | BCR-ABL, VEGFR, FGFR | 4-[(4-methylpiperazin-1-yl)methyl]phenyl group | ABL: ~0.4 nM |
| Compound 34 | ABL, c-KIT | N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl) | ABL: 46 nM; c-KIT: 75 nM[6] |
| Torin1 | mTOR | 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl) | mTORC1: 5.4 nM[7][8] |
Note: The table showcases inhibitors with similar structural motifs to demonstrate the utility of the methylpiperazinyl-phenyl fragment.
The specific substitution pattern and the nature of the core scaffold dictate the ultimate selectivity. Structure-activity relationship (SAR) studies often reveal that even minor changes, such as moving the methylpiperazinylmethyl group from the meta to the para position on the phenyl ring, can drastically alter the binding mode and potency.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient activation (degraded coupling reagent).- Steric hindrance. | - Use fresh HATU/DIPEA.- Increase reaction time or gently warm (e.g., to 40 °C).- Consider a different coupling agent like T3P. |
| Low Yield | - Product loss during aqueous work-up (if product has some water solubility). | - Saturate the aqueous layer with NaCl before extraction.- Use a different extraction solvent like Dichloromethane (DCM). |
| Side Product Formation | - Epimerization of chiral centers.- Double acylation. | - Add HOBt or HOAt to the reaction to suppress racemization.- Ensure the stoichiometry of the amine is not excessively low. |
| Purification Issues | - Product streaking on silica gel column due to basic nitrogen atoms. | - Add a small amount of triethylamine (0.1-1%) or ammonia in methanol to the eluent system to improve peak shape and recovery. |
Conclusion
1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine is a high-value, strategic building block for the synthesis of kinase inhibitors. It provides a direct and efficient route to install the 4-methylpiperazine moiety, a group well-documented to enhance aqueous solubility, metabolic stability, and target affinity through specific interactions in the ATP-binding pocket. The protocols and insights provided herein demonstrate the utility and versatility of this reagent, making it an essential component in the medicinal chemist's toolbox for the rapid development of next-generation kinase inhibitors.
References
- Google Patents. US7459554B2 - Imidazopyrazine tyrosine kinase inhibitors.
- Google Patents. US20160096848A1 - Selective inhibitors for protein kinases and pharmaceutical composition and use thereof.
- Google Patents. US7119093B2 - 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl) -N-methyl-amino)-anilino)-1-phenyl-methylene]-6-methoxycarbonyl-2-indolinone-monoethanesulphonate.
-
PubMed. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Available from: [Link]
-
Google Patents. US Patent for Imidazo[4,5-b]pyridine derivatives as aurora kinase inhibitors. Available from: [Link]
- Google Patents. US9493470B2 - Crystalline forms of 3-(imidazo[1,2-B] pyridazin-3-ylethynyl)-4-methyl-N-{4-[(4-methylpiperazin-1-yl) methyl]-3-(trifluoromethyl)phenyl}benzamide and its mono hydrochloride salt.
-
Nature. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Available from: [Link]
-
ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]
-
ResearchGate. Selected studies that have used QSAR in the design of kinase inhibitors. Available from: [Link]
-
National Center for Biotechnology Information. 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. Available from: [Link]
-
Massachusetts Institute of Technology. Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][4][10]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. Available from: [Link]
-
PubMed. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Available from: [Link]
-
MDPI. Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Available from: [Link]
-
PubMed. The medicinal chemistry of piperazines: A review. Available from: [Link]
-
Semantic Scholar. The synthesis of novel kinase inhibitors using click chemistry. Available from: [Link]
-
PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools. Available from: [Link]
-
MDPI. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Available from: [Link]
-
PubMed. Imidazole piperazines: SAR and development of a potent class of cyclin-dependent kinase inhibitors with a novel binding mode. Available from: [Link]
-
PubMed. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][4][10]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. Available from: [Link]
-
ACS Publications. The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. Available from: [Link]
-
MDPI. QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. Available from: [Link]
-
ResearchGate. Benzyne‐Induced Ring Opening Reactions of DABCO: Synthesis of 1,4‐Disubstituted Piperazines and Piperidines. Available from: [Link]
-
PubMed. Synthesis and biological evaluation of 1-(2,4,5-trisubstituted phenyl)-3-(5-cyanopyrazin-2-yl)ureas as potent Chk1 kinase inhibitors. Available from: [Link]
-
National Center for Biotechnology Information. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The medicinal chemistry of piperazines: A review [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. US9493470B2 - Crystalline forms of 3-(imidazo[1,2-B] pyridazin-3-ylethynyl)-4-methyl-N-{4-[(4-methylpiperazin-1-yl) methyl]-3-(trifluoromethyl)phenyl}benzamide and its mono hydrochloride salt - Google Patents [patents.google.com]
- 6. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Exploration of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine in Neuroscience Research
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are designed to guide the initial exploration of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine in neuroscience research. As of the writing of this document, specific data on the neuropharmacological profile of this compound is not extensively available in peer-reviewed literature. The proposed applications and methodologies are therefore based on the well-established roles of its core chemical scaffolds—arylpiperazine and benzylamine—which are prevalent in a multitude of centrally active agents.[1][2][3] Researchers should exercise standard scientific diligence and safety precautions, beginning with fundamental in vitro characterization before proceeding to in vivo studies.
Introduction: The Arylpiperazine Scaffold as a Privileged Structure in CNS Drug Discovery
The arylpiperazine moiety is a cornerstone in the development of drugs targeting the central nervous system (CNS).[1][3] Its unique structural and physicochemical properties allow it to interact with a variety of G protein-coupled receptors (GPCRs) and neurotransmitter transporters, making it a "privileged scaffold" in medicinal chemistry.[3] Numerous approved and investigational drugs for conditions such as depression, anxiety, schizophrenia, and Parkinson's disease incorporate this versatile structure.[1][2] The nitrogen atoms of the piperazine ring can be modified to fine-tune potency, selectivity, and pharmacokinetic properties, offering a flexible platform for designing novel CNS agents.[2]
1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine combines the arylpiperazine core with a benzylamine-like side chain. Benzylamine derivatives have also been investigated for their ability to modulate catecholamine uptake, suggesting potential interactions with monoamine transporters.[4] The combination of these two pharmacophores suggests that this compound warrants investigation for a range of potential neurotropic activities.
Part 1: Hypothesized Mechanisms and Potential Therapeutic Applications
Based on its structural components, 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine may interact with several key targets in the CNS. The arylpiperazine portion is a common feature in ligands for serotonin (5-HT) and dopamine (D) receptors, while the benzylamine component could confer affinity for neurotransmitter transporters.[1][4][5]
Potential Molecular Targets:
-
Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT7): Arylpiperazines are well-known modulators of these receptors, which are implicated in mood, cognition, and psychosis.[2][6][7]
-
Dopamine Receptors (D2, D3, D4): Interaction with dopamine receptors is a hallmark of antipsychotic and antidepressant medications.[5][7]
-
Adrenergic Receptors (α1, α2): Some arylpiperazine derivatives exhibit affinity for adrenergic receptors, which can influence their side effect profile or contribute to their therapeutic action.[5][8]
-
Monoamine Transporters (SERT, DAT, NET): The benzylamine structure suggests a potential for inhibiting the reuptake of serotonin, dopamine, and norepinephrine.[4]
Potential Therapeutic Indications:
-
Depression and Anxiety: Modulation of serotonergic and dopaminergic systems is a primary strategy for treating these disorders.[1][3]
-
Schizophrenia: Antagonism at D2 and 5-HT2A receptors is a common mechanism of action for antipsychotic drugs.[7][9]
-
Cognitive Disorders: Targeting specific serotonin and dopamine receptors may offer procognitive effects.[1]
-
Neurodegenerative Diseases: Emerging research suggests that some arylpiperazine derivatives may possess neuroprotective properties.[7]
Part 2: In Vitro Characterization Protocols
The initial characterization of a novel compound involves a series of in vitro assays to determine its primary molecular targets and functional activity.
Protocol 1: Radioligand Receptor Binding Assay
This assay determines the affinity of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine for a panel of CNS receptors. It measures the ability of the compound to displace a known radiolabeled ligand from its receptor.[10][11][12]
Objective: To determine the binding affinity (Ki) of the test compound for a panel of relevant CNS receptors (e.g., 5-HT1A, 5-HT2A, D2).
Materials:
-
Test compound: 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine
-
Cell membranes expressing the receptor of interest (commercially available or prepared in-house)
-
Radioligand specific for the receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A)
-
Assay buffer (specific to each receptor)
-
Non-specific binding inhibitor (e.g., high concentration of a known ligand)
-
96-well microplates
-
Scintillation vials and scintillation fluid
-
Cell harvester and filter mats
-
Scintillation counter
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a stock solution of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations (e.g., from 10 µM to 0.1 nM).
-
Assay Setup: In a 96-well plate, add the assay buffer, the serially diluted test compound or vehicle, the specific radioligand at a concentration near its Kd, and the cell membrane preparation.
-
Incubation: Incubate the plate for a specified time (e.g., 60-90 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.[12][13]
-
Harvesting: Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filter discs into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding inhibition for each concentration of the test compound. Plot the percent inhibition against the log concentration of the compound to generate a dose-response curve and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Neurotransmitter Uptake Assay
This assay measures the ability of the compound to inhibit the reuptake of neurotransmitters (serotonin, dopamine, norepinephrine) into synaptosomes or cells expressing the specific transporters (SERT, DAT, NET).[14][15][16]
Objective: To determine the potency (IC50) of the test compound for inhibiting neurotransmitter transporters.
Materials:
-
Test compound: 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine
-
HEK293 cells stably expressing hSERT, hDAT, or hNET, or rat brain synaptosomes.
-
Radiolabeled neurotransmitter (e.g., [3H]-Serotonin, [3H]-Dopamine).
-
Uptake buffer.
-
Known transporter inhibitors as positive controls (e.g., fluoxetine for SERT).
-
96-well plates.
-
Scintillation counter.
Step-by-Step Procedure:
-
Cell Plating: Seed the transporter-expressing cells into 96-well plates and allow them to form a confluent monolayer.[14]
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with various concentrations of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine or a known inhibitor for 10-15 minutes at 37°C.
-
Initiate Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake process.
-
Incubation: Incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
Terminate Uptake: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells to release the internalized radiolabeled neurotransmitter.
-
Scintillation Counting: Transfer the cell lysate to scintillation vials and measure the radioactivity.
-
Data Analysis: Determine the IC50 value by plotting the percentage of uptake inhibition against the log concentration of the test compound.
Data Presentation: In Vitro Profiling Summary
| Target | Assay Type | Result (Ki or IC50, µM) |
| 5-HT1A Receptor | Radioligand Binding | Hypothetical Value |
| 5-HT2A Receptor | Radioligand Binding | Hypothetical Value |
| Dopamine D2 Receptor | Radioligand Binding | Hypothetical Value |
| Serotonin Transporter (SERT) | [3H]-5-HT Uptake | Hypothetical Value |
| Dopamine Transporter (DAT) | [3H]-DA Uptake | Hypothetical Value |
| Norepinephrine Transporter (NET) | [3H]-NE Uptake | Hypothetical Value |
Part 3: In Vivo Behavioral Screening Protocols
Once in vitro activity is established, in vivo studies in rodent models are necessary to assess the compound's effects on behavior and its potential therapeutic utility.[17][18] These studies are crucial for understanding the integrated physiological response to the compound and for identifying potential side effects.[19][20]
Protocol 3: Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used behavioral assay to screen for anxiolytic or anxiogenic effects of drugs in rodents.[21][22]
Objective: To evaluate the anxiolytic-like effects of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine.
Materials:
-
Elevated plus maze apparatus.
-
Adult male mice or rats.
-
Test compound and vehicle.
-
Video tracking software.
Workflow Diagram:
Caption: Workflow for the Elevated Plus Maze test.
Step-by-Step Procedure:
-
Acclimatization: Allow the animals to acclimate to the testing room for at least 60 minutes before the experiment.
-
Dosing: Administer 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine or vehicle via the desired route (e.g., intraperitoneal injection) at various doses.
-
Pre-treatment Time: Allow a set amount of time (e.g., 30 minutes) for the compound to be absorbed and distributed.
-
Testing: Place the animal in the center of the EPM and allow it to explore freely for 5 minutes.
-
Recording: Record the session using a video camera mounted above the maze.
-
Data Analysis: Use video tracking software to score the time spent in the open and closed arms, and the number of entries into each arm. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
Protocol 4: Forced Swim Test (FST) for Antidepressant Activity
The FST is a common screening tool for assessing the potential antidepressant activity of novel compounds.[17][22]
Objective: To evaluate the antidepressant-like effects of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine.
Materials:
-
Cylindrical container filled with water.
-
Adult male mice or rats.
-
Test compound and vehicle.
-
Video camera and stopwatch.
Step-by-Step Procedure:
-
Dosing: Administer the test compound or vehicle.
-
Pre-treatment Time: Allow for a 30-60 minute absorption period.
-
Testing: Gently place the animal into the water-filled cylinder for a 6-minute test session. The first 2 minutes are for habituation and are not scored.
-
Scoring: During the final 4 minutes, record the total time the animal spends immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.
-
Data Analysis: A significant reduction in immobility time compared to the vehicle-treated group suggests a potential antidepressant-like effect.
Data Presentation: In Vivo Behavioral Screening
| Behavioral Test | Species | Dose (mg/kg) | Key Endpoint | Outcome |
| Elevated Plus Maze | Mouse | 1, 3, 10 | % Time in Open Arms | Hypothetical Result |
| Forced Swim Test | Rat | 5, 15, 30 | Immobility Time (s) | Hypothetical Result |
Conclusion
The compound 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine possesses structural motifs that are highly relevant to neuroscience research and CNS drug discovery. The arylpiperazine core is a well-validated pharmacophore for targeting key monoaminergic receptors. The protocols outlined in this guide provide a systematic framework for the initial in vitro and in vivo characterization of this compound. By determining its receptor binding profile, its effects on neurotransmitter uptake, and its impact on relevant behavioral models, researchers can begin to elucidate its neuropharmacological properties and assess its potential as a novel therapeutic agent for neurological or psychiatric disorders.
References
-
A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Drug Targets. [Link][1]
-
A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Bentham Science. [Link][2]
-
A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders | Request PDF. ResearchGate. [Link][3]
-
Neurochemical study of mafoprazine, a new phenylpiperazine derivative. PubMed. [Link][5]
-
Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. PubMed. [Link][21]
-
Protocols for Measuring Glutamate Uptake: Dose‐Response and Kinetic Assays in In Vitro and Ex Vivo Systems. Semantic Scholar. [Link]
-
Synthesis and pharmacological evaluation of new N-phenylpiperazine derivatives designed as homologues of the antipsychotic lead compound LASSBio-579. PubMed. [Link][9]
-
Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. Frontiers. [Link][23]
-
Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. PubMed Central. [Link][6]
-
Synthesis and pharmacological screening of new phenylpiperazinepropane derivatives and their enantiomers. PubMed. [Link][24]
-
Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link][14]
-
Effect of structural modifications in 1-arylpiperazine derivatives on alpha(1) -adrenoreceptor affinity. PubMed. [Link][8]
-
CNS Disease Models For Preclinical Research Services. Pharmaron. [Link][22]
-
CNS Risk Assessment in Preclinical Development. Allucent. [Link][19]
-
Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems | Request PDF. ResearchGate. [Link][25]
-
Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. [Link][7]
-
Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link][15]
-
A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. [Link][16]
-
The basics of preclinical drug development for neurodegenerative disease indications. RNfinity. [Link][26]
-
Translational In Vivo Assays in Behavioral Biology. PubMed Central. [Link][27]
-
Essential CNS drug development – pre-clinical development (Chapter 3). Cambridge University Press & Assessment. [Link][28]
-
In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. PubMed. [Link][29]
-
The basics of preclinical drug development for neurodegenerative disease indications. PubMed Central. [Link][20]
-
Preclinical research strategies for drug development. AMSbiopharma. [Link][30]
-
Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride | Download Scientific Diagram. ResearchGate. [Link][31]
-
Inhibition of uptake of catecholamines by benzylamine derivatives. PubMed. [Link][4]
-
Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. PubMed. [Link][33]
-
(PDF) Assay of CB1 Receptor Binding. ResearchGate. [Link][13]
Sources
- 1. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders | Bentham Science [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of uptake of catecholamines by benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurochemical study of mafoprazine, a new phenylpiperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structure-activity relationship studies of CNS agents, Part 32: Effect of structural modifications in 1-arylpiperazine derivatives on alpha(1) -adrenoreceptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and pharmacological evaluation of new N-phenylpiperazine derivatives designed as homologues of the antipsychotic lead compound LASSBio-579 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. moleculardevices.com [moleculardevices.com]
- 15. moleculardevices.com [moleculardevices.com]
- 16. moleculardevices.com [moleculardevices.com]
- 17. medicilon.com [medicilon.com]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. allucent.com [allucent.com]
- 20. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pharmaron.com [pharmaron.com]
- 23. Frontiers | Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery [frontiersin.org]
- 24. Synthesis and pharmacological screening of new phenylpiperazinepropane derivatives and their enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Rnfinity - The basics of preclinical drug development for... [rnfinity.com]
- 27. Translational In Vivo Assays in Behavioral Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Essential CNS drug development – pre-clinical development (Chapter 3) - Essential CNS Drug Development [cambridge.org]
- 29. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 31. researchgate.net [researchgate.net]
- 32. pdspdb.unc.edu [pdspdb.unc.edu]
- 33. Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Derivatization of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine for Structure-Activity Relationship (SAR) Studies
An Application Note for Medicinal Chemistry Professionals
Abstract
The 1-phenylmethanamine scaffold featuring a 3-(4-methylpiperazin-1-yl) substitution represents a privileged core structure in modern medicinal chemistry. Its prevalence in compounds targeting a range of biological systems makes it an attractive starting point for novel drug discovery campaigns.[1][2] The primary benzylic amine serves as a versatile chemical handle for rapid library synthesis, enabling extensive exploration of Structure-Activity Relationships (SAR). This document provides a detailed guide for researchers, outlining strategic approaches and robust experimental protocols for the derivatization of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine to probe and optimize biological activity. We present field-proven methods for acylation, sulfonylation, and reductive amination, explaining the chemical rationale behind each step to ensure procedural success and data integrity.
Introduction: The Strategic Value of the Phenylpiperazine Scaffold
The piperazine ring is a cornerstone of contemporary drug design, prized for its ability to modulate physicochemical properties such as aqueous solubility and basicity (pKa), which are critical for pharmacokinetic profiles.[2] When incorporated into a larger scaffold like 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine, it often serves as a key pharmacophoric element, engaging in crucial interactions with biological targets while providing a synthetically tractable framework.[3][4]
The core molecule of interest possesses three key regions for SAR exploration:
-
The Primary Amine (-CH₂NH₂): This is the most reactive and synthetically versatile site, ideal for introducing a wide array of functional groups to probe interactions with the target protein. Modifications here can alter hydrogen bonding capabilities, steric bulk, and lipophilicity.
-
The Phenyl Ring: While less commonly modified in initial library synthesis, substitution on the aromatic ring can be explored in later optimization stages to modulate electronic properties or explore additional binding pockets.
-
The N-Methylpiperazine Moiety: This group significantly influences solubility and basicity and often acts as a key binding motif. While derivatization at this site is more complex, it can be a strategy for lead optimization.
This guide will focus exclusively on derivatizing the primary amine, as it represents the most direct and high-yield strategy for generating a diverse chemical library for initial SAR screening.
Strategic Workflow for SAR Library Generation
A successful SAR campaign relies on a systematic process of design, synthesis, and biological evaluation. The derivatization of the primary amine allows for the exploration of distinct chemical functionalities, each providing unique insights into the requirements of the target's binding site.
Caption: High-level workflow for generating and screening a derivative library.
Core Derivatization Protocols
The following protocols are designed to be robust and adaptable for a wide range of commercially available building blocks. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE). The use of anhydrous solvents and an inert atmosphere (Nitrogen or Argon) is critical for reactions involving moisture-sensitive reagents like acyl chlorides and sulfonyl chlorides.[5]
Protocol 1: Acylation for Amide Bond Formation
Amide bonds are fundamental in medicinal chemistry, acting as stable bioisosteres for esters and providing key hydrogen bond donors and acceptors.[6] This protocol uses an acyl chloride, a highly reactive carboxylic acid derivative, ensuring efficient conversion.
Objective: To couple 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine with a diverse set of acyl chlorides (R-COCl).
Materials:
-
1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine
-
Acyl chloride of choice (e.g., benzoyl chloride, acetyl chloride) (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (1.5 equivalents)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Base Addition: Add triethylamine (1.5 eq). The base is crucial to neutralize the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine.[]
-
Cooling: Cool the stirred solution to 0 °C using an ice bath. This mitigates the exothermic nature of the acylation reaction.
-
Reagent Addition: Add the acyl chloride (1.1 eq) dropwise to the cooled solution. A slight excess of the acylating agent ensures the complete consumption of the starting amine.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine spot is no longer visible.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid chloride and HCl), followed by brine.
-
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporator).
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in DCM or ethyl acetate in hexanes, to yield the pure amide derivative.
Protocol 2: Sulfonylation for Sulfonamide Bond Formation
Sulfonamides are important functional groups in drug discovery, known for their chemical stability and ability to act as hydrogen bond acceptors.[8] They are often used as bioisosteres for amides.[8]
Objective: To react 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine with various sulfonyl chlorides (R-SO₂Cl).
Materials:
-
1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine
-
Sulfonyl chloride of choice (e.g., tosyl chloride, mesyl chloride) (1.05 equivalents)
-
Anhydrous Pyridine or a mixture of DCM and TEA
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the starting amine (1.0 eq) in anhydrous DCM (or use pyridine as both solvent and base). Add a non-nucleophilic base like triethylamine (1.2 eq).[5][9]
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add the sulfonyl chloride (1.05 eq), either neat or dissolved in a small amount of anhydrous DCM, dropwise to the stirred amine solution. Maintaining the temperature at 0 °C is critical to prevent side reactions.[5]
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-24 hours. Monitor consumption of the starting material by TLC or HPLC.
-
Workup & Purification:
-
Quench the reaction with water.
-
If DCM was used, transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃, and finally brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude sulfonamide by recrystallization or flash column chromatography.
-
Troubleshooting Insight: The primary enemy of this reaction is water, which rapidly hydrolyzes the sulfonyl chloride to the corresponding sulfonic acid.[5] Ensure all glassware is oven-dried and solvents are truly anhydrous.
Protocol 3: Reductive Amination for N-Alkylation
Reductive amination is a powerful and highly versatile method for forming C-N bonds, allowing for the introduction of a vast array of alkyl and aryl groups.[10][11] The process involves the in-situ formation of an imine between the primary amine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced to the more stable secondary amine.[12][13]
Objective: To alkylate the primary amine with various aldehydes or ketones (R-CHO or R-CO-R').
Materials:
-
1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine
-
Aldehyde or ketone of choice (1.0-1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, catalytic amount, often used for ketones)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask, magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine the starting amine (1.0 eq) and the chosen aldehyde or ketone (1.1 eq) in anhydrous DCE.
-
Catalyst (if needed): For less reactive ketones, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.[11]
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) to the mixture in one portion. NaBH(OAc)₃ is the preferred reagent for one-pot reactions as it is mild enough not to reduce the starting aldehyde/ketone and is tolerant of slightly acidic conditions.[13][14]
-
Reaction Progression: Stir the reaction at room temperature for 6-24 hours. Monitor by TLC or LC-MS for the disappearance of the starting amine.
-
Workup:
-
Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting secondary amine via flash column chromatography.
Data Analysis and SAR Interpretation
Caption: The iterative cycle of a Structure-Activity Relationship study.
Example SAR Table:
Let's assume the derivatives were tested as inhibitors of a hypothetical enzyme, "Kinase X".
| Cmpd ID | R-Group Structure | Reaction Type | R-Group Description | IC₅₀ (nM) |
| Parent | -H | (Starting Material) | - | >10,000 |
| DA-01 | -C(O)Ph | Acylation | Aromatic, bulky, H-bond acceptor | 850 |
| DA-02 | -C(O)CH₃ | Acylation | Small, aliphatic | 2,500 |
| DA-03 | -C(O)-(4-F-Ph) | Acylation | Electron-withdrawing group | 400 |
| DS-01 | -SO₂(4-Me-Ph) | Sulfonylation | Aromatic, tetrahedral, H-bond acceptor | 150 |
| DS-02 | -SO₂CH₃ | Sulfonylation | Small, polar | 980 |
| DR-01 | -CH₂(Ph) | Reductive Amine. | Flexible, lipophilic | 5,200 |
| DR-02 | -CH₂(Cyclohexyl) | Reductive Amine. | Bulky, aliphatic | >10,000 |
Interpretation of Hypothetical Data:
-
Acylation vs. Sulfonylation: The sulfonamides (DS-series) appear more potent than the amides (DA-series), suggesting the tetrahedral geometry and stronger H-bond accepting capacity of the sulfonyl group are beneficial for binding.
-
Aromatic vs. Aliphatic: Large aromatic groups (DA-01, DS-01) are preferred over small aliphatic ones (DA-02, DS-02), indicating a potential hydrophobic or π-stacking interaction pocket.
-
Electronic Effects: The addition of an electron-withdrawing fluorine (DA-03 vs. DA-01) improved potency, suggesting this may enhance a key interaction or favorably alter the molecule's properties.
-
N-Alkylation: Simple N-alkylation (DR-series) appears detrimental to activity, perhaps because it removes a critical hydrogen bond donor capability of the secondary amine/amide/sulfonamide N-H group.
These initial findings would guide the design of a second-generation library, perhaps focusing on a wider variety of substituted aryl sulfonyl chlorides to further probe the aromatic binding pocket.
Conclusion
The 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine scaffold provides an exceptional platform for rapid SAR exploration via derivatization of its primary amine. The acylation, sulfonylation, and reductive amination protocols detailed herein are reliable, high-yielding, and compatible with a vast array of commercial building blocks. By systematically applying these synthetic strategies and analyzing the resulting biological data, research teams can efficiently navigate chemical space to identify and optimize lead compounds for drug development programs.
References
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PMC - PubMed Central. Available from: [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. Available from: [Link]
-
ORCA - Cardiff University. Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Available from: [Link]
-
Unacademy. Reductive Amination of Aldehydes and Ketones. Available from: [Link]
-
Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. Available from: [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. (2023-09-20). Available from: [Link]
-
Bentham Science Publishers. Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025-06-19). Available from: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
ResearchGate. SAR studies of piperazine derivatives as antidepressant compounds. Available from: [Link]
-
Chemistry Steps. Aldehydes and Ketones to Amines. Available from: [Link]
-
Semantic Scholar. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. (2017-09-01). Available from: [Link]
-
The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. Available from: [Link]
-
Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. PubMed. (2025-06-19). Available from: [Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - PubMed Central. Available from: [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. (2023-07-26). Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cbijournal.com [cbijournal.com]
- 10. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reductive Amination of Aldehydes and Ketones [unacademy.com]
- 12. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Note: A Stability-Indicating HPLC Method for the Analysis of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine
Abstract
This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine, a key intermediate in pharmaceutical synthesis. The developed method is precise, accurate, and specific, making it suitable for routine quality control and stability testing. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering method development, detailed experimental protocols, and method validation in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction
1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine is a substituted aromatic amine containing a piperazine moiety. Its chemical structure suggests its role as a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and stability of this intermediate are critical for ensuring the quality, safety, and efficacy of the final drug product. Therefore, a reliable analytical method is essential for its characterization and control.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds.[1][2] This application note describes the development and validation of a reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the analysis of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine. The method is designed to be stability-indicating, capable of separating the main compound from its potential degradation products formed under various stress conditions.[3][4][5]
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.
| Property | Value | Source |
| Chemical Name | 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine | - |
| CAS Number | 672325-37-0 | [6] |
| Molecular Formula | C₁₂H₁₉N₃ | Deduced |
| Molecular Weight | 205.30 g/mol | [7] |
| Chemical Structure | ![]() | [6] |
| pKa | Estimated 8.5-9.5 (piperazine amine) and 3.5-4.5 (benzylamine) | Assumption based on similar structures |
| UV Absorption | Estimated λmax ~254 nm | Assumption based on the phenyl ring chromophore |
Note: Experimentally determined pKa and UV absorption data were not available. The estimated values are based on the chemical structure and typical values for similar functional groups.
HPLC Method Development and Optimization
The primary objective was to develop a simple, rapid, and reliable RP-HPLC method with UV detection that can effectively separate 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine from its degradation products.
Column Selection
A C18 column is a common choice for the separation of moderately polar to non-polar compounds and was selected as the stationary phase. A standard column dimension of 250 mm x 4.6 mm with a 5 µm particle size provides a good balance between resolution and analysis time.
Mobile Phase Selection and Optimization
Given the basic nature of the analyte due to the piperazine and amine functional groups, the pH of the mobile phase is a critical parameter. To ensure good peak shape and retention, the pH should be controlled. A mobile phase consisting of a mixture of an aqueous buffer and an organic solvent is suitable.
-
Aqueous Phase: A phosphate buffer is chosen for its buffering capacity in the desired pH range. A pH of 7.0 was selected to ensure the analyte is in a consistent ionization state, promoting good peak shape.
-
Organic Phase: Acetonitrile was selected as the organic modifier due to its low viscosity and UV transparency.
-
Optimization: A gradient elution was chosen to ensure the elution of any potential, more retained, degradation products within a reasonable time. The gradient was optimized to provide good resolution between the parent peak and any observed degradants.
Detection Wavelength
Based on the presence of the phenyl ring, a UV detector is appropriate. The estimated maximum absorbance is around 254 nm, a common wavelength for the detection of aromatic compounds.
Detailed Application Protocols
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV/Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-15 min: 20-80% B; 15-20 min: 80% B; 20-22 min: 80-20% B; 22-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Reagent and Sample Preparation
-
Mobile Phase A Preparation: Dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC grade water. Adjust the pH to 7.0 with a dilute potassium hydroxide solution. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the diluent.
-
Sample Preparation: Prepare the sample solution at a target concentration of 0.1 mg/mL in the diluent.
System Suitability
Before sample analysis, the chromatographic system must meet the following criteria:
-
Tailing Factor: ≤ 2.0 for the 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine peak.
-
Theoretical Plates: ≥ 2000 for the 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine peak.
-
%RSD of Peak Areas: ≤ 2.0% for six replicate injections of the working standard solution.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[3][8] The goal is to achieve 5-20% degradation of the active substance.[3]
Protocol for Forced Degradation
A 1 mg/mL solution of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine was subjected to the following stress conditions:
| Stress Condition | Protocol |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours. Neutralize before injection. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours. Neutralize before injection. |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Solid drug substance at 105°C for 48 hours. |
| Photolytic Degradation | Solution exposed to ICH-compliant light source (UV and visible) for 7 days. |
A control sample (unstressed) should be analyzed alongside the stressed samples.
Visualization of the Forced Degradation Workflow
Caption: Workflow for Forced Degradation Studies.
Method Validation
The developed HPLC method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[9][10][11][12]
Validation Parameters
| Parameter | Acceptance Criteria |
| Specificity | No interference from blank, placebo, and degradation products at the retention time of the analyte peak. Peak purity index > 0.999. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the range of 50-150% of the target concentration. |
| Accuracy | % Recovery between 98.0% and 102.0% at three concentration levels. |
| Precision | - Repeatability (Intra-day): %RSD ≤ 2.0% for six replicate determinations. - Intermediate Precision (Inter-day): %RSD ≤ 2.0% performed by a different analyst on a different day. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | %RSD ≤ 2.0% after deliberate variations in method parameters (flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2). |
Logical Relationship of Validation Parameters
Caption: Interrelationship of HPLC Method Validation Parameters.
Conclusion
This application note presents a validated, stability-indicating RP-HPLC method for the quantitative analysis of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine. The method is simple, precise, accurate, and robust, making it a valuable tool for the quality control and stability assessment of this important pharmaceutical intermediate. The forced degradation studies confirmed the method's ability to separate the parent compound from its degradation products, ensuring reliable results in stability studies.
References
-
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Available from: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]
-
Quality Guidelines. International Council for Harmonisation. Available from: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]
-
Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. PubMed. Available from: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Rondaxe. Available from: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available from: [Link]
-
Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. Available from: [Link]
-
Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online. Available from: [Link]
-
The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Additives & Contaminants: Part A. Available from: [Link]
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Mass Detector. Waters. Available from: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available from: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Available from: [Link]
-
Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available from: [Link]
-
Phenyl(4-piperazin-1-ylphenyl)methanone. PubChem. Available from: [Link]
-
[4-(4-Methylpiperazin-1-yl)phenyl]methanamine. PubChem. Available from: [Link]
-
[3-(4-Ethyl-piperazin-1-yl)-phenyl]-methyl-amine. PubChem. Available from: [Link]
-
4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide. PubChem. Available from: [Link]
Sources
- 1. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine | 672325-37-0 [chemicalbook.com]
- 7. [4-(4-Methylpiperazin-1-yl)phenyl]methanamine | C12H19N3 | CID 2776493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 11. starodub.nl [starodub.nl]
- 12. database.ich.org [database.ich.org]
Application Notes and Protocols for the Synthesis of Derivatives from 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of various derivatives from the versatile building block, 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine. The phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2][3] This guide offers detailed, step-by-step protocols for the synthesis of key derivatives, including amides, sulfonamides, and ureas. The rationale behind experimental choices, self-validating protocol design, and in-depth characterization are emphasized to ensure scientific integrity and reproducibility.
Introduction: The Significance of the 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine Scaffold
The 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine core structure is of significant interest in drug discovery due to the advantageous physicochemical properties conferred by the piperazine ring. The two nitrogen atoms within the six-membered ring provide a combination of a large polar surface area and relative structural rigidity. These features often lead to improved aqueous solubility, oral bioavailability, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, while also enhancing target affinity and specificity.[1] The primary amine handle on the benzylic position serves as a versatile nucleophile, allowing for a wide array of chemical modifications to explore structure-activity relationships (SAR).
This guide focuses on three fundamental transformations of the primary amine: acylation to form amides, sulfonylation to yield sulfonamides, and reaction with isocyanates or their precursors to produce ureas. These functional groups are prevalent in a vast number of bioactive molecules.
General Considerations and Safety
2.1. Starting Material:
1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine (CAS No. 672325-37-0) is a commercially available reagent.[4][5] It is crucial to verify the purity of the starting material by analytical techniques such as ¹H NMR and LC-MS before initiating any synthesis.
2.2. Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All reactions should be performed in a well-ventilated fume hood.[6][7]
-
Reagent Handling: Many reagents used in these protocols are corrosive, flammable, or toxic.[8] Consult the Safety Data Sheet (SDS) for each reagent before use.[4][6][7][9] For example, acyl chlorides and sulfonyl chlorides are moisture-sensitive and can release corrosive HCl gas upon contact with water.[10][11] Bases like triethylamine and pyridine are flammable and have strong odors.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Synthesis of Amide Derivatives
Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry.[12] The reaction of the primary amine of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine with an activated carboxylic acid derivative, such as an acyl chloride or a carboxylic acid activated with a coupling agent, readily forms the corresponding amide.
Rationale for Method Selection
Two primary methods are presented: the Schotten-Baumann reaction using acyl chlorides and a carbodiimide-mediated coupling. The choice between these methods depends on the availability and stability of the starting materials. Acyl chlorides are highly reactive and suitable for simple acylations.[13] For more complex or sensitive carboxylic acids, in situ activation with coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) is preferred to minimize side reactions.[12][14]
Experimental Workflow: Amide Synthesis
Caption: Workflow for the synthesis of amide derivatives.
Protocol 1: Amide Synthesis via Acyl Chloride (Schotten-Baumann Conditions)
Materials:
-
1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine
-
Acyl chloride (1.05 eq.)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq.)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine (1.0 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine (1.5 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.05 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Amide Synthesis via Carbodiimide Coupling
Materials:
-
1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine
-
Carboxylic acid (1.0 eq.)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.)
-
1-Hydroxybenzotriazole (HOBt) (0.1-1.0 eq.)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0 eq.)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF, add EDC (1.2 eq.) and HOBt (a catalytic amount, e.g., 0.1 eq., can be increased to 1.0 eq. for difficult couplings).[12]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine (1.1 eq.) and DIPEA (2.0 eq.) to the reaction mixture.
-
Stir at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Protocol 1 (Acyl Chloride) | Protocol 2 (Carbodiimide) |
| Carboxylic Acid Form | Acyl Chloride | Free Acid |
| Coupling Reagents | None | EDC, HOBt |
| Base | Et₃N or Pyridine | DIPEA or Et₃N |
| Solvent | DCM | DMF |
| Temperature | 0 °C to RT | Room Temperature |
| Advantages | Fast, high yielding for simple substrates | Broad substrate scope, mild conditions |
| Disadvantages | Acyl chloride may not be readily available | Requires coupling reagents, longer reaction times |
Synthesis of Sulfonamide Derivatives
Sulfonamides are a crucial class of compounds with a wide range of biological activities.[15] They are typically synthesized by the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[10][16]
Mechanistic Insight
The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride. A base, such as pyridine or triethylamine, is required to neutralize the hydrochloric acid (HCl) generated as a byproduct.[10] The resulting sulfonamide from a primary amine still possesses an acidic N-H proton due to the electron-withdrawing sulfonyl group.[17]
Experimental Workflow: Sulfonamide Synthesis
Caption: Workflow for the synthesis of sulfonamide derivatives.
Protocol 3: General Procedure for Sulfonamide Synthesis
Materials:
-
1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine
-
Sulfonyl chloride (1.0-1.05 eq.)
-
Pyridine or Triethylamine (1.1-1.5 eq.)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine (1.0 eq.) in anhydrous DCM or THF.
-
Add the base (pyridine or triethylamine, 1.1-1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve the sulfonyl chloride (1.0-1.05 eq.) in a minimal amount of the anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor progress by TLC or LC-MS.
-
Quench the reaction by adding water.
-
If using a water-immiscible solvent like DCM, separate the organic layer. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
| Parameter | Protocol 3 (Sulfonamide Synthesis) |
| Electrophile | Sulfonyl Chloride |
| Base | Pyridine or Triethylamine |
| Solvent | DCM or THF |
| Temperature | 0 °C to RT |
| Key Considerations | Sulfonyl chlorides are moisture-sensitive.[10] Potential for di-sulfonylation as a side reaction.[10] |
Synthesis of Urea Derivatives
Urea derivatives are important pharmacophores found in numerous therapeutic agents.[18][19] A common and efficient method for their synthesis involves the reaction of an amine with an isocyanate.[20] Isocyanates can be used directly or generated in situ from various precursors.
Rationale and Strategy
The most straightforward approach is the direct reaction of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine with a commercially available isocyanate. This reaction is typically fast and high-yielding. An alternative, greener approach involves the reaction of the primary amine with carbon dioxide to form a carbamic acid intermediate, which can then be dehydrated in situ to generate the isocyanate.[20][21]
Experimental Workflow: Urea Synthesis
Caption: Workflow for the synthesis of urea derivatives.
Protocol 4: Urea Synthesis from Isocyanates
Materials:
-
1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine
-
Isocyanate (1.0 eq.)
-
Anhydrous solvent (e.g., THF, DCM, or acetonitrile)
Procedure:
-
Dissolve 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine (1.0 eq.) in an appropriate anhydrous solvent.
-
Add the isocyanate (1.0 eq.) to the solution at room temperature (or 0 °C for highly reactive isocyanates).
-
Stir the reaction mixture for 1-12 hours. Monitor the reaction by TLC or LC-MS.
-
If the product precipitates, it can be isolated by filtration, washed with a cold solvent, and dried.
-
If the product is soluble, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
| Parameter | Protocol 4 (Urea Synthesis) |
| Electrophile | Isocyanate |
| Base | Typically not required |
| Solvent | THF, DCM, Acetonitrile |
| Temperature | 0 °C to RT |
| Advantages | Simple, high-yielding, atom-economical |
| Disadvantages | Limited by the commercial availability of isocyanates |
Characterization of Derivatives
Thorough characterization of the synthesized derivatives is essential to confirm their identity and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the product. Key diagnostic signals include the disappearance of the primary amine protons and the appearance of new signals corresponding to the amide, sulfonamide, or urea protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the synthesized compound.
-
Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is used to assess the purity of the final compound.
Conclusion
1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine is a valuable and versatile starting material for the synthesis of a diverse range of derivatives with potential applications in drug discovery. The protocols detailed in this guide for the synthesis of amides, sulfonamides, and ureas are robust, reproducible, and based on well-established chemical principles. By providing a clear rationale for methodological choices and detailed step-by-step instructions, this document aims to empower researchers to efficiently generate compound libraries for biological screening and advance their drug development programs.
References
- One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. (n.d.). Georg Thieme Verlag Stuttgart.
- Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent. (n.d.). Green Chemistry (RSC Publishing).
- Technical Support Center: Sulfonamide Synthesis with Primary Amines. (2025, December). Benchchem.
- Amines to Sulfonamides: The Hinsberg Test. (2023, April 30). JoVE.
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020, November 25). Organic Letters - ACS Publications.
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PMC.
- Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. (2010, February 22). Organic Letters - ACS Publications.
- Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal.
- Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE.
- 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine - Safety Data Sheet. (2023, April 29). ChemicalBook.
- A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. (2020, April 27). Thieme.
- Amide Synthesis. (n.d.). Fisher Scientific.
- Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. (n.d.). Taylor & Francis eBooks.
- Reductive Amination. (n.d.). Chemistry Steps.
- Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. (2010, July 28). The Journal of Organic Chemistry - ACS Publications.
- The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2025, October 18). ResearchGate.
- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH.
- Amide coupling Protocol for Amino PEG. (2024, September 23). AxisPharm.
- SAFETY DATA SHEET. (2025, May 6). Sigma-Aldrich.
- SAFETY DATA SHEET. (2010, October 23). Fisher Scientific.
- Amine to Amide (Coupling) - Common Conditions. (n.d.). organic-chemistry.org.
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2025, August 6). ResearchGate.
- SAFETY DATA SHEET. (2025, January 8). TCI Chemicals.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. (n.d.). PMC - NIH.
- Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti- Inflammatory Agents. (2019, August 15). Journal of Drug Delivery and Therapeutics.
- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (n.d.). NIH.
- 1-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHANAMINE. (n.d.). Matrix Fine Chemicals.
- 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine. (2023, April 23). ChemicalBook.
- Synthesis and acaricidal activity of phenylpiperazine derivatives. (n.d.). PMC - NIH.
- N,N-Dimethyl-1-(3-(piperazin-1-yl)phenyl)methanamine dihydrochloride. (n.d.). Sigma-Aldrich.
- The medicinal chemistry of piperazines: A review. (n.d.). PubMed.
- Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. (n.d.). PubMed.
- 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (2025, December 25). ResearchGate.
Sources
- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine | 672325-37-0 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amide Synthesis [fishersci.dk]
- 14. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 15. cbijournal.com [cbijournal.com]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 17. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]
- 18. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. thieme-connect.com [thieme-connect.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: A Versatile Synthetic Route to 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed, research-grade guide for the synthesis of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine, a key building block in medicinal chemistry. The presented methodology is a robust two-step sequence commencing with a palladium-catalyzed Buchwald-Hartwig amination to construct the core arylpiperazine moiety, followed by a high-yield reductive amination to furnish the target primary amine. This application note emphasizes the rationale behind experimental choices, provides step-by-step protocols, and includes comprehensive characterization data.
Introduction
The 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine scaffold is a prevalent motif in a multitude of pharmacologically active agents, particularly those targeting the central nervous system.[1] Its structural features, combining a basic methylpiperazine group with a reactive primary amine on a phenyl ring, make it a versatile synthon for drug discovery and development. This guide offers a reliable and scalable synthetic strategy, ensuring high purity and consistent yields.
Overall Synthetic Strategy
The synthesis is approached in a convergent manner, beginning with commercially available starting materials. The key steps are:
-
Buchwald-Hartwig Amination: Formation of the C-N bond between an aryl halide and N-methylpiperazine to yield the intermediate aldehyde, 3-(4-Methylpiperazin-1-yl)benzaldehyde. This palladium-catalyzed cross-coupling reaction is favored for its broad substrate scope and functional group tolerance.[2][3]
-
Reductive Amination: Conversion of the intermediate aldehyde to the target primary amine. This is achieved through the in-situ formation of an imine with an ammonia equivalent, followed by reduction.
Visualization of the Synthetic Workflow
Caption: Overall synthetic route to the target compound.
Experimental Protocols
Part 1: Synthesis of 3-(4-Methylpiperazin-1-yl)benzaldehyde
This procedure is adapted from a known patent literature method.[4]
Reaction Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation to form a Pd(II)-amido complex, and subsequent reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[2][3][5] The use of a bidentate phosphine ligand like BINAP is crucial for stabilizing the palladium catalyst and facilitating the reaction.[2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 3-Bromobenzaldehyde diethyl acetal | 259.14 | 2.0 | 0.518 g |
| 1-Methylpiperazine | 100.16 | 2.4 | 0.240 g |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.018 g |
| Racemic BINAP | 622.67 | 0.06 | 0.037 g |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 3.4 | 0.326 g |
| Anhydrous Toluene | - | - | 4 mL |
| 1M Hydrochloric Acid (HCl) | - | - | 10 mL |
| 6M Sodium Hydroxide (NaOH) | - | - | As needed |
| Ethyl Acetate | - | - | As needed |
| Dichloromethane | - | - | As needed |
| Methanol | - | - | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed |
| Silica Gel | - | - | As needed |
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add 3-bromobenzaldehyde diethyl acetal (0.518 g, 2.0 mmol), 1-methylpiperazine (0.240 g, 2.4 mmol), Pd₂(dba)₃ (0.018 g, 0.02 mmol), racemic BINAP (0.037 g, 0.06 mmol), and sodium tert-butoxide (0.326 g, 3.4 mmol).
-
Solvent Addition: Add anhydrous toluene (4 mL) to the flask.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 18 hours under an inert atmosphere.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add 1M aqueous HCl (10 mL) and stir vigorously for 2.5 hours to hydrolyze the acetal.
-
Adjust the pH to 13 with 6M aqueous NaOH.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
-
Purification:
-
Concentrate the dried organic phase in vacuo.
-
Adsorb the residue onto silica gel.
-
Purify by column chromatography on silica gel, eluting with a gradient of ethyl acetate in dichloromethane (e.g., 4:1 v/v) followed by a gradient of methanol (3% to 7%) in ethyl acetate to afford the title compound as a yellow oil.[4]
-
Expected Yield: Approximately 42%.[4]
Characterization Data (as reported in the literature[4]):
-
¹H-NMR (500 MHz, DMSO-d₆): δ 9.94 (s, 1H, CHO), 7.41 (m, 2H, PhH), 7.28 (m, 2H, PhH), 3.21 (t, J = 5.1 Hz, 4H, piperazine C-H), 2.46 (t, J = 5.0 Hz, 4H, piperazine C-H), 2.22 (s, 3H, N-Me).
-
LC-MS (ESI, m/z): 205 (M+H)⁺.
Part 2: Synthesis of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine
Reaction Principle: Reductive amination is a versatile method for forming C-N bonds. It involves the reaction of a carbonyl compound with an amine (or ammonia equivalent) to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.[6] Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride.[6][7]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 3-(4-Methylpiperazin-1-yl)benzaldehyde | 204.27 | 1.0 | 0.204 g |
| Ammonium Acetate | 77.08 | 10.0 | 0.771 g |
| Sodium Cyanoborohydride (NaBH₃CN) | 62.84 | 1.5 | 0.094 g |
| Methanol | - | - | 10 mL |
| Dichloromethane | - | - | As needed |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | As needed |
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 3-(4-methylpiperazin-1-yl)benzaldehyde (0.204 g, 1.0 mmol) and ammonium acetate (0.771 g, 10.0 mmol) in methanol (10 mL).
-
pH Adjustment: Add a few drops of glacial acetic acid to catalyze imine formation.
-
Reducing Agent Addition: Add sodium cyanoborohydride (0.094 g, 1.5 mmol) portion-wise to the stirring solution.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add saturated sodium bicarbonate solution to make the mixture basic.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter and concentrate the dried organic phase in vacuo.
-
The crude product can be purified by column chromatography on silica gel using a mobile phase of dichloromethane/methanol/ammonia to afford the pure product.
-
Mechanism Visualization: Reductive Amination
Sources
- 1. 3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde [myskinrecipes.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 3-(4-Methylpiperazin-1-yl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
Use of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine in solid-phase synthesis
Application Note & Protocol
Leveraging 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine as a Versatile Scaffold in Solid-Phase Synthesis for Drug Discovery
Abstract
Solid-phase synthesis (SPS) is a cornerstone of modern medicinal chemistry, enabling the rapid assembly of compound libraries for high-throughput screening.[1][2] The choice of core scaffolds is critical to generating libraries with desirable physicochemical properties and biological relevance. This document provides a detailed guide on the application of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine, a bifunctional building block, in solid-phase synthesis. We will explore its chemical properties, safety considerations, and a detailed protocol for its immobilization on a solid support and subsequent diversification. The inherent structural motifs of this compound—a reactive primary benzylamine for linkage and diversification, and a tertiary amine-containing piperazine ring, a common pharmacophore—make it an excellent starting point for creating libraries of novel small molecules.[3][4]
Compound Profile & Strategic Value
1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine is a unique building block for solid-phase organic synthesis (SPOS). Its strategic value lies in the orthogonal reactivity of its functional groups. The primary aminomethyl group serves as a robust handle for covalent attachment to a variety of resin linkers, while the phenylpiperazine moiety can be used to explore structure-activity relationships (SAR) by interacting with biological targets.
Chemical Structure
Caption: Structure of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine.
Physicochemical Properties
The properties of this compound are essential for designing synthesis and purification protocols.
| Property | Value | Source |
| CAS Number | 672325-37-0 | [5][6] |
| Molecular Formula | C₁₂H₁₉N₃ | [7] |
| Molecular Weight | 205.30 g/mol | [7][8] |
| Appearance | Liquid (typical) | Vendor Data |
| Boiling Point | ~138 °C (related structures) | |
| pKa | Primary Amine: ~9-10 (est.), Piperazine N: ~7-8 (est.) | General Chemical Principles |
Safety and Handling
Proper handling of this reagent is paramount for laboratory safety. The compound is classified as corrosive and harmful if swallowed.[9][10] Always handle within a certified chemical fume hood.
| Hazard Category | Precautionary Measures | Citation |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. Wear appropriate protective gloves (e.g., nitrile), lab coat, and chemical safety goggles/face shield. | [10][11] |
| Acute Oral Toxicity | Harmful if swallowed. Do not eat, drink, or smoke in the work area. If ingested, rinse mouth and seek immediate medical attention. Do NOT induce vomiting. | [9][10] |
| Inhalation | May be harmful if inhaled. Avoid breathing vapors or mist. Ensure adequate ventilation and use only under a chemical fume hood. | [10] |
| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. Store in a corrosives area away from strong acids and oxidizing agents. | [9][10] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [10] |
Principles of Application in Solid-Phase Synthesis
The core principle of solid-phase synthesis is the covalent attachment of a starting material to an insoluble polymeric support (resin), allowing for the addition of subsequent reagents in solution. Excess reagents and byproducts are then easily removed by filtration and washing.[12][13]
1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine is ideally suited for this methodology. The primary amine is a potent nucleophile that can be readily coupled to various electrophilic linkers on solid supports.
Choice of Resin and Linker
The selection of the solid support is dictated by the desired functionality in the final cleaved product.
-
For Carboxamides: A Rink Amide resin is ideal. The scaffold is attached to the linker, and subsequent building blocks are added. Cleavage with strong acid (e.g., Trifluoroacetic Acid - TFA) yields a primary carboxamide at the point of attachment.
-
For Unmodified Scaffolds: A 2-chlorotrityl chloride (2-CTC) resin is an excellent choice. This acid-labile resin allows for the immobilization of the primary amine under basic conditions.[14] Subsequent diversification reactions can be performed, and the final compound can be cleaved under very mild acidic conditions, leaving the rest of the molecule, including the original aminomethyl group, intact.
Reaction Strategy: Scaffold-Based Library Synthesis
This molecule is best used as a central scaffold from which diversity is built. A typical workflow involves:
-
Immobilization: Covalently attaching the primary amine of the title compound to the resin.
-
Diversification: Reacting the immobilized scaffold with a library of building blocks (e.g., acylating with various carboxylic acids or sulfonylating with sulfonyl chlorides).
-
Cleavage: Releasing the final, purified products from the solid support.
This approach is highly effective for generating libraries of related compounds for SAR studies, as demonstrated in the synthesis of benzylamine-derived sulfonamide libraries.[15]
Detailed Protocol: Synthesis of a Diversified N-Acyl Benzylamine Library
This protocol describes a representative workflow for immobilizing 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine on 2-chlorotrityl chloride resin and subsequent acylation to generate a small library.
Workflow Diagram
Sources
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. jddtonline.info [jddtonline.info]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine | 672325-37-0 [chemicalbook.com]
- 6. 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine - Safety Data Sheet [chemicalbook.com]
- 7. 1-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHANAMINE | CAS 216144-45-5 [matrix-fine-chemicals.com]
- 8. [4-(4-Methylpiperazin-1-yl)phenyl]methanamine | C12H19N3 | CID 2776493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. himediadownloads.com [himediadownloads.com]
- 12. Solid-phase peptide synthesis introduction-Technical Articals-News [hongtide.com]
- 13. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.uci.edu [chem.uci.edu]
- 15. Solid phase synthesis of benzylamine-derived sulfonamide library - PubMed [pubmed.ncbi.nlm.nih.gov]
Using 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine in drug discovery
An in-depth guide to leveraging 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine as a versatile scaffold in modern drug discovery programs.
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of medicinal chemistry, the selection of a starting scaffold is a critical decision that profoundly influences the trajectory of a drug discovery campaign. 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine is a compound of significant strategic interest, embodying a "privileged scaffold" architecture. Its structure is a composite of three key pharmacophoric elements:
-
A Phenylmethanamine Core: This provides a rigid, well-defined aromatic scaffold that allows for precise spatial orientation of substituents. The benzylic primary amine serves as a versatile and reactive handle for a multitude of chemical transformations.
-
A Reactive Primary Amine (-CH₂NH₂): This functional group is an ideal anchor point for derivatization. It readily participates in robust and high-yielding reactions such as amide bond formation, reductive amination, and sulfonamide synthesis, enabling the rapid generation of diverse chemical libraries.
-
An N-Methylpiperazine Moiety: The piperazine ring is one of the most ubiquitous heterocycles in approved drugs, prized for its ability to improve physicochemical properties.[1] The N-methyl group confers a tertiary amine character, which, along with the other ring nitrogen, can serve as a key hydrogen bond acceptor or participate in salt-bridge formations with biological targets.[2] Crucially, this moiety often enhances aqueous solubility and metabolic stability, mitigating common liabilities in lead compounds.[2]
This guide provides detailed application notes and protocols for leveraging 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine as a foundational building block in kinase inhibitor development, GPCR ligand synthesis, and fragment-based screening campaigns.
Physicochemical Properties & Handling
Proper handling and storage are paramount to ensure the integrity of the reagent.
| Property | Value | Reference |
| IUPAC Name | 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine | [3] |
| CAS Number | 672325-37-0 | [3] |
| Molecular Formula | C₁₂H₁₉N₃ | [4] |
| Molecular Weight | 205.30 g/mol | [4] |
| Appearance | Typically a liquid or low-melting solid | [5] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon). | |
| Handling Precautions | Corrosive. Causes skin burns and eye damage. Use in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. May be harmful if swallowed and may cause respiratory irritation. | [4] |
Application 1: A Core Scaffold for Kinase Inhibitor Synthesis
Rationale: The global structure of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine is highly amenable to the design of Type I and Type II kinase inhibitors. The primary amine can be readily acylated with a hinge-binding heterocyclic carboxylic acid, while the N-methylpiperazine moiety can occupy the solvent-exposed region of the ATP-binding pocket, forming critical interactions and enhancing solubility. This strategy has been successfully employed in the development of potent inhibitors for targets like RET.[6]
Workflow for Kinase Inhibitor Library Synthesis
Caption: General workflow for synthesizing and screening a kinase inhibitor library.
Protocol 1: Parallel Synthesis of an Amide-Linked Kinase Inhibitor Library
This protocol describes the parallel synthesis of a 96-compound library using the specified scaffold and a diverse set of heterocyclic carboxylic acids.
Materials:
-
1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine
-
Library of 96 unique heterocyclic carboxylic acids (e.g., pyrazoles, indazoles, pyrrolopyrimidines)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
-
96-well reaction block with magnetic stirring
-
Reverse-phase HPLC for purification
-
LC-MS for analysis
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine in anhydrous DMF.
-
Prepare a 0.2 M stock solution of Et₃N in anhydrous DMF.
-
Prepare a 0.2 M stock solution of HATU in anhydrous DMF.
-
-
Reagent Dispensing:
-
Into each well of the 96-well reaction block, dispense 100 µL of a unique 0.2 M solution of a heterocyclic carboxylic acid in DMF (20 µmol, 1.0 eq).
-
To each well, add 110 µL of the 0.2 M HATU stock solution (22 µmol, 1.1 eq).
-
To each well, add 110 µL of the 0.2 M Et₃N stock solution (22 µmol, 1.1 eq).
-
-
Initiation of Reaction:
-
To each well, add 100 µL of the 0.2 M scaffold stock solution (20 µmol, 1.0 eq).
-
Seal the reaction block and allow it to stir at room temperature for 12-16 hours.
-
Rationale: HATU is a highly efficient, low-racemization coupling reagent. Et₃N acts as the base to deprotonate the carboxylic acid and the amine salt, facilitating the reaction.
-
-
Work-up and Purification:
-
Quench the reaction by adding 200 µL of water to each well.
-
Directly purify the crude reaction mixtures using mass-triggered reverse-phase HPLC.
-
Lyophilize the pure fractions to yield the final products as trifluoroacetate salts.
-
-
Quality Control:
-
Analyze each purified compound by LC-MS to confirm identity (correct mass) and purity (>95%).
-
For select compounds, perform ¹H NMR analysis to confirm structural integrity.
-
Application 2: Elaboration of GPCR Ligands via Reductive Amination
Rationale: The phenylpiperazine motif is a cornerstone in the design of ligands for G-protein coupled receptors (GPCRs), particularly those targeting dopaminergic and serotonergic systems. The primary amine of the scaffold is an ideal point for elaboration, allowing for the introduction of diverse substituents that can probe specific sub-pockets within the receptor binding site. Reductive amination offers a robust method to forge a stable secondary amine linkage.
Generic GPCR Signaling Pathway
Caption: Simplified schematic of a GPCR signal transduction cascade.
Protocol 2: Synthesis of a Secondary Amine Library
This protocol details the reaction of the scaffold with a library of aldehydes to generate diverse secondary amines.
Materials:
-
1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine
-
Library of diverse aldehydes or ketones
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (catalytic amount)
Procedure:
-
Reaction Setup:
-
In a reaction vial, dissolve the scaffold (100 mg, 0.487 mmol, 1.0 eq) in 5 mL of DCE.
-
Add the selected aldehyde (1.1 eq) to the solution.
-
Add one drop of glacial acetic acid to catalyze imine formation.
-
Stir the mixture at room temperature for 1 hour.
-
Rationale: The initial step is the acid-catalyzed formation of a transient iminium ion.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (STAB) (155 mg, 0.73 mmol, 1.5 eq) portion-wise over 10 minutes.
-
Rationale: STAB is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde, minimizing side reactions.
-
Allow the reaction to stir at room temperature for 12-24 hours until LC-MS analysis indicates complete consumption of the starting material.
-
-
Work-up:
-
Quench the reaction by slowly adding 5 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification & QC:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Confirm the structure and purity of the final product using LC-MS and ¹H/¹³C NMR.
-
Lead Optimization & Data Interpretation
The true power of a versatile scaffold is realized during the iterative cycle of lead optimization. By systematically modifying the scaffold at its defined vector points, a clear Structure-Activity Relationship (SAR) can be established.
Iterative Lead Optimization Cycle
Caption: The iterative cycle of design, synthesis, testing, and analysis in lead optimization.
Hypothetical SAR Data Table (Kinase Target X)
This table illustrates how SAR data might be presented for a library generated via Protocol 1.
| Compound ID | R-Group (Heterocyclic Acid) | IC₅₀ (nM) vs. Kinase X | Cell Proliferation GI₅₀ (nM) |
| Scaffold-01 | 4-Chlorophenyl | 1,250 | >10,000 |
| Scaffold-02 | 1H-pyrazolo[3,4-b]pyridine-5-yl | 85 | 250 |
| Scaffold-03 | 3-Methyl-1H-indazole-5-yl | 45 | 150 |
| Scaffold-04 | 3-Trifluoromethyl-1H-indazole-5-yl | 9 | 35 |
Interpretation: The data suggests that a 5-substituted indazole is a preferred hinge-binder (Scaffold-03 vs. Scaffold-01). Adding an electron-withdrawing trifluoromethyl group at the 3-position of the indazole significantly improves both biochemical and cellular potency (Scaffold-04 vs. Scaffold-03), providing a clear vector for further optimization.
Conclusion
1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine is more than a simple chemical; it is a highly functionalized and strategically designed scaffold for modern drug discovery. Its inherent structural features—a reactive primary amine for diverse library synthesis and a property-enhancing N-methylpiperazine moiety—make it an exceptionally valuable starting point. The protocols and workflows detailed herein provide a robust framework for its application in generating novel, high-quality lead compounds targeting critical disease areas such as oncology and neuroscience.
References
-
DergiPark. (2019). Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. Available at: [Link]
-
Ghaffari, S., et al. (2013). 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. PMC - NIH. Available at: [Link]
-
Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. Available at: [Link]
-
Wikipedia. (n.d.). N-Methylpiperazine. Available at: [Link]
-
Le, T. M., et al. (2015). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PMC - NIH. Available at: [Link]
-
Patel, N., et al. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti- Inflammatory Agents. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Available at: [Link]
-
Semantic Scholar. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Available at: [Link]
-
PubMed. (2007). Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. Available at: [Link]
-
PubChem. (n.d.). [4-(4-Methylpiperazin-1-yl)phenyl]methanamine. Available at: [Link]
-
Granchi, C., et al. (2019). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. PMC - PubMed Central. Available at: [Link]
- Google Patents. (2020). CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.
-
MDPI. (2022). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Available at: [Link]
-
PubMed. (2020). Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant. Available at: [Link]
-
PubMed. (2018). Discovery of 1-(4-((3-(4-methylpiperazin-1-yl)propyl)amino)benzyl)-5-(trifluoromethyl)pyridin-2(1H)-one, an orally active multi-target agent for the treatment of diabetic nephropathy. Available at: [Link]
-
MDPI. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Available at: [Link]
Sources
- 1. 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine | 672325-37-0 [chemicalbook.com]
- 4. [4-(4-Methylpiperazin-1-yl)phenyl]methanamine | C12H19N3 | CID 2776493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Methylpiperazine: exploring the properties and applications of a versatile organic compound_Chemicalbook [chemicalbook.com]
- 6. Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine purification challenges
An exceptional resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the purification of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine. As a Senior Application Scientist, this guide is structured to address the specific and complex challenges presented by this molecule's unique physicochemical properties.
Introduction: Understanding the Core Challenges
1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine is a highly basic and polar molecule due to the presence of three nitrogen atoms: a primary benzylic amine and two tertiary amines within the methylpiperazine moiety. These structural features are the primary source of purification difficulties. The high polarity can lead to issues with solubility and chromatographic separation, while the basicity causes strong interactions with standard silica gel media.[1] This guide provides validated strategies to overcome these obstacles.
Troubleshooting Guide: Common Purification Issues
This section addresses the most frequently encountered problems during the purification of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine in a direct question-and-answer format.
Question 1: My compound is streaking badly or not eluting from a standard silica gel column. What is happening and how can I fix it?
Answer:
This is the most common issue and is caused by strong, non-specific binding of the basic amine groups to the acidic silanol (Si-OH) groups on the surface of standard silica gel. This interaction leads to poor peak shape, tailing, and in severe cases, irreversible adsorption of the product onto the column.
Root Causes & Solutions:
-
Acidic Stationary Phase: The silanol groups on silica are acidic and form strong ionic interactions with the basic nitrogens of your molecule.
-
Solution 1: Basic Modifier in Eluent: Neutralize the silica gel's acidity by adding a basic modifier to your mobile phase. A common starting point is 0.5-2% triethylamine (Et₃N) or 0.1-1% ammonium hydroxide (NH₄OH) in an ethyl acetate/hexanes or dichloromethane/methanol solvent system. The modifier competes for the acidic sites on the silica, allowing your compound to elute properly.
-
Solution 2: Alternative Stationary Phase: Switch to a less acidic stationary phase. Alumina (basic or neutral grade) is a good alternative for highly basic compounds. Alternatively, reversed-phase chromatography (C18) can be highly effective.[2]
-
-
Inappropriate Solvent System: The chosen eluent may not have sufficient polarity to displace the compound from the silica gel.
-
Solution: Increase the polarity of your mobile phase. For normal-phase chromatography, a gradient of methanol (MeOH) in dichloromethane (DCM) is often effective. A typical gradient could be 0% to 15% MeOH in DCM, with 1% Et₃N throughout.
-
Protocol 1: Modified Flash Chromatography for Basic Amines
-
Slurry Preparation: Prepare the silica gel slurry in your starting mobile phase (e.g., Hexanes/Ethyl Acetate 9:1 + 1% Et₃N). This ensures the silica is pre-treated.
-
Column Packing: Pack the column with the pre-treated slurry.
-
Equilibration: Equilibrate the packed column by flushing with 3-5 column volumes of the starting mobile phase.
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. For less soluble materials, dry-loading onto a small amount of silica is recommended.
-
Elution: Run a gradient elution. A common system for this molecule is a gradient from 100% DCM to 90:10 DCM/MeOH, with a constant 1% Et₃N added to all solvents.
-
Fraction Collection: Collect fractions and analyze by Thin Layer Chromatography (TLC), staining with potassium permanganate or ninhydrin to visualize the amine.
Question 2: My product is a persistent, non-crystallizable oil, even after chromatography. How can I isolate a solid?
Answer:
The high polarity, multiple basic sites, and conformational flexibility of the molecule can inhibit the formation of an ordered crystal lattice, resulting in an oil. The presence of minor impurities can also disrupt crystallization.
Root Causes & Solutions:
-
Inherent Properties of the Free Base: The free base form of this amine is often not crystalline at room temperature.
-
Solution: Salt Formation: The most reliable method to obtain a stable, crystalline solid is to convert the purified free base into a salt. Dihydrochloride or mesylate salts are often highly crystalline and easier to handle.[3][4] This process adds an extra purification step as the salt selectively precipitates, leaving behind non-basic impurities.
-
Protocol 2: Dihydrochloride Salt Formation
-
Dissolution: Dissolve the purified oily free base (1 equivalent) in a minimal amount of a suitable solvent. Anhydrous isopropanol (IPA), methanol, or diethyl ether are common choices.
-
Acidification: Slowly add a solution of hydrochloric acid (2.1 equivalents) with stirring. A commercially available solution of 2M HCl in diethyl ether or isopropanol is ideal to avoid introducing water.
-
Precipitation: The dihydrochloride salt will typically precipitate out of the solution. If precipitation is slow, it can be induced by cooling the mixture in an ice bath or by adding a less polar co-solvent like hexanes.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold diethyl ether or the solvent used for precipitation to remove any residual impurities.
-
Drying: Dry the salt under high vacuum to remove all residual solvents.
Question 3: I am experiencing significant product loss during the aqueous workup and extraction. Why is this happening?
Answer:
Your compound has three basic centers. In the presence of any acid (e.g., from an acidic quench or wash), it will become protonated, forming a highly water-soluble salt. This protonated form will partition into the aqueous layer rather than the organic layer during extraction.
Root Causes & Solutions:
-
Low pH of Aqueous Layer: Extracting from an acidic or neutral aqueous solution will result in poor recovery.
-
Solution: Basify Before Extraction: Before extracting with an organic solvent, ensure the aqueous layer is strongly basic. Adjust the pH to >11 using 1-2M NaOH or K₂CO₃. This deprotonates the amine, making it significantly more soluble in organic solvents like DCM or ethyl acetate.
-
-
Emulsion Formation: The amphiphilic nature of the molecule can sometimes lead to emulsions during extraction.
-
Solution: Use Brine: After basifying, add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, reducing the solubility of your organic compound and helping to break up emulsions.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect? A1: Common impurities often originate from starting materials, side reactions, or degradation.[1] These can include unreacted precursors, isomers (e.g., 1-[2-(4-methylpiperazin-1-yl)phenyl]methanamine or the 1-[4-(...)] isomer), and potential products of oxidation if the material has been stored improperly.
Q2: What is the best way to assess the purity of my final product? A2: A combination of analytical techniques is recommended.
-
LCMS (Liquid Chromatography-Mass Spectrometry): Ideal for checking for the presence of impurities and confirming the mass of the desired product.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Essential for structural confirmation and assessing purity relative to solvent and other proton-containing impurities.
-
qNMR (Quantitative NMR): Provides an absolute measure of purity without needing a specific reference standard for the compound.[5]
Q3: What are the recommended storage conditions for this compound? A3: As a multi-amine compound, it is susceptible to oxidation and can be hygroscopic. Store the free base under an inert atmosphere (Nitrogen or Argon), protected from light, and in a cool, dry place. The crystalline salt form is generally more stable and less hygroscopic, making it preferable for long-term storage.
Data & Workflow Visualization
Table 1: Recommended Chromatographic Systems
| Chromatography Type | Stationary Phase | Typical Mobile Phase | Key Advantages |
| Normal-Phase | Silica Gel | DCM/MeOH Gradient (0-15%) + 1% Et₃N | Good for removing less polar impurities. |
| Normal-Phase | Alumina (Neutral) | Hexanes/EtOAc Gradient (0-100%) | Better recovery for strongly basic amines. |
| Reversed-Phase | C18 Silica | Water/Acetonitrile Gradient + 0.1% TFA or Formic Acid | Excellent resolution for polar compounds; MS-compatible.[2] |
Diagram 1: Purification Strategy Decision Workflow
This diagram outlines the logical steps for selecting an appropriate purification strategy for the crude product.
Caption: Decision workflow for purifying 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine.
References
-
Plantz, A. Z., Wu, Y., & Rochelle, G. T. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. 16th International Conference on Greenhouse Gas Control Technologies, GHGT-16. Available from: [Link]
-
EP3419964B1 - Crystalline modifications of methyl (3z)-3-{methylidene}-2-oxo-2,3-dihydro-1h-indole-6-carboxylate salts and methods of preparation thereof. Google Patents. Available from:
-
Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions - Supporting Information. The Royal Society of Chemistry. Available from: [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. National Institutes of Health (NIH). Available from: [Link]
-
Separation of 1-Piperazineethanol, 4-[[4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Separation of 1-Piperazineethanol, 4-[[4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. EP3419964B1 - Crystalline modifications of methyl (3z)-3-{[(4-{methyl[(4-methylpiperazin-1-yl)acetyl]amino} phenyl)amino](phenyl)methylidene}-2-oxo-2,3-dihydro-1h-indole-6-carboxylate salts and methods of preparation thereof - Google Patents [patents.google.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine Synthesis
Welcome to the dedicated technical support resource for the synthesis of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during its synthesis.
I. Frequently Asked Questions (FAQs)
This section addresses common issues and questions that arise during the synthesis of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine, a process that often involves a reductive amination pathway.
Q1: What is the most common synthetic route for 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine and what are the expected byproducts?
A1: The most prevalent synthetic route is the reductive amination of 3-(4-methylpiperazin-1-yl)benzaldehyde with ammonia.[1] This reaction involves the formation of an imine intermediate, which is subsequently reduced to the desired primary amine.[2]
Potential byproducts can arise from several side reactions:
-
Over-alkylation: The newly formed primary amine can react with another molecule of the starting aldehyde to form a secondary amine, and subsequently a tertiary amine.[3]
-
Aldehyde Reduction: The reducing agent can directly reduce the starting benzaldehyde to the corresponding benzyl alcohol.
-
Incomplete Reaction: Residual starting aldehyde or imine intermediate may remain in the final product mixture.
-
Byproducts from Starting Material Synthesis: Impurities from the synthesis of 3-(4-methylpiperazin-1-yl)benzaldehyde can carry over.
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
A2: Low yields in this reductive amination can be attributed to several factors:
-
Suboptimal Reaction Conditions: Temperature, pressure (if using catalytic hydrogenation), and reaction time are critical. Ensure these are optimized for your specific reducing agent and substrate.
-
Inefficient Imine Formation: The equilibrium between the aldehyde/amine and the imine can be unfavorable. The use of a dehydrating agent or azeotropic removal of water can drive the reaction towards imine formation.
-
Reducing Agent Activity: The choice and quality of the reducing agent are paramount. Agents like sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂/Pd-C) have different reactivities and selectivities.[2] Ensure the reagent is fresh and handled under appropriate conditions (e.g., anhydrous for many hydrides).
-
Catalyst Deactivation (for catalytic hydrogenation): The catalyst (e.g., Pd/C) can be poisoned by impurities in the starting materials or solvent.[4]
Q3: I am observing a significant amount of a secondary amine byproduct. How can I improve the selectivity for the primary amine?
A3: The formation of secondary and tertiary amines is a common challenge in reductive aminations.[1][3] To favor the formation of the primary amine:
-
Use a Large Excess of Ammonia: Employing a large molar excess of ammonia can statistically favor the reaction of the aldehyde with ammonia over the product amine.[3]
-
Controlled Addition of the Aldehyde: Slowly adding the aldehyde to the reaction mixture containing ammonia and the reducing agent can help maintain a low concentration of the aldehyde, minimizing the chance of it reacting with the product amine.
-
Choice of Reducing Agent: Some reducing agents, like sodium triacetoxyborohydride (STAB), are known to be effective for reductive aminations and can sometimes offer better selectivity.
Q4: What are the best analytical techniques to identify and quantify byproducts in my reaction mixture?
A4: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for separating and quantifying the desired product and byproducts.[6] A well-developed HPLC method can provide information on the purity of the product and the relative amounts of each impurity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weights of the separated components, which is crucial for identifying unknown byproducts.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for elucidating the detailed chemical structure of the main product and any isolated impurities.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile impurities and residual solvents.[6]
II. Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues during the synthesis.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low Conversion of Starting Aldehyde | 1. Ineffective imine formation. 2. Deactivated or insufficient reducing agent. 3. Suboptimal reaction temperature or time. | 1. Add a dehydrating agent (e.g., MgSO₄) or use a Dean-Stark apparatus to remove water. 2. Use fresh, high-purity reducing agent. Increase the molar equivalents if necessary. For catalytic hydrogenation, ensure the catalyst is active. 3. Optimize temperature and extend the reaction time, monitoring by TLC or HPLC. |
| Formation of Benzyl Alcohol Byproduct | The reducing agent is too reactive and reduces the aldehyde before imine formation. | 1. Switch to a milder reducing agent (e.g., NaBH₃CN is generally more selective for imines over aldehydes than NaBH₄).[2] 2. Pre-form the imine before adding the reducing agent. |
| Presence of Secondary/Tertiary Amine Byproducts | The product primary amine is reacting with the starting aldehyde. | 1. Increase the excess of ammonia.[3] 2. Add the aldehyde slowly to the reaction mixture. 3. Consider a stepwise procedure where the imine is formed first, followed by reduction. |
| Complex Mixture of Unidentified Impurities | 1. Degradation of starting materials or product. 2. Impurities in starting materials or solvents. 3. Reaction run at too high a temperature. | 1. Analyze starting materials for purity before the reaction. 2. Use purified, anhydrous solvents. 3. Perform the reaction at a lower temperature. 4. Isolate major impurities using preparative HPLC for structural elucidation by NMR and MS.[6] |
Troubleshooting Workflow for Byproduct Identification
Caption: Workflow for the identification of unknown byproducts.
III. Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
This protocol outlines a general method for the synthesis of 1-[3-(4-methylpiperazin-1-yl)phenyl]methanamine.
Materials:
-
3-(4-Methylpiperazin-1-yl)benzaldehyde
-
Ammonia solution (e.g., 7N in Methanol)
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-(4-methylpiperazin-1-yl)benzaldehyde (1.0 eq) in anhydrous methanol.
-
Add ammonia solution (10-20 eq) to the aldehyde solution and stir at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-12 hours, monitoring the progress by TLC or HPLC.
-
Once the reaction is complete, quench by slowly adding water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with dichloromethane (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: HPLC Method for Purity Analysis
This protocol provides a starting point for developing an HPLC method for analyzing the reaction mixture.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 5% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Reaction Pathway and Byproduct Formation
Caption: Synthesis pathway and potential side reactions.
IV. References
-
Qiu, F., & Norwood, D. L. (2007). Identification of Pharmaceutical Impurities. Journal of Liquid Chromatography & Related Technologies, 30(5-7), 877-935.
-
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
-
Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
-
Emery Pharma. (n.d.). Impurity Analysis. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Retrieved from [Link]
-
ResearchGate. (2025, August 7). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
ResearchGate. (2025, August 7). A General and Convenient Synthesis of N-Aryl Piperazines. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. emerypharma.com [emerypharma.com]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. rroij.com [rroij.com]
Technical Support Center: 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine
Welcome to the technical support guide for 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine (CAS 672325-37-0). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound and to offer practical solutions to challenges you may encounter during its handling, storage, and use in your experiments.
Introduction to Stability Concerns
1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine is a versatile building block in medicinal chemistry and drug discovery. Its structure, incorporating a primary benzylamine and a tertiary amine within a methylpiperazine moiety, offers multiple reactive sites. However, these same functional groups can be susceptible to degradation under certain conditions, potentially impacting experimental reproducibility and the integrity of your results. This guide will walk you through the potential stability issues and provide actionable troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: My solution of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine has turned yellow/brown. What could be the cause?
A color change in your solution is a common indicator of degradation. This is often due to oxidation of the amine functional groups, particularly the primary benzylamine. Aromatic amines are known to be sensitive to air and light, which can catalyze the formation of colored impurities.
Q2: I'm seeing new, unexpected spots on my TLC or peaks in my LC-MS analysis after storing the compound in solution. Why is this happening?
The appearance of new analytical signals strongly suggests that the parent compound is degrading into other products. The primary benzylamine and the tertiary amine of the piperazine ring are susceptible to oxidative and pH-dependent degradation pathways. If you are using DMSO as a solvent, be aware that some compounds can exhibit instability in DMSO, especially during prolonged storage or freeze-thaw cycles.[1]
Q3: What are the optimal storage conditions for this compound in its solid form and in solution?
For the solid compound, it is best to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), protected from light, and in a cool, dry place. For solutions, especially in solvents like DMSO, it is recommended to prepare fresh solutions for immediate use. If storage is necessary, aliquot the solution into small, single-use vials to minimize freeze-thaw cycles and store at -20°C or, preferably, -80°C.[1]
Q4: Is this compound compatible with all common laboratory solvents and reagents?
Due to its basic amine groups, 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine is incompatible with strong acids, which will form salts, and strong oxidizing agents (e.g., peroxides, nitrates), which can lead to rapid and potentially hazardous degradation.[2][3] Exercise caution when using this compound in reaction mixtures containing these types of reagents.
Troubleshooting Guides
Issue 1: Inconsistent Biological or Chemical Assay Results
If you are experiencing variability in your experimental outcomes, it could be linked to the degradation of your 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine stock.
Troubleshooting Steps:
-
Purity Check: Re-analyze your stored solid compound and solutions using a reliable analytical method such as LC-MS or NMR to confirm purity.
-
Fresh Sample Comparison: If possible, compare the performance of your stored material with a freshly opened or newly synthesized batch.
-
Solution Preparation: Prepare fresh solutions immediately before each experiment to minimize the risk of degradation in solution.
Issue 2: Visible Changes in Solid Compound or Solutions
Observable changes such as discoloration or precipitation are clear signs of potential stability issues.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for visible stability issues.
Experimental Protocols
Protocol 1: Recommended Storage and Handling
To ensure the longevity and reliability of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine, adhere to the following procedures:
Solid Compound:
-
Upon receipt, store the vial inside a desiccator in a cool, dark place.
-
For long-term storage, place the vial in a freezer at -20°C.
-
Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation of moisture onto the compound.
-
When dispensing, work quickly and in an inert atmosphere (e.g., a glove box or under a stream of argon/nitrogen) if possible.
-
Reseal the vial tightly and store as described above.
Solutions:
-
Use high-purity, anhydrous solvents for preparing solutions.
-
Prepare solutions immediately prior to use to minimize degradation.
-
If a stock solution must be prepared (e.g., in DMSO), create small, single-use aliquots in amber vials.
-
Store stock solutions at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Assessing Photostability
If your experimental setup involves exposure to light, a basic photostability assessment is recommended, following the principles of the ICH Q1B guidelines.[4][5][6][7]
-
Prepare two identical solutions of the compound in your experimental solvent.
-
Wrap one vial completely in aluminum foil to serve as a dark control.
-
Expose both the wrapped and unwrapped vials to your laboratory's ambient light conditions for a defined period (e.g., 24 hours). For a more rigorous test, a photostability chamber can be used.
-
After the exposure period, analyze both solutions by LC-MS or another suitable method.
-
Compare the chromatograms of the exposed and dark control samples. The appearance of new peaks or a decrease in the main peak area in the exposed sample indicates photosensitivity.
Potential Degradation Pathways
While specific degradation products for this compound are not extensively documented, we can hypothesize potential pathways based on the reactivity of its functional groups.
Sources
- 1. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ehs.utk.edu [ehs.utk.edu]
- 3. acs.org [acs.org]
- 4. database.ich.org [database.ich.org]
- 5. ikev.org [ikev.org]
- 6. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Synthesis of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine
Welcome to the technical support guide for the synthesis of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this synthesis.
Overview of Synthetic Strategies
The target molecule, a substituted benzylamine, is a valuable building block in medicinal chemistry. Its synthesis is typically approached via two primary routes, each starting from a common precursor, 3-(4-Methylpiperazin-1-yl)benzonitrile or its corresponding aldehyde.
-
Route A: Nitrile Reduction. This pathway involves the reduction of the nitrile group of 3-(4-methylpiperazin-1-yl)benzonitrile to a primary amine.
-
Route B: Reductive Amination. This route starts with 3-(4-methylpiperazin-1-yl)benzaldehyde and converts it to the primary amine using an ammonia source and a reducing agent.
The choice of route often depends on the availability of starting materials, desired purity profile, and scale of the reaction. Both pathways, however, present unique challenges that can impact yield and purity.
Visualizing the Synthetic Pathways
Caption: Primary synthetic routes to the target compound.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred, Nitrile Reduction or Reductive Amination? A: The choice is context-dependent. The Nitrile Reduction route is often very effective but requires potent reducing agents like LiAlH4 or catalytic hydrogenation under pressure, which may not be suitable for all lab environments. The Reductive Amination route uses milder reagents like sodium triacetoxyborohydride and can be more forgiving for substrates with reducible functional groups, but control of imine formation and reduction is key.
Q2: How can I effectively monitor the reaction progress? A: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the methods of choice. For TLC, a mobile phase of Dichloromethane (DCM)/Methanol (MeOH) with a small amount of triethylamine (TEA) or ammonium hydroxide (e.g., 90:10:1 DCM/MeOH/TEA) is effective for visualizing the polar amine product and separating it from less polar starting materials. LC-MS is invaluable for confirming the mass of the product and identifying any major byproduct masses.
Q3: My product is streaking badly on the silica gel column. What can I do? A: This is a classic issue with polar, basic amines on acidic silica gel. The strong interaction causes poor separation and peak tailing.[1][2] To solve this:
-
Add a basic modifier: Incorporate a competing amine like triethylamine (0.5-2%) or ammonium hydroxide into your mobile phase (e.g., DCM/MeOH/NH4OH).[1][3] This neutralizes the acidic silanol groups on the silica surface.
-
Use a different stationary phase: Amine-functionalized silica or basic alumina columns are excellent alternatives that prevent the acid-base interaction altogether.[1][3]
-
Reversed-Phase Chromatography: For highly polar amines, reversed-phase chromatography using an alkaline mobile phase (e.g., Water/Acetonitrile with 0.1% TEA) can be highly effective.[3][4]
Q4: What is the best way to isolate and store the final product? A: The product is a basic oil or low-melting solid. After purification, it's best to remove all solvent under high vacuum. Because free amines can be sensitive to air (oxidation, CO2 absorption), it is often advisable to store the product under an inert atmosphere (Nitrogen or Argon) in a refrigerator. For long-term storage or easier handling of a solid, consider converting it to a stable salt (e.g., hydrochloride or citrate) by treating a solution of the amine with the corresponding acid.
Troubleshooting Guide
This section addresses specific pitfalls, their underlying causes, and validated solutions.
Problem 1: Low or No Yield
| Possible Cause | Explanation & Validation | Recommended Solution |
| Inactive Reducing Agent (Nitrile Reduction) | Lithium aluminium hydride (LiAlH₄) degrades upon exposure to moisture. Catalysts like Raney Nickel can lose activity over time. Validation: Add a small amount of LiAlH₄ to a dry flask with THF; gentle bubbling (H₂) should be observed. For catalysts, a test reaction on a simple substrate can confirm activity. | Use a fresh, unopened bottle of LiAlH₄ or titrate to determine its active hydride content. Use freshly prepared or activated Raney Nickel. |
| Incomplete Imine Formation (Reductive Amination) | The first step of reductive amination is the formation of an imine (or iminium ion), which is then reduced. This equilibrium can be unfavorable without proper conditions. Validation: Monitor the reaction by ¹H NMR or LC-MS before adding the reducing agent to confirm the presence of the imine intermediate. | Add a dehydrating agent (e.g., molecular sieves) to drive the equilibrium. A catalytic amount of acid (e.g., acetic acid) can accelerate imine formation.[5] |
| Catalyst Poisoning (Catalytic Hydrogenation) | The piperazine nitrogen or trace impurities (e.g., sulfur) can act as catalyst poisons for metals like Palladium or Nickel. Validation: If the reaction stalls, filtering and adding fresh catalyst may restart it. | Use a higher catalyst loading. Purify the nitrile intermediate carefully before the reduction step. Consider using a more robust catalyst like Cobalt Boride.[6] |
| Product Loss During Workup | The product is a diamine with good water solubility, especially at low pH where it forms a dicationic salt. Validation: Check the pH of the aqueous layer after extraction; it should be highly basic (pH > 12) to ensure the amine is in its free base form. Extract with a more polar solvent like DCM or a 9:1 DCM/Isopropanol mixture. | During workup, basify the aqueous layer to pH > 12 with 6M NaOH before extraction. Use generous amounts of salt (NaCl or K₂CO₃) to "salt out" the product, reducing its aqueous solubility. Perform multiple extractions (4-5 times). |
Problem 2: Significant Impurity Formation
| Impurity Observed | Underlying Cause & Route | Recommended Solution |
| Secondary Amine Dimer (R-CH₂-NH-CH₂-R) | Route A (Nitrile Reduction): The newly formed primary amine can attack a partially reduced imine intermediate. This is a very common side reaction in nitrile reductions.[6][7] | Add a large excess of ammonia (liquid NH₃ or a solution of NH₃ in methanol) to the reaction. This provides a competitive nucleophile and suppresses dimerization.[7] Alternatively, use a catalyst system known to favor primary amine formation, such as Rhodium on Carbon. |
| Starting Nitrile Unreacted | Route A (Nitrile Reduction): Insufficient reducing agent or deactivated catalyst. The C≡N bond is strong and requires potent reduction. | Ensure an adequate excess of the reducing agent (e.g., 2-3 equivalents of LiAlH₄). For catalytic hydrogenation, increase pressure, temperature, or reaction time. |
| Starting Aldehyde or Alcohol Byproduct | Route B (Reductive Amination): If the reducing agent is too reactive (e.g., NaBH₄), it can reduce the starting aldehyde to the corresponding alcohol before imine formation occurs.[8] | Use a milder, imine-selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). These reagents are less reactive towards aldehydes and ketones at neutral or slightly acidic pH.[8] |
| Des-bromo Starting Material | Precursor Synthesis (Buchwald-Hartwig): During the coupling of 3-bromobenzonitrile and 1-methylpiperazine, hydrodehalogenation (replacement of Br with H) can occur as a side reaction. | Optimize the catalyst and ligand system. Ensure the base (e.g., NaOtBu) is anhydrous and the reaction is run under a strictly inert atmosphere. |
Troubleshooting Decision Flowchart
Caption: A decision tree for troubleshooting common synthesis issues.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. Always use appropriate Personal Protective Equipment (PPE).
Protocol 1: Synthesis via Nitrile Reduction
This protocol describes the reduction of 3-(4-methylpiperazin-1-yl)benzonitrile using LiAlH₄.
Step 1: Reaction Setup
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 mL per 1 g of nitrile).
-
Cool the flask to 0 °C in an ice bath.
-
Carefully and portion-wise, add lithium aluminium hydride (LiAlH₄, 2.0 equivalents). Caution: LiAlH₄ reacts violently with water.
-
Allow the suspension to stir for 15 minutes.
Step 2: Nitrile Addition
-
Dissolve 3-(4-methylpiperazin-1-yl)benzonitrile (1.0 equivalent) in a minimum amount of anhydrous THF.
-
Add the nitrile solution dropwise to the stirring LiAlH₄ suspension at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approx. 65 °C).
-
Monitor the reaction by TLC or LC-MS until all starting material is consumed (typically 4-6 hours).
Step 3: Workup and Quenching
-
Cool the reaction mixture back down to 0 °C.
-
Caution: The following quench procedure is highly exothermic and generates hydrogen gas. Perform in a well-ventilated fume hood.
-
Slowly and dropwise, add water (X mL) where X is the mass of LiAlH₄ in grams used.
-
Next, add 15% aqueous NaOH solution (X mL).
-
Finally, add more water (3X mL).
-
Stir the resulting granular white precipitate vigorously for 1 hour.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and then Ethyl Acetate.
Step 4: Isolation and Purification
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Dissolve the crude oil in DCM and purify by flash column chromatography on silica gel using a gradient of 0-10% Methanol in DCM, with 1% triethylamine added to the mobile phase.
-
Combine pure fractions and evaporate the solvent to yield the final product as a pale yellow oil.
Protocol 2: Synthesis via Reductive Amination
This protocol uses 3-(4-methylpiperazin-1-yl)benzaldehyde as the starting material.
Step 1: Reaction Setup
-
To a round-bottom flask, add 3-(4-methylpiperazin-1-yl)benzaldehyde (1.0 equivalent) and Methanol (15 mL per 1 g of aldehyde).
-
Add ammonium acetate (NH₄OAc, 5.0 equivalents) to the solution and stir until dissolved. This serves as the ammonia source.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
Step 2: Reduction
-
Cool the mixture to 0 °C.
-
In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents).
-
Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Monitor by LC-MS for the disappearance of the aldehyde and intermediate imine.
Step 3: Workup and Isolation
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir for 30 minutes until gas evolution ceases.
-
Extract the aqueous mixture with Dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude product using the same flash chromatography procedure described in Protocol 1.
References
-
Biotage. (2023). Is there an easy way to purify organic amines? [Online] Available at: [Link]
-
Wikipedia. (2023). Nitrile reduction. [Online] Available at: [Link]
-
Teledyne ISCO. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Online] Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. [Online] Available at: [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. [Online] Available at: [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. [Online] Available at: [Link]
-
ResearchGate. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? [Online] Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Online] Available at: [Link]
-
Chemguide. (n.d.). Reduction of nitriles. [Online] Available at: [Link]
-
JoVE. (2023). Video: Preparation of Amines: Reduction of Amides and Nitriles. [Online] Available at: [Link]
-
YouTube. (2023). Reductive Amination. [Online] Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Online] Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Online] Available at: [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. reddit.com [reddit.com]
- 3. biotage.com [biotage.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 7. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthesis. We will delve into the mechanistic rationale behind procedural choices, provide direct answers to frequently encountered issues, and offer validated protocols to enhance the reliability and success of your experiments.
Section 1: Synthesis Strategy & Core Concepts
Q1: What is the most common and reliable synthetic strategy for 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine?
The most prevalent and industrially scalable approach involves a two-step sequence. This strategy is favored because it utilizes commercially available starting materials and separates two distinct, high-yielding transformations, which simplifies troubleshooting and optimization.
-
Step 1: Buchwald-Hartwig Amination. This step forms the crucial C-N bond between an aryl halide and N-methylpiperazine. The reaction couples 3-bromobenzaldehyde with 1-methylpiperazine using a palladium catalyst to produce the key intermediate, 3-(4-methylpiperazin-1-yl)benzaldehyde.[1][2] This reaction is a cornerstone of modern medicinal chemistry for its broad functional group tolerance and high efficiency in forging aryl amine bonds.[3]
-
Step 2: Reductive Amination. The aldehyde intermediate is then converted into the target primary amine. This is achieved by forming an imine with an ammonia source, which is subsequently reduced in situ to the final product.[4][5]
This sequence is generally preferred over a strategy that would involve coupling N-methylpiperazine with 3-bromobenzylamine, as the free primary amine of the latter can complicate the palladium-catalyzed coupling reaction by acting as a competing ligand for the catalyst.
Caption: High-level overview of the preferred two-step synthesis route.
Section 2: Troubleshooting Guide - Buchwald-Hartwig Amination
This section addresses the synthesis of the key intermediate, 3-(4-Methylpiperazin-1-yl)benzaldehyde . A patent describing a similar synthesis reports achieving a 42% yield after purification, highlighting that this step can be challenging.[6]
Q2: My Buchwald-Hartwig coupling reaction shows low conversion of the 3-bromobenzaldehyde starting material. What are the likely causes and solutions?
Low conversion in palladium-catalyzed amination is almost always traced back to issues with the catalyst system, base, or reaction atmosphere.[7]
| Problem Area | Potential Cause | Recommended Solution & Rationale |
| Catalyst System | Inactive Catalyst: The active Pd(0) species is sensitive to oxygen. Incomplete degassing can lead to oxidation and catalyst death. | Inert Atmosphere: Ensure the reaction vessel and solvents are thoroughly purged with an inert gas (Argon or Nitrogen). Use freeze-pump-thaw cycles for solvents for maximum oxygen removal. |
| Inappropriate Ligand: The ligand stabilizes the Pd center and facilitates the reaction cycle. A suboptimal ligand can lead to slow reaction rates or catalyst decomposition.[2] | Ligand Selection: For coupling with a secondary cyclic amine like N-methylpiperazine, bulky, electron-rich phosphine ligands are preferred. Start with established ligands like BINAP or Josiphos-type ligands.[1][6] If yield is still low, consider more advanced biarylphosphine ligands (e.g., XPhos, SPhos) developed by the Buchwald group.[3] | |
| Base | Incorrect Base Strength/Solubility: The base is crucial for deprotonating the amine and regenerating the catalyst. An insoluble or insufficiently strong base will stall the reaction. | Base Selection: Sodium tert-butoxide (NaOtBu) is the most common and effective base for this transformation due to its high basicity and moderate solubility in solvents like toluene or dioxane.[6] If substrate compatibility is an issue, a weaker base like K₂CO₃ or Cs₂CO₃ can be used, but may require higher temperatures or longer reaction times. |
| Solvent & Temp. | Suboptimal Conditions: Reaction rate is highly dependent on solvent polarity and temperature. | Optimization: Toluene is a standard solvent, typically run at 80-110 °C.[6] Dioxane is another excellent choice. If conversion is slow, incrementally increase the temperature by 10 °C. Monitor for potential byproduct formation at higher temperatures. |
Q3: I am observing a significant amount of 3-formylbenzene (hydrodehalogenation) and other impurities. How can I suppress these side reactions?
Hydrodehalogenation (replacement of bromine with hydrogen) and side reactions involving the aldehyde are common pitfalls.
-
Protect the Aldehyde: The aldehyde functionality can sometimes interfere with the catalytic cycle. A robust solution is to protect it as an acetal (e.g., diethyl acetal) before the coupling reaction. The acetal is stable to the basic reaction conditions and can be easily removed with a mild aqueous acid workup after the C-N bond is formed.[6] This multi-step approach often provides a much cleaner reaction profile and higher overall yield despite the extra steps.
-
Ligand Choice: Certain ligands are more prone to β-hydride elimination, which can contribute to side reactions. Screening different classes of phosphine ligands can identify a system that favors the desired reductive elimination over competing pathways.
Caption: Recommended workflow using aldehyde protection to improve reaction cleanliness.
Protocol 1: Optimized Buchwald-Hartwig Coupling (Acetal Protected)
-
Protection: To a solution of 3-bromobenzaldehyde (1.0 eq) in ethanol, add triethyl orthoformate (1.5 eq) and a catalytic amount of p-toluenesulfonic acid. Heat to reflux for 2-4 hours until TLC/GC-MS confirms complete conversion. Remove solvent under reduced pressure to yield 3-bromobenzaldehyde diethyl acetal.
-
Degassing: Add the 3-bromobenzaldehyde diethyl acetal (1.0 eq), Pd₂(dba)₃ (0.01 eq), racemic-BINAP (0.03 eq), and sodium tert-butoxide (1.7 eq) to a flame-dried Schlenk flask.[6]
-
Reaction Setup: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed toluene via cannula, followed by 1-methylpiperazine (1.2 eq).
-
Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 18 hours under argon.[6]
-
Deprotection & Workup: Cool the reaction to room temperature. Add 1M aqueous HCl and stir vigorously for 2-3 hours to hydrolyze the acetal.[6] Basify the mixture to pH >12 with 6M NaOH and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography on silica gel to yield the target aldehyde.
Section 3: Troubleshooting Guide - Reductive Amination
This section addresses the conversion of 3-(4-methylpiperazin-1-yl)benzaldehyde to the final product.
Q4: My reductive amination is producing a lot of the alcohol byproduct, [3-(4-methylpiperazin-1-yl)phenyl]methanol. Why is this happening?
This is a classic selectivity issue in reductive amination. It occurs when your reducing agent is too reactive and reduces the starting aldehyde faster than the imine intermediate can form and be reduced.[8][9]
-
The Problem with NaBH₄: Sodium borohydride (NaBH₄) is a powerful reducing agent that readily reduces aldehydes and ketones.[10] If used in a one-pot procedure, it will primarily yield the unwanted alcohol.
-
The Solution with Selective Reagents: To avoid this, use a less reactive, more selective hydride reagent that preferentially reduces the protonated imine (iminium ion) over the aldehyde.[5]
-
Sodium Cyanoborohydride (NaBH₃CN): This is the classic choice. It is stable at the slightly acidic pH required for imine formation and is highly selective for the iminium ion.[5][9] A major drawback is the generation of toxic cyanide waste.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): This is a modern, safer, and highly effective alternative. It is also mild enough to not reduce the aldehyde but is reactive enough to reduce the imine intermediate efficiently. It does not require strict pH control and is often the reagent of choice.[10]
-
Caption: Reaction pathways showing desired vs. undesired reduction.
Q5: I am forming secondary amine impurities. How can I improve selectivity for the primary amine?
The formation of a secondary amine, N-([3-(4-methylpiperazin-1-yl)phenyl]methyl)-1-[3-(4-methylpiperazin-1-yl)phenyl]methanamine, occurs when the desired product amine attacks another molecule of the starting aldehyde.
Solutions:
-
Use a Large Excess of the Ammonia Source: Employing a large molar excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) shifts the equilibrium towards the formation of the primary imine, minimizing the chance for the product amine to compete.
-
Control Reagent Addition: If possible, slowly adding the reducing agent to the mixture of the aldehyde and the ammonia source can help ensure the imine is reduced as soon as it is formed, keeping the concentration of the product amine low during the reaction.
Protocol 2: Optimized Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve 3-(4-methylpiperazin-1-yl)benzaldehyde (1.0 eq) and ammonium acetate (10-20 eq) in methanol.
-
Imine Formation: Add a few drops of glacial acetic acid to catalyze imine formation (target pH ~5-6).[11] Stir at room temperature for 1-2 hours.
-
Reduction: Cool the mixture in an ice bath. In portions, add sodium cyanoborohydride (1.5 eq) to the solution. Caution: NaBH₃CN can release toxic gas upon acidification; perform in a well-ventilated fume hood. Alternatively, use sodium triacetoxyborohydride (1.5 eq) in a solvent like dichloromethane (DCM) or dichloroethane (DCE).[10]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.
-
Workup: Quench the reaction carefully with aqueous NaOH (1M) until the solution is basic. Extract the product with DCM or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography or acid-base extraction to yield the final product.
References
-
ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
-
ACS Publications. (n.d.). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters. Available from: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available from: [Link]
-
PubMed Central. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. Available from: [Link]
-
RSC Publishing. (2021). Continuous flow heterogeneous catalytic reductive aminations under aqueous micellar conditions enabled by an oscillatory plug flow reactor. Available from: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of.... Available from: [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for C-H amination. Available from: [Link]
-
ACS Publications. (n.d.). Toward Renewable Amines: Recent Advances in the Catalytic Amination of Biomass-Derived Oxygenates. ACS Catalysis. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
Wikipedia. (n.d.). Reductive amination. Available from: [Link]
-
IP.com. (n.d.). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. Available from: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available from: [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Available from: [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. Available from: [Link]
-
YouTube. (2023). Reductive Amination. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. 3-(4-Methylpiperazin-1-yl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Reaction Conditions for 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine
Welcome to the technical support center for the synthesis and optimization of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. Here, we provide in-depth, field-proven insights and practical troubleshooting strategies in a direct question-and-answer format.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis, offering explanations for the underlying causes and providing step-by-step protocols for resolution.
Question 1: Low yield of the desired product in the reductive amination step. What are the likely causes and how can I improve it?
Answer:
Low yields in the reductive amination of 3-(4-methylpiperazin-1-yl)benzaldehyde with ammonia are a frequent challenge. This is often attributable to several factors, including incomplete imine formation, side reactions of the aldehyde, or suboptimal reducing agent activity.
Underlying Causes & Solutions:
-
Incomplete Imine Formation: The equilibrium between the aldehyde/amine and the imine/water can be unfavorable.
-
Solution: Drive the equilibrium towards the imine by removing water. This can be achieved by using a Dean-Stark apparatus during imine formation or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.
-
-
Aldehyde Self-Condensation or Oxidation: Aromatic aldehydes can undergo self-condensation (e.g., aldol reaction) under basic conditions or be oxidized to the corresponding carboxylic acid.
-
Solution: Maintain a neutral to slightly acidic pH during the imine formation step. The addition of a catalytic amount of acetic acid can facilitate imine formation while minimizing side reactions.[1]
-
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical. Sodium borohydride (NaBH₄) can sometimes reduce the starting aldehyde before imine formation is complete. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a milder and more selective choice for reductive aminations.[2][3]
-
Solution: Switch to NaBH(OAc)₃ as the reducing agent. It is less likely to reduce the aldehyde and is effective under the slightly acidic conditions that favor imine formation.
-
Optimized Protocol for Reductive Amination:
-
Dissolve 3-(4-methylpiperazin-1-yl)benzaldehyde (1 equivalent) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add a solution of ammonia in methanol (e.g., 7N, 5-10 equivalents).
-
Add acetic acid (0.1-0.2 equivalents) to catalyze imine formation.
-
Stir the mixture at room temperature for 1-2 hours, monitoring imine formation by TLC or LC-MS.
-
Once imine formation is significant, add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise, maintaining the temperature below 30°C.
-
Stir the reaction for 12-24 hours until completion.
-
Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Question 2: I am observing significant amounts of a side product corresponding to the reduction of the starting aldehyde to an alcohol. How can I prevent this?
Answer:
The formation of 3-(4-methylpiperazin-1-yl)phenyl]methanol is a common side reaction, especially when using strong, non-selective reducing agents.
Underlying Cause & Solution:
-
Premature Aldehyde Reduction: Strong hydrides like sodium borohydride (NaBH₄) can reduce the aldehyde functional group faster than the imine is formed, particularly if the imine formation is slow.[1]
-
Solution:
-
Two-Step Procedure: First, ensure the imine is fully formed before adding the reducing agent. Monitor the reaction by an appropriate analytical technique (TLC, NMR, or LC-MS).
-
Use a Milder Reducing Agent: As mentioned previously, sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent for direct (one-pot) reductive aminations as it is less reactive towards aldehydes and ketones but highly effective for imine reduction.[2][3] Sodium cyanoborohydride (NaBH₃CN) is another option, but its toxicity requires careful handling.
-
Visualizing the Competing Pathways:
Caption: Competing reaction pathways in reductive amination.
Question 3: My final product is difficult to purify. What are some common impurities and effective purification strategies?
Answer:
Purification challenges often arise from unreacted starting materials, side products, and the basic nature of the product itself.
Common Impurities:
-
Unreacted 3-(4-methylpiperazin-1-yl)benzaldehyde: Can be difficult to separate due to similar polarity to the product.
-
[3-(4-Methylpiperazin-1-yl)phenyl]methanol: The alcohol side product.
-
Over-alkylation products: Formation of the corresponding secondary amine if the primary amine product reacts with another molecule of the aldehyde and is subsequently reduced.
Purification Strategies:
-
Acid-Base Extraction: Being a basic compound, an effective initial purification step is an acid-base extraction.
-
Dissolve the crude product in an organic solvent like ethyl acetate or DCM.
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic product will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base like 1M NaOH until the pH is >12.
-
Extract the free-based product back into an organic solvent.
-
Dry the organic layer and concentrate to yield the purified product.
-
-
Column Chromatography:
-
Stationary Phase: Silica gel is commonly used. However, the basic nature of the product can lead to tailing on standard silica. To mitigate this, you can:
-
Pre-treat the silica gel with a small amount of triethylamine (e.g., 1-2% in the eluent).
-
Use commercially available basic alumina.
-
-
Mobile Phase: A gradient of methanol in dichloromethane (DCM) is often effective. For instance, starting with 100% DCM and gradually increasing the methanol concentration (e.g., 0-10%). A small amount of triethylamine or ammonium hydroxide can be added to the mobile phase to improve peak shape.
-
Data Summary for Purification:
| Method | Advantages | Disadvantages | Best For |
| Acid-Base Extraction | Scalable, removes non-basic impurities effectively. | May not separate structurally similar basic impurities. | Initial bulk purification. |
| Silica Gel Chromatography | High resolution for separating closely related compounds. | Can be slow, potential for product tailing. | Final purification of small to moderate scale reactions. |
| Basic Alumina Chromatography | Reduces tailing of basic compounds. | Can have different selectivity compared to silica. | Purification of highly basic compounds. |
II. Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for this reaction?
A: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent choices as they are aprotic and do not interfere with the reducing agent.[2] Methanol can also be used, especially for the imine formation step, but care must be taken as it can react with some reducing agents.
Q: Can I perform this as a one-pot reaction?
A: Yes, a one-pot or direct reductive amination is a very common and efficient method for this transformation.[4] The key is to use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which allows for the simultaneous presence of the aldehyde, amine, and reducing agent without significant side reactions.
Q: How can I monitor the progress of the reaction?
A: Thin-layer chromatography (TLC) is a quick and effective method. Use a mobile phase such as 10% methanol in DCM with a few drops of triethylamine. Staining with potassium permanganate or visualization under UV light can help identify the starting material, intermediate imine, and final product. For more quantitative analysis, LC-MS is ideal.
Q: What are the safety considerations for this synthesis?
A: Standard laboratory safety precautions should be followed.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium triacetoxyborohydride can release acetic acid upon quenching, so perform this step slowly and with adequate ventilation.
-
If using sodium cyanoborohydride, be aware of its high toxicity and the potential to release hydrogen cyanide gas under acidic conditions.
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting the synthesis.
References
- Vertex AI Search. (n.d.). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives.
- Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes.
- Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination.
- Reddit. (2025). What's wrong with my reductive amination? I barely got any product.
- National Center for Biotechnology Information. (2019). Reductive Amination in the Synthesis of Pharmaceuticals.
Sources
Technical Support Center: Overcoming Solubility Challenges with 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common solubility challenges, ensuring the generation of reliable and reproducible experimental data.
Introduction: Understanding the Molecule
1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine is a molecule featuring a substituted phenyl ring with a methylpiperazine and a methanamine group. The presence of two basic nitrogen atoms in the piperazine ring and one in the methanamine moiety suggests that its aqueous solubility will be highly dependent on pH. The overall structure, while containing polar functional groups, also possesses a significant hydrophobic phenyl core, which can contribute to poor water solubility at neutral pH. This guide will provide systematic approaches to overcome these intrinsic solubility limitations.
Frequently Asked Questions (FAQs)
Q1: My 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine is poorly soluble in aqueous buffers, leading to inconsistent results in my biological assays. What are the initial steps to improve its solubility?
A1: Poor aqueous solubility is a common issue for compounds like this, which have a balance of hydrophobic and basic functional groups. Here’s a logical approach to troubleshooting:
-
pH Adjustment: The most critical factor to consider is the pH of your solution. The piperazine and methanamine groups are basic and will become protonated (and thus more soluble) in acidic conditions. A systematic pH adjustment is the first and often most effective step.[1][2][3]
-
Co-solvents: If pH adjustment alone is insufficient or not compatible with your experimental system, the use of water-miscible organic co-solvents can significantly increase solubility.[3][4]
-
Salt Formation: For solid-state applications or to create a more soluble stock, converting the free base to a salt form is a highly effective strategy.[1][5]
Q2: At what pH should I expect 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine to be most soluble?
Q3: I am observing precipitation of my compound during my cell-based assay. What could be the cause and how can I fix it?
A3: Precipitation in a cell-based assay is likely due to the compound's concentration exceeding its kinetic solubility in the assay medium, which is typically at a physiological pH of ~7.4. At this pH, your compound is likely less protonated and therefore less soluble.
-
Solution: First, determine the kinetic solubility of your compound in the specific assay buffer. This will define the maximum concentration you can use. If a higher concentration is required, consider preparing a concentrated stock solution in an appropriate solvent (like DMSO) and then diluting it into the assay medium with vigorous mixing just before use. Be mindful of the final solvent concentration to avoid artifacts.
Q4: Can I use DMSO to dissolve my compound for in vitro studies? What are the potential pitfalls?
A4: Yes, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for creating concentrated stock solutions of many organic compounds. However, be aware of the following:
-
Final Concentration: The final concentration of DMSO in your assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.
-
Precipitation on Dilution: When diluting the DMSO stock into an aqueous buffer, the compound may precipitate if its solubility limit in the final aqueous solution is exceeded. To mitigate this, use a stepwise dilution or add the DMSO stock to the aqueous solution with rapid stirring.
Troubleshooting Guides
Guide 1: Systematic Approach to Aqueous Solubility Enhancement
This guide provides a step-by-step workflow for researchers to systematically improve the aqueous solubility of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine.
Caption: Troubleshooting workflow for in-assay precipitation.
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
Objective: To determine the equilibrium solubility of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine at different pH values.
Materials:
-
1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine (solid)
-
A series of buffers (e.g., citrate, phosphate) at various pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4)
-
Sealed glass vials
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of the solid compound to a glass vial containing a known volume of each buffer.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.
-
Plot solubility (e.g., in µg/mL or µM) as a function of pH.
Protocol 2: Co-solvent Screening for Solubility Enhancement
Objective: To identify a suitable co-solvent system to increase the solubility of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine.
Materials:
-
1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine (solid)
-
Water-miscible organic solvents (e.g., DMSO, ethanol, propylene glycol, PEG 400)
-
Aqueous buffer at the desired pH (determined from Protocol 1 or assay-specific)
-
Glass vials
-
Vortex mixer
-
Visual inspection capability (e.g., microscope or light box)
Procedure:
-
Prepare a series of co-solvent/buffer mixtures with increasing concentrations of the organic solvent (e.g., 5%, 10%, 20%, 50% v/v).
-
Add a fixed amount of the compound to a known volume of each co-solvent/buffer mixture.
-
Vortex the vials vigorously for 2 minutes.
-
Allow the vials to stand for at least one hour and visually inspect for any undissolved solid.
-
The lowest concentration of co-solvent that results in a clear solution is the minimum required for that specific drug concentration.
-
It is advisable to confirm the absence of precipitated microcrystals under a microscope.
Data Presentation
Table 1: Hypothetical Solubility Data for 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine
| pH | Solubility (µg/mL) |
| 4.0 | > 1000 |
| 5.0 | 750 |
| 6.0 | 150 |
| 7.4 | < 10 |
Table 2: Example Co-solvent Screening Results (at pH 7.4)
| Co-solvent | 10% (v/v) | 20% (v/v) | 50% (v/v) |
| DMSO | Soluble | Soluble | Soluble |
| Ethanol | Insoluble | Soluble | Soluble |
| PEG 400 | Insoluble | Soluble | Soluble |
| Propylene Glycol | Insoluble | Insoluble | Soluble |
Concluding Remarks
The solubility of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine is a manageable challenge with a systematic and informed approach. By understanding the physicochemical properties of the molecule, particularly its basic nature, researchers can employ strategies such as pH adjustment, co-solvent use, and appropriate formulation techniques to achieve the desired concentrations for their experiments. The protocols and troubleshooting guides provided herein offer a robust framework for overcoming these common hurdles, ultimately leading to more accurate and reliable scientific outcomes.
References
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]
-
Kawakami, K. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. International Journal of Pharmaceutics, 419(1-2), 1-10. [Link]
-
Shafiq, S., Shakeel, F., Talegaonkar, S., Ahmad, F. J., Khar, R. K., & Ali, M. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Expert Opinion on Drug Delivery, 4(3), 229-243. [Link]
-
Piperazine dihydrochloride. (n.d.). Solubility of Things. [Link]
-
Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]
-
The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (2016). Molecular Pharmaceutics, 13(4), 1243–1253. [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing. [Link]
-
Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. (2017). Scientific Reports, 7, 42793. [Link]
-
The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (2016). Molecular Pharmaceutics, 13(4), 1243–1253. [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]
-
Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research, 5(5), 1-8. [Link]
Sources
Technical Support Center: 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine
A Guide to Ensuring Chemical Integrity and Experimental Reproducibility
Welcome to the technical support guide for 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine. As a key building block in pharmaceutical research and development, maintaining the stability and purity of this compound is paramount for generating reliable and reproducible data. This guide, structured in a question-and-answer format, addresses common issues related to its degradation, provides scientifically-grounded preventative strategies, and offers robust analytical protocols for quality control.
Section 1: FAQ - First-Line Troubleshooting
This section addresses the initial signs that may indicate compound degradation.
Q: My experimental results are inconsistent. Could my 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine be degrading?
A: Yes, inconsistency is a primary indicator of reactant instability. Degradation of this starting material can lead to lower yields, unexpected side products, and non-reproducible outcomes. The primary benzylamine and tertiary amine moieties in the molecule are susceptible to degradation, which can alter its reactivity and purity over time.
Q: My neat sample or solution of the compound has changed color, turning yellow or brown. What does this signify?
A: A distinct color change, particularly to yellow or brown, is a strong visual clue of chemical degradation. This is often associated with oxidation of the benzylamine group, which can form conjugated imines or other chromophoric byproducts.[1] Amines, in general, can darken when exposed to air and light.[2]
Q: I am observing new, unexpected spots on my TLC plate or peaks in my LC-MS analysis. How can I confirm if they are degradation products?
A: The appearance of new analytical signals is a quantitative sign of impurity formation. To confirm if these are degradants, you should compare the analytical profile (TLC, HPLC, LC-MS) of your current stock to a freshly opened or newly synthesized batch. Furthermore, performing a forced degradation study, as outlined in Section 4, can help you intentionally generate and identify the likely degradation products, confirming their presence in your aged sample.[3][4]
Section 2: Understanding the Primary Degradation Pathways
To effectively prevent degradation, it is crucial to understand the chemical mechanisms driving it. For 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine, the primary vulnerabilities are oxidation and photodegradation.
Pathway 1: Oxidative Degradation
The benzylamine functional group is the most susceptible part of the molecule to oxidation.[1][5] This process can be initiated by atmospheric oxygen, trace peroxide impurities in solvents (like THF or diethyl ether), or certain metal ions that can catalyze the reaction. The oxidation typically proceeds via an imine intermediate, which can subsequently hydrolyze to form a benzaldehyde derivative. The tertiary amine on the piperazine ring can also be oxidized to form an N-oxide.[6]
Caption: Primary oxidative degradation pathways of the target compound.
Pathway 2: Photodegradation
Aromatic amines are known to be sensitive to light, particularly in the UV spectrum.[7][8] Light energy can promote the formation of radical species, accelerating the oxidation process or leading to other decomposition pathways. While the piperazine base itself is not expected to absorb sunlight directly, the overall aromatic structure makes the molecule susceptible to photodegradation.[2]
Section 3: Proactive Prevention - Best Practices for Handling and Storage
Adhering to strict handling and storage protocols is the most effective way to ensure the long-term stability of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine.
Q: What are the ideal storage conditions for the neat compound and its solutions?
A: Proper storage is critical. General guidelines for handling amines recommend storing them in cool, dry, well-ventilated areas away from incompatible substances.[9][10] For this specific compound, we recommend the following conditions, summarized in the table below.
| Parameter | Neat Compound (Solid) | In Solution | Rationale |
| Temperature | 2-8 °C (Refrigerated) | ≤ -20 °C (Frozen) | Reduces reaction kinetics of degradation pathways. Avoid room temperature storage for extended periods.[11] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Inert Gas Overlay | Minimizes exposure to atmospheric oxygen, a key driver of oxidation.[12] |
| Light | Amber Glass Vial / Opaque Container | Amber Glass Vial / Foil Wrap | Prevents photodegradation initiated by UV and visible light.[7][8] |
| Container | Tightly Sealed Container | Tightly Sealed Vial with Septum | Prevents moisture ingress and exposure to air.[10][13] |
Q: Which solvents are recommended, and which should be avoided?
A: Recommended: Use high-purity, anhydrous, and de-gassed solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN) for stock solutions. For reactions, alcohols like methanol or ethanol are often suitable. Avoid: Solvents known to form peroxides over time, such as Tetrahydrofuran (THF), Diethyl Ether, and Dioxane, unless they are freshly opened or have been tested for and cleared of peroxides. Peroxides are potent oxidizing agents that will readily degrade the compound.
Q: How should I prepare solutions to maximize stability?
A: To minimize the risk of degradation during solution preparation, follow these steps:
-
Bring the solid compound to room temperature under an inert atmosphere before opening to prevent moisture condensation.
-
Use a high-purity, de-gassed solvent. You can de-gas a solvent by sparging with argon or nitrogen for 15-20 minutes.
-
Prepare the solution under an inert gas blanket.
-
If preparing multiple aliquots from a stock solution, do so in a single session to avoid repeated freeze-thaw cycles and atmospheric exposure.
Q: Are there any incompatible reagents I should be aware of?
A: Absolutely. Avoid direct contact or mixing with:
-
Strong Oxidizing Agents: Peroxides, permanganates, and nitric acid will cause rapid and uncontrolled degradation.
-
Strong Acids: While amines form salts, highly acidic conditions can catalyze degradation, especially at elevated temperatures.
-
Certain Metal Halides: Lewis acids like ZnBr2 or FeCl3 have been shown to catalyze the oxidation of benzylamines.[14]
Section 4: Analytical Protocols for Quality Control
A robust, stability-indicating analytical method is essential for ensuring the quality of your compound before use.
Protocol 1: Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately quantify the parent compound while separating it from all potential degradation products.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. ijsdr.org [ijsdr.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dl.edi-info.ir [dl.edi-info.ir]
- 8. researchgate.net [researchgate.net]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxidation of Benzylamines Using C70 as a Photocatalyst | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Lewis acid-catalyzed oxidation of benzylamines to benzamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Advanced Purification Strategies for 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine
Welcome to the technical support center. This guide provides in-depth troubleshooting and practical protocols for the purification of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine from a typical synthetic reaction mixture. As drug development professionals, we understand that robust purification is paramount for obtaining reliable downstream data. This document is designed to move beyond simple step-by-step instructions, offering insights into the chemical principles that govern each separation technique and empowering you to troubleshoot effectively.
Introduction: Understanding the Molecule and Its Challenges
1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine is a diamine, featuring a primary benzylic amine and a tertiary amine within a piperazine ring. This dual basicity is the key to both its purification and its challenges. The primary amine is moderately basic, while the tertiary amine of the N-methylpiperazine group is more strongly basic. This difference in pKa values can be exploited for selective separation.
Common purification challenges include:
-
Strong binding to silica gel: The basic nature of the amines leads to strong interactions with the acidic silanol groups on standard silica gel, often resulting in poor separation, peak tailing, and even product loss on the column.[1][2]
-
High water solubility of the protonated form: While useful for extraction, the high water solubility of the amine salts can make recovery from aqueous layers challenging if not performed under optimal pH conditions.[3][4]
-
Potential for multiple salt formation: With two basic centers, the molecule can form mono- and di-protonated salts, which can complicate extraction and crystallization behaviors.
-
Removal of structurally similar impurities: Impurities may include unreacted starting materials or byproducts with similar basicity and polarity, demanding highly selective purification methods.
This guide will address these challenges through a series of frequently asked questions and detailed protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial work-up using a simple liquid-liquid extraction gives a low yield. What's going wrong?
This is a common issue stemming from the pH of the aqueous phase during extraction. Your target compound, being a base, is converted into its salt form in the presence of acid, rendering it soluble in the aqueous layer.[5][6] If the pH of the aqueous layer is not sufficiently basic during the product recovery step, your compound will remain in its protonated, water-soluble form, leading to poor recovery into the organic phase.
Troubleshooting Protocol: Optimizing Acid-Base Extraction
-
Initial Acid Wash (Impurity Removal): After quenching the reaction, dissolve the crude mixture in an appropriate organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate (EtOAc)). Wash the organic layer with a dilute acid, such as 1M HCl.[4][7] This step protonates your basic product, pulling it into the aqueous layer, while neutral or acidic impurities remain in the organic phase.
-
Basification and Re-extraction (Product Recovery): Separate the aqueous layer containing your protonated product. Cool this layer in an ice bath to manage any exotherm. Slowly add a strong base, such as 5M NaOH or solid K₂CO₃, with vigorous stirring until the pH is >12. This deprotonates the amine salt, converting it back to the free base which is soluble in organic solvents.[6]
-
Thorough Extraction: Extract the basified aqueous layer multiple times (at least 3x) with a fresh portion of organic solvent (e.g., DCM) to ensure complete recovery of the free base.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
| Parameter | Recommended Condition | Rationale |
| Acid Wash | 1M HCl (aq) | Sufficiently acidic to protonate both amines. |
| Solvent for Extraction | DCM or EtOAc | Good solubility for the free base and immiscible with water. |
| Basification Agent | 5M NaOH (aq) or K₂CO₃ | Ensures complete deprotonation to the free base form. |
| Final pH for Recovery | >12 | Well above the pKa of both amines to maximize free base concentration. |
Q2: I'm running a silica gel column, but my product is either not coming off or is smearing across all fractions. How can I fix this?
This is a classic problem when purifying basic amines on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly interact with the basic amine functional groups, leading to irreversible adsorption or severe peak tailing.[2]
Troubleshooting Workflow: Column Chromatography of Basic Amines
Detailed Protocol: Flash Chromatography with a Basic Modifier
-
Deactivate Silica: Prepare a slurry of silica gel in your starting eluent (e.g., 98:2 DCM:Methanol). Add 1-2% triethylamine (TEA) or ammonium hydroxide to this slurry. The competing base will occupy the acidic sites on the silica.[1]
-
Column Packing: Pack the column with the deactivated silica slurry.
-
Equilibration: Before loading your sample, flush the packed column with at least 5 column volumes of the mobile phase containing the basic additive. This ensures the entire stationary phase is neutralized.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run a gradient elution, slowly increasing the polarity. A common system is a gradient of Methanol in DCM, with a constant 1% TEA throughout.
-
Example Gradient: Start with 100% DCM (+1% TEA), gradually increasing to 10% Methanol in DCM (+1% TEA).
-
-
Fraction Analysis: Collect fractions and analyze them by TLC, staining with potassium permanganate or another suitable stain, as aromatic amines are often UV-active.
Q3: My purified oil won't solidify or crystallize. How can I obtain a solid product?
Many free bases of amines are oils at room temperature. Crystallization can be challenging due to the presence of minor impurities that inhibit lattice formation or the inherent physical properties of the compound. Inducing crystallization often requires finding a suitable solvent system or converting the amine to a stable salt.
Protocol 1: Anti-Solvent Crystallization
This technique is effective when you can identify a solvent in which your compound is highly soluble and another in which it is poorly soluble.[8]
-
Dissolution: Dissolve your purified oil in a minimal amount of a "good" solvent (e.g., Methanol, Isopropanol, or Acetone) at room temperature. The solution should be completely clear.
-
Anti-Solvent Addition: Slowly add a "poor" solvent (an anti-solvent, e.g., Hexanes, Diethyl Ether, or Water) dropwise while stirring. Continue adding until the solution becomes persistently turbid (cloudy).
-
Crystal Growth: Add a few more drops of the "good" solvent to just redissolve the turbidity. Cover the container and allow it to stand undisturbed at room temperature or in a refrigerator (4°C). Slow cooling and minimal disturbance promote the growth of larger, purer crystals.[8]
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
Protocol 2: Salt Formation for Crystallization
Converting the free base to a salt can dramatically improve its crystallinity. The hydrochloride (HCl) or tartrate salts are common choices.
-
Dissolution: Dissolve the purified free-base oil in a suitable solvent like Isopropanol (IPA) or Ethyl Acetate (EtOAc).
-
Acid Addition: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in Diethyl Ether) dropwise with stirring. A precipitate should form immediately.
-
Digestion: Stir the resulting slurry at room temperature for 1-2 hours to ensure complete salt formation and improve crystal morphology.
-
Isolation: Collect the solid salt by vacuum filtration, wash with the solvent (e.g., fresh IPA or EtOAc), and dry under vacuum.
General Purification Workflow
The following diagram outlines a comprehensive strategy for purifying 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine from a crude reaction mixture.
References
-
Layne, L., et al. (n.d.). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. ACS Publications. Available at: [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Available at: [Link]
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Available at: [Link]
-
Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Available at: [Link]
-
RSC Publishing. (n.d.). Crystalline products of CO2 capture by piperazine aqueous solutions. Available at: [Link]
-
Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Available at: [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]
-
Bryan Research & Engineering, LLC. (2008). Troubleshooting Amine Unit Simulations. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Available at: [Link]
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. Available at: [Link]
-
ResearchGate. (2025). Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings. Available at: [Link]
-
Gas Processing & LNG. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Available at: [Link]
- Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. Available at: [Link]
- Journal of Chemical and Pharmaceutical Research. (n.d.).
-
Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Available at: [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine
Introduction: 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine is a complex diamine possessing three distinct basic centers: a primary benzylic amine, a tertiary aliphatic amine, and a tertiary N-methyl amine within the piperazine ring. This poly-basic nature, combined with its polarity, presents unique challenges in purification. Common impurities often include unreacted starting materials, side-products from N-alkylation, and colored degradation products arising from oxidation. This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this compound, ensuring high purity and yield for downstream applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the handling and purification of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine.
Q1: What are the most likely impurities in my crude sample?
A: The impurity profile depends heavily on the synthetic route. However, common impurities can be categorized as follows:
-
Starting Materials: Incomplete consumption of precursors, such as 3-(4-methylpiperazin-1-yl)benzonitrile if the synthesis proceeds via nitrile reduction.
-
Side-Reaction Products: During synthesis, side-reactions can lead to structurally similar impurities. For piperazine-containing compounds, these can include pyrazines or products of over-alkylation.[1][2]
-
Degradation Products: Amines, particularly benzylic amines, are susceptible to air oxidation, which can form colored impurities.[3] The tertiary amines in the piperazine ring can also oxidize to form their corresponding N-oxides.[4][5]
-
Reagent and Solvent Residues: Residual solvents from the reaction workup or traces of reagents can persist in the crude product.[6]
Q2: My isolated product is a brown or yellow oil, but I expected a lighter color. What causes this and how can I fix it?
A: A brown or yellow hue is almost always indicative of oxidation products.[3] The benzylic amine moiety is particularly sensitive to air oxidation, which can occur during the reaction, workup (especially at elevated temperatures), or storage. To remove these colored impurities, column chromatography is often effective. For minor color issues, treating a solution of the compound with a small amount of activated carbon followed by filtration can sometimes be sufficient, though this may lead to some product loss.[7]
Q3: What is the best initial purification strategy for a large, crude reaction mixture?
A: For bulk purification and the removal of non-basic (neutral) impurities, an acid-base extraction is the most efficient and scalable first step.[8] This technique leverages the basicity of the three amine groups. By dissolving the crude product in an organic solvent and washing with aqueous acid, the target compound is protonated and selectively pulled into the aqueous layer as a salt, leaving neutral organic impurities behind. The pure amine can then be recovered by basifying the aqueous layer and re-extracting. See Protocol 1 for a detailed methodology.
Q4: How should I store the purified 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine to prevent degradation?
A: To ensure long-term stability, the purified compound should be stored under an inert atmosphere (nitrogen or argon) to prevent oxidation. It is best kept in a tightly sealed container at low temperatures (2-8 °C) and protected from light. If the compound is to be stored for an extended period, converting it to a stable salt (e.g., the hydrochloride salt) can significantly enhance its shelf life.
Section 2: Troubleshooting Guide for Common Purification Issues
This guide provides solutions to specific experimental problems in a "Symptom-Cause-Solution" format.
Problem 1: Poor Separation and Severe Tailing in Silica Gel Chromatography
-
Symptoms: The compound streaks down the column instead of moving as a distinct band. You observe broad peaks, poor separation from impurities, and in some cases, complete retention of the product on the column.
-
Causality: The root cause is a strong acid-base interaction between the highly basic amine groups of your compound and the acidic silanol (Si-OH) groups on the surface of standard silica gel.[9] This interaction leads to a non-ideal equilibrium, causing the observed tailing and potential irreversible adsorption.
-
Solutions: There are two primary strategies to counteract this effect: modifying the mobile phase or changing the stationary phase.
| Solution Strategy | Method | Rationale & Key Insights | Pros & Cons |
| Mobile Phase Modification | Add a basic modifier like triethylamine (Et₃N) or ammonium hydroxide to the eluent (typically 0.5-2%).[1][10] | The competing base neutralizes the acidic sites on the silica, preventing your target compound from strongly interacting with them. This results in a much-improved peak shape and predictable elution. | Pros: Simple, uses standard silica gel. Cons: Can be difficult to remove the modifier post-purification; may alter the elution order. |
| Stationary Phase Change | Use a less acidic or basic stationary phase like neutral alumina or an amine-functionalized silica gel column.[9][11] | These stationary phases lack the acidic sites that cause tailing with basic compounds. Amine columns are particularly effective as they provide a basic surface, repelling the amine product and leading to excellent peak shapes without mobile phase additives.[12] | Pros: Excellent separation, no need for additives, simplified solvent removal. Cons: More expensive than standard silica; may require different solvent system development. |
Problem 2: Low Yield or Failure to Isolate a Solid Product via Recrystallization
-
Symptoms: After attempting recrystallization, the product either remains dissolved in the mother liquor even after cooling (low yield) or separates as an oil instead of forming crystals.
-
Causality: The free base of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine may have high solubility in common organic solvents or possess a low melting point, making direct crystallization challenging.[13] Impurities present can also inhibit crystal lattice formation.
-
Solution: Purification via Salt Formation. A highly effective strategy is to convert the basic amine into a salt using a stoichiometric amount of acid.[14] Amine salts are often highly crystalline solids with significantly different solubility profiles than the free base.
-
Acid Selection: Common choices include hydrochloric acid (to form the hydrochloride salt), acetic acid (diacetate salt), or tartaric acid.[14][15][16]
-
Procedure: Dissolve the crude amine in a suitable solvent (e.g., isopropanol, ethanol, or acetone). Add the acid dropwise. The corresponding salt will often precipitate out of the solution.
-
Purification: The precipitated salt can be collected and recrystallized from a suitable solvent system (e.g., methanol/ether) to achieve high purity. Impurities often remain in the mother liquor.[15]
-
Regeneration: The purified free base can be regenerated by dissolving the salt in water, basifying the solution with a base like NaOH, and extracting the amine into an organic solvent.[16]
-
Problem 3: Identifying Unknown Peaks in ¹H NMR Spectrum
-
Symptoms: After purification, the NMR spectrum shows unexpected signals that do not correspond to the product.
-
Causality: These signals could be residual solvents, grease, or persistent, structurally-related impurities.
-
Solution: Systematic Identification.
-
Check for Common Solvents: Compare the unknown peaks to established tables of NMR solvent impurities.[6][17][18] Common culprits include ethyl acetate, dichloromethane, hexane, and water.
-
Look for Grease: Silicone grease appears as a broad singlet around 0 ppm, while hydrocarbon grease may show broad peaks around 1.2-1.4 ppm.[17]
-
Analyze for Side-Products:
-
N-Oxide Formation: Oxidation of the piperazine nitrogen can lead to subtle shifts in the signals of adjacent protons.
-
Loss of N-Methyl Group: If the N-methyl group is lost, its characteristic singlet (typically ~2.2-2.5 ppm) will disappear and the adjacent piperazine protons will shift.
-
Positional Isomers: If the methanamine or piperazine groups are at different positions on the phenyl ring, this will dramatically alter the aromatic splitting patterns.
-
-
Section 3: Detailed Experimental Protocols
Protocol 1: Bulk Purification by Acid-Base Extraction
This protocol is designed to separate the basic target compound from neutral organic impurities.
-
Dissolution: Dissolve the crude product (1.0 eq) in a suitable organic solvent (e.g., ethyl acetate or dichloromethane, ~10-20 mL per gram of crude).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract it with 1M hydrochloric acid (HCl) (3 x 1 volume of the organic layer).[8] The target amine will be protonated and move into the aqueous layer.
-
Separation: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 3M sodium hydroxide (NaOH) solution, with stirring until the pH is strongly basic (pH > 12, check with pH paper).[19] This deprotonates the amine salt, regenerating the free base, which may precipitate or form an oily layer.
-
Re-extraction: Extract the free base from the aqueous solution using an organic solvent like dichloromethane (3 x 1 volume of the aqueous layer).
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified amine.
Protocol 2: High-Purity Isolation by Flash Column Chromatography
This protocol provides two options for achieving high purity via chromatography, addressing the challenges of purifying basic amines.
Option A: Modified Mobile Phase on Standard Silica Gel
-
TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). A good starting point is dichloromethane/methanol. Add ~1% triethylamine to the solvent system to improve the Rf and peak shape.[10] Aim for a target Rf of 0.2-0.3.
-
Column Packing: Pack a flash chromatography column with silica gel using the selected eluent system (containing triethylamine).
-
Loading: Dissolve the crude compound in a minimal amount of the eluent and load it onto the column. For less soluble materials, dry-loading onto a small amount of silica is recommended.[10]
-
Elution: Run the column using the selected mobile phase, collecting fractions and monitoring by TLC.
-
Workup: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. Co-evaporation with a solvent like dichloromethane can help remove residual triethylamine.
Option B: Amine-Functionalized Silica Gel
-
TLC Analysis: Use amine-functionalized TLC plates to develop a solvent system.[12] A simple system like ethyl acetate/hexanes or dichloromethane/methanol (without any basic additive) will often work well.
-
Column and Elution: Pack and run the column with an amine-functionalized stationary phase using the optimized solvent system. The elution will be much faster and the peak shape will be significantly sharper compared to standard silica.[9][12]
-
Workup: Combine the pure fractions and remove the solvent under reduced pressure. The resulting product will be free of basic additives.
Section 4: Visual Workflows
Diagram 1: Purification Strategy Decision Tree
Caption: Decision tree for selecting a purification method.
Diagram 2: Acid-Base Extraction Workflow
Caption: Workflow for purification via acid-base extraction.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link][20]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link][19]
-
Reddit. (2022). Amine workup. r/Chempros. Retrieved from [Link][14]
-
Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link][8]
-
Oak Ridge National Laboratory. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.gov. Retrieved from [Link][7]
-
Membrane Solutions. (n.d.). Column Chromatography Notes. Retrieved from [Link][11]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link][9]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link][12]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link][10]
-
Wassan, S. M., et al. (2021). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 26(23), 7352. Retrieved from [Link][2]
-
Google Patents. (1959). Purification of piperazine. US2919275A. Retrieved from [15]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link][17]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link][13]
-
G. R. Fulmer, et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(5), 985-992. Retrieved from [Link][18]
-
Google Patents. (2007). N-oxides of pyridylmethylpiperazine and -piperidine derivatives. WO2007128694A1. Retrieved from [4]
-
Google Patents. (2010). N-oxides as prodrugs of piperazine and piperidine derivatives. US7750013B2. Retrieved from [5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents [patents.google.com]
- 5. US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives - Google Patents [patents.google.com]
- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 7. osti.gov [osti.gov]
- 8. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 9. biotage.com [biotage.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 12. teledyneisco.com [teledyneisco.com]
- 13. m.youtube.com [m.youtube.com]
- 14. reddit.com [reddit.com]
- 15. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. scs.illinois.edu [scs.illinois.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Acid–base extraction - Wikipedia [en.wikipedia.org]
Technical Support Center: Crystallization of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine
Welcome to the technical support center for the crystallization of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with obtaining high-quality crystalline material of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of crystallization for aromatic amines and active pharmaceutical ingredients (APIs).
I. Understanding the Molecule: Physicochemical Properties
A foundational understanding of the physicochemical properties of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine is crucial for developing a robust crystallization process. While specific experimental data for this compound is limited in publicly available literature, we can infer likely behavior based on its structure, which features a primary amine, a tertiary amine within a piperazine ring, and an aromatic core.
| Property | Value / Inferred Behavior | Source |
| CAS Number | 672325-37-0 | [1] |
| Molecular Formula | C12H19N3 | [2][3] |
| Molecular Weight | 205.30 g/mol | [2][3] |
| Appearance | Likely a solid or high-boiling liquid at room temperature | Inferred |
| Solubility | Expected to be soluble in polar organic solvents and potentially in acidic aqueous solutions due to the presence of basic amine groups.[4] | Inferred |
| pKa | The presence of two amine groups suggests two pKa values, likely in the range of 4-6 for the aromatic-substituted amine and 9-11 for the piperazine amine. | Inferred |
II. Troubleshooting Common Crystallization Issues
This section addresses the most common challenges encountered during the crystallization of aromatic amines like 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine.
Q1: My compound is "oiling out" instead of crystallizing. What should I do?
A1: "Oiling out," or liquid-liquid phase separation, is a frequent issue with amines.[5] It occurs when the solute's concentration exceeds its solubility limit at a given temperature, but the conditions are not favorable for crystal lattice formation, leading to the separation of a solute-rich liquid phase.[6]
Causality: This is often triggered by a high degree of supersaturation, rapid cooling, or the presence of impurities that inhibit nucleation. The amine groups can form strong intermolecular hydrogen bonds, which can sometimes favor disordered aggregation over an ordered crystal lattice, especially with rapid temperature changes.
Troubleshooting Strategies:
-
Reduce Supersaturation:
-
Slower Cooling: Implement a gradual cooling profile. Allow the solution to cool slowly to room temperature, followed by a stepwise reduction in temperature (e.g., to 4°C, then -20°C if necessary). Rapid cooling is a common cause of oiling out.[5][6]
-
Add More Solvent: If oiling occurs upon initial cooling, gently reheat the mixture to redissolve the oil and add a small amount of additional solvent before attempting to cool again.[6]
-
-
Introduce a Nucleation Site:
-
Seed Crystals: If you have a small amount of solid material, add a few seed crystals to the supersaturated solution at a temperature just below the saturation point. This provides a template for crystal growth and can bypass the kinetic barrier to nucleation.[5]
-
Scratching: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections that may induce nucleation.[6]
-
-
Solvent System Modification:
-
Change Solvent: The choice of solvent is critical. A solvent in which the compound is sparingly soluble at room temperature but readily soluble at higher temperatures is ideal.
-
Use a Co-solvent/Anti-solvent System: Dissolve the compound in a good solvent and then slowly add an anti-solvent (a solvent in which the compound is poorly soluble) until turbidity is observed. Gentle heating to redissolve the precipitate followed by slow cooling can yield crystals. This technique is known as anti-solvent crystallization.[7]
-
Q2: The crystallization yield is very low. How can I improve it?
A2: A low yield indicates that a significant portion of your compound remains in the mother liquor.[6]
Causality: This can be due to using an excessive amount of solvent, a solvent in which the compound is too soluble even at low temperatures, or not allowing sufficient time for crystallization.
Troubleshooting Strategies:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.[6]
-
Solvent Screening: Conduct a systematic solvent screen to identify a solvent system that provides high solubility at elevated temperatures and low solubility at room temperature or below.[7][8][9]
-
Increase Crystallization Time: Allow the crystallization to proceed for a longer period at a low temperature to maximize the recovery of the solid.
-
Evaporation: If the compound is stable, you can slowly evaporate some of the solvent from the mother liquor to induce further crystallization.
-
Temperature Gradient: Ensure a significant temperature difference between the dissolution and crystallization temperatures.
Q3: I am observing different crystal forms (polymorphs). How can I control this?
A3: Polymorphism is the ability of a compound to exist in multiple crystalline forms, each with distinct physical properties.[10][11] Controlling polymorphism is critical in pharmaceutical development as different polymorphs can have different solubilities, stabilities, and bioavailabilities.[10][11][12]
Causality: The formation of a particular polymorph is influenced by kinetic and thermodynamic factors during crystallization.[13] Conditions such as the solvent, cooling rate, temperature, and presence of impurities can dictate which polymorph is favored.[10]
Troubleshooting Strategies:
-
Controlled Crystallization Conditions:
-
Solvent Selection: Different solvents can favor the formation of different polymorphs.[10] A thorough solvent screen is recommended.
-
Cooling Rate: A slower cooling rate generally favors the formation of the most thermodynamically stable polymorph, while rapid cooling can trap a less stable (metastable) form.[10][13]
-
Seeding: Seeding with the desired polymorph can direct the crystallization towards that form.
-
-
Characterization: It is essential to characterize the resulting solid using techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify the polymorphic form.
-
Slurry Conversion: Slurrying a mixture of polymorphs in a suitable solvent over time will typically result in the conversion of the less stable forms to the most stable one.
Q4: The final product is not pure. How can impurities be removed during crystallization?
A4: Crystallization is a powerful purification technique, but impurities can sometimes be incorporated into the crystal lattice or trapped within the solid.[14][15][16]
Causality: Impurities can be incorporated through various mechanisms, including adsorption on the crystal surface, inclusion within the crystal lattice (especially if the impurity is structurally similar to the target molecule), or entrapment of the mother liquor.[16][17][18][19]
Troubleshooting Strategies:
-
Optimize Crystallization Rate: A slower rate of crystal growth allows for more selective incorporation of the target molecule into the crystal lattice, effectively excluding impurities.[6] Rapid crystallization can trap impurities.[6]
-
Washing: Thoroughly wash the isolated crystals with a cold, fresh solvent in which the compound has low solubility to remove any adhering mother liquor that contains impurities.
-
Recrystallization: One or more subsequent recrystallization steps may be necessary to achieve the desired purity.
-
Solvent Choice: The choice of solvent can influence impurity rejection.[15][20] Some solvents may lead to better discrimination between the target molecule and impurities during crystal growth.
III. Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol outlines a method for identifying suitable solvents for the crystallization of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine.
Objective: To identify a solvent or solvent system with a steep solubility curve, meaning high solubility at an elevated temperature and low solubility at a lower temperature.
Materials:
-
1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine
-
A selection of solvents with varying polarities (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate, toluene, heptane, water)
-
Small vials (e.g., 2 mL) with screw caps
-
Heating block or hot plate with a stirrer
-
Vortex mixer
Procedure:
-
Place a small, known amount of the compound (e.g., 10-20 mg) into each vial.
-
Add a small volume (e.g., 0.1 mL) of a solvent to each vial.
-
Observe the solubility at room temperature. Note if the compound is fully soluble, partially soluble, or insoluble.
-
For vials where the compound is not fully soluble, heat the vial with stirring to a higher temperature (e.g., 60-80°C). Add the solvent dropwise until the compound fully dissolves. Record the approximate volume of solvent used.
-
Allow the vials that formed a clear solution at a higher temperature to cool slowly to room temperature.
-
Once at room temperature, place the vials in a colder environment (e.g., an ice bath or refrigerator at 4°C) and observe for crystal formation.
-
Evaluate the quality and quantity of the crystals formed. An ideal solvent will result in a good yield of well-formed crystals upon cooling.
Data Summary Table for Solvent Screening:
| Solvent | Solubility at RT (mg/mL) | Solubility at 60°C (mg/mL) | Crystal Formation upon Cooling | Crystal Morphology |
| Isopropanol | ||||
| Ethanol | ||||
| Acetonitrile | ||||
| Ethyl Acetate | ||||
| Toluene | ||||
| Heptane | ||||
| Water |
Fill in the table based on experimental observations.
IV. Visualizing the Crystallization Workflow
The following diagrams illustrate key concepts in the crystallization process.
Caption: A general workflow for the crystallization process.
Caption: Troubleshooting pathways for "oiling out".
V. Frequently Asked Questions (FAQs)
-
Q: Can I crystallize the hydrochloride salt of this amine?
-
A: Yes, forming a salt, such as the hydrochloride or sulfate, is a common strategy to improve the crystallinity of amines.[4] The salt will have significantly different solubility properties than the free base, so a new solvent screen will be necessary. Protonated amine salts often exhibit higher melting points and better crystal packing.[21]
-
-
Q: What is the best way to store 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine?
-
A: Aromatic amines can be sensitive to light and air, potentially leading to oxidation and discoloration.[4] It is advisable to store the compound in a well-sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) at a cool temperature.
-
-
Q: My crystals are very fine needles. How can I get larger, more equant crystals?
-
A: The formation of fine needles is often a result of rapid crystallization from a highly supersaturated solution. To obtain larger, more block-like (equant) crystals, you should aim for a slower crystal growth rate. This can be achieved by further reducing the cooling rate, using a slightly more solubilizing solvent system to lower the supersaturation level, or employing a temperature cycling method where the solution is gently warmed and cooled to redissolve smaller crystals and allow larger ones to grow (Ostwald ripening).
-
VI. References
-
Nature. (n.d.). Impact of impurities on crystal growth. Retrieved January 7, 2026, from
-
MDPI. (2021, November 3). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Retrieved January 7, 2026, from
-
MDPI. (2021, November 3). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Retrieved January 7, 2026, from
-
Pharmaceutical Technology. (n.d.). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Retrieved January 7, 2026, from
-
PharmaCores. (2025, May 1). Polymorphism in Drugs: Why Crystal Forms Matter. Retrieved January 7, 2026, from
-
IVT. (n.d.). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. Retrieved January 7, 2026, from
-
ResearchGate. (2025, August 6). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Retrieved January 7, 2026, from
-
PubMed. (2022, January 5). Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization. Retrieved January 7, 2026, from
-
Bentham Science. (n.d.). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Retrieved January 7, 2026, from
-
Cambridge University Press. (2019, June 14). The Influence of Impurities and Additives on Crystallization. Retrieved January 7, 2026, from
-
Royal Society of Chemistry. (2022, February 7). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. Retrieved January 7, 2026, from
-
Taylor & Francis Online. (2015, July 7). Understanding Pharmaceutical Polymorphic Transformations II: Crystallization Variables and Influence on Dosage Forms. Retrieved January 7, 2026, from
-
BenchChem. (n.d.). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines. Retrieved January 7, 2026, from
-
ACS Publications. (n.d.). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Retrieved January 7, 2026, from
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 7, 2026, from
-
YouTube. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development. Retrieved January 7, 2026, from
-
CEPAC. (2008, June 3). From form to function: Crystallization of active pharmaceutical ingredients. Retrieved January 7, 2026, from
-
University of Strasbourg. (n.d.). Guide for crystallization. Retrieved January 7, 2026, from
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved January 7, 2026, from
-
Fisher Scientific. (n.d.). 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine, 97%, Thermo Scientific. Retrieved January 7, 2026, from
-
ChemicalBook. (2023, April 23). 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine | 672325-37-0. Retrieved January 7, 2026, from
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved January 7, 2026, from
-
ACS Publications. (2020, July 6). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved January 7, 2026, from
-
National Institutes of Health. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved January 7, 2026, from
-
PubChem. (n.d.). [4-(4-Methylpiperazin-1-yl)phenyl]methanamine. Retrieved January 7, 2026, from
-
ResearchGate. (2024, October 20). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. Retrieved January 7, 2026, from
-
Google Patents. (n.d.). Crystalline modifications of methyl (3z)-3-{methylidene}-2-oxo-2,3-dihydro-1h-indole-6-carboxylate salts and methods of preparation thereof. Retrieved January 7, 2026, from
-
EPO. (2020, January 22). CRYSTAL FORMS OF 3-Z-[1-(4-(N-((4-METHYL-PIPERAZIN-1-YL)-METHYLCARBONYL). Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKTa4d-K9Ejjh3Y8rzIEirD2GnkxmKWTo_ScGhj6k42gx-XRnwfO3CBOEmNdUzL2JK73LmLcPgPuQSQrh8CR1DoqaMm6xTNQ4gi1B9u_e_vEMGEUBXzlqnHWUyVZRk9kD1hIPjc6xCn3talsK9q0TdkTlbA2SmJGUhW7i55k6wJEqWDRQBIsVQ2Yfs3oOBO_f2wIdVTwQRKZtSP5WhKTSQJV_fZyNbY-y-Dg==
-
Matrix Fine Chemicals. (n.d.). 1-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHANAMINE | CAS 216144-45-5. Retrieved January 7, 2026, from
-
PubChem. (n.d.). 1,3-Benzenedimethanamine. Retrieved January 7, 2026, from
-
National Institutes of Health. (n.d.). [3-(4-Ethyl-piperazin-1-yl)-phenyl]-methyl-amine. Retrieved January 7, 2026, from
-
Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved January 7, 2026, from
-
ChemSynthesis. (2025, May 20). N-benzyl-1-phenylmethanamine. Retrieved January 7, 2026, from
-
Springer. (2025, August 6). Crystal structure of 1-[(4-chloro-phenyl)-phenyl-methyl]piperazine, C17H19ClN2. Retrieved January 7, 2026, from
-
ChemicalBook. (2023, June 9). (3-((4-Methylpiperazin-1-yl)Methyl)phenyl)MethanaMine | 515162-19-3. Retrieved January 7, 2026, from
-
ResearchGate. (n.d.). 4-(4-Methylpiperazin-1-Yl)-3-(5-Phenyl-1,3,4-Oxadiazol-2-Yl)-7-(Trifluoromethyl)quinoline. Retrieved January 7, 2026, from
-
ChemicalBook. (2023, April 29). 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine - Safety Data Sheet. Retrieved January 7, 2026, from
-
ChemicalBook. (n.d.). 1-{3-[(4-propylpiperazin-1-yl)methyl]phenyl}methanamine. Retrieved January 7, 2026, from
Sources
- 1. 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine | 672325-37-0 [chemicalbook.com]
- 2. [4-(4-Methylpiperazin-1-yl)phenyl]methanamine | C12H19N3 | CID 2776493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHANAMINE | CAS 216144-45-5 [matrix-fine-chemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pharmtech.com [pharmtech.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 11. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 12. tandfonline.com [tandfonline.com]
- 13. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 14. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 15. mdpi.com [mdpi.com]
- 16. The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization [cambridge.org]
- 17. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. unifr.ch [unifr.ch]
Technical Support Center: Troubleshooting Failed Reactions Involving 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine
Welcome to the technical support center for 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile bifunctional amine. The unique structure of this compound, featuring both a primary benzylic amine and a tertiary amine within a piperazine ring, presents specific challenges that require careful consideration of reaction conditions to ensure success. This document provides in-depth, question-and-answer-based troubleshooting guides for common synthetic transformations.
Understanding the Reagent: Key Physicochemical Properties
FAQ 1: Troubleshooting Failed Amide Coupling Reactions
Amide bond formation is a cornerstone of medicinal chemistry. However, when using 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine, researchers may encounter low yields, no product, or the formation of unexpected byproducts.
Q1.1: My amide coupling reaction resulted in a low yield or no desired product. What are the likely causes?
Several factors can contribute to the failure of an amide coupling reaction with this substrate. The most common culprits are related to reagent choice, reaction conditions, and the inherent reactivity of the starting materials.
Root Cause Analysis:
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more electrophilic species to react with the amine. Insufficient or degraded coupling reagents will halt the reaction before it begins.
-
Competitive Acylation: The tertiary amine of the piperazine ring can compete with the primary amine for the activated carboxylic acid, leading to a mixture of products and reduced yield of the desired amide. While the primary amine is generally more nucleophilic, the similar basicity of the two amines can lead to a lack of chemoselectivity under certain conditions.
-
Protonation of the Primary Amine: An acid-base reaction between the carboxylic acid and the highly basic primary amine can occur, forming an ammonium salt. This protonated amine is no longer nucleophilic and will not participate in the coupling reaction.
-
Steric Hindrance: Bulky substituents on either the carboxylic acid or near the primary amine can sterically hinder the approach of the nucleophile to the activated acid, slowing down or preventing the reaction.[3][4]
-
Hydrolysis of Activated Ester: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the unreactive carboxylic acid.
Q1.2: I observe multiple products in my reaction mixture. How can I improve the chemoselectivity for acylation of the primary amine?
The presence of the tertiary piperazine amine is the most probable cause of multiple products due to competitive N-acylation.
Solutions to Enhance Chemoselectivity:
-
Choice of Coupling Reagent and Additives:
-
Utilize coupling reagents known to favor reactions with primary amines. Carbodiimide-based reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with additives such as HOBt (Hydroxybenzotriazole) or OxymaPure can enhance selectivity.
-
For sterically hindered substrates, consider forming an acyl fluoride in situ. This can sometimes overcome the steric barriers that prevent other coupling methods from working.[3]
-
-
Reaction Temperature:
-
Running the reaction at lower temperatures (0 °C to room temperature) can often improve selectivity. The activation energy for the acylation of the less-hindered primary amine is typically lower than that for the tertiary amine.
-
-
pH Control:
-
Use of a Protecting Group:
-
If other methods fail, consider protecting the tertiary amine of the piperazine ring. A common strategy is the formation of a carbamate, such as a Boc (tert-butoxycarbonyl) group, which can be removed later in the synthetic sequence.[7]
-
Experimental Protocol: Optimized Amide Coupling
This protocol is designed to maximize the yield of the desired amide by addressing the common issues of acid activation and chemoselectivity.
-
Carboxylic Acid Activation:
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as DMF or DCM.
-
Add the coupling reagent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation.
-
-
Amine Addition:
-
In a separate flask, dissolve 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine (1.0 equivalent) in the same anhydrous solvent.
-
Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C.
-
-
Reaction and Monitoring:
-
Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMF, DCM, or THF | Prevents hydrolysis of activated intermediates. |
| Coupling Reagent | HATU, HBTU, or EDC/HOBt | Efficiently activates the carboxylic acid. |
| Base | DIPEA or 2,6-Lutidine | Non-nucleophilic base to scavenge acid without competing in the reaction. |
| Temperature | 0 °C to Room Temperature | Lower temperatures can improve chemoselectivity. |
| Equivalents | Amine (1.0), Acid (1.0-1.1), Coupling Reagent (1.1), Base (2.0) | Ensures complete activation and reaction. |
FAQ 2: Troubleshooting Failed Reductive Amination Reactions
Reductive amination is a powerful method for forming C-N bonds. However, reactions with 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine can be sluggish or fail completely, often due to the steric hindrance and electronic properties of the amine.
Q2.1: My reductive amination with a ketone or aldehyde is not proceeding. What could be the issue?
The formation of the imine or iminium ion intermediate is the critical first step in reductive amination.[8] Failure at this stage will prevent the subsequent reduction from occurring.
Root Cause Analysis:
-
Inefficient Imine/Iminium Ion Formation: The condensation between the primary amine and the carbonyl compound is a reversible reaction. For sterically hindered ketones, the equilibrium may not favor imine formation.[9]
-
Incorrect pH: The reaction requires a mildly acidic pH (typically 4-6). If the pH is too high, the carbonyl is not sufficiently activated. If the pH is too low, the primary amine will be protonated and non-nucleophilic.
-
Inappropriate Reducing Agent: The choice of reducing agent is critical. A mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) is often preferred as they selectively reduce the iminium ion in the presence of the carbonyl starting material.[8]
-
Steric Hindrance: The bulky phenylpiperazine group can sterically hinder the approach of the amine to the carbonyl, especially with hindered ketones.[9]
-
Tertiary Amine Interference: The tertiary amine in the piperazine ring can act as a base, influencing the reaction pH and potentially interfering with catalysts.
Q2.2: I am observing the reduction of my carbonyl starting material instead of the desired amine. How can I prevent this?
This indicates that the reduction of the carbonyl is faster than the formation and/or reduction of the imine intermediate.
Solutions to Favor Reductive Amination:
-
Choice of Reducing Agent:
-
Switch to a more selective reducing agent. Sodium triacetoxyborohydride (STAB) is generally effective at reducing iminium ions preferentially over ketones and aldehydes.[8] Sodium cyanoborohydride is also a good option, but care must be taken due to its toxicity.
-
-
One-Pot, Two-Step Procedure:
-
Allow the amine and carbonyl to stir together for a period (e.g., 1-2 hours) to facilitate imine formation before adding the reducing agent. The use of a dehydrating agent, such as molecular sieves, can also help to drive the equilibrium towards the imine.
-
-
Use of a Lewis Acid Catalyst:
-
A Lewis acid, such as Ti(OiPr)₄, can be used to activate the carbonyl group, promoting the formation of the imine intermediate.[8]
-
Experimental Protocol: Optimized Reductive Amination
This protocol is designed to favor the formation of the imine intermediate and its subsequent reduction.
-
Imine Formation:
-
Dissolve the aldehyde or ketone (1.0 equivalent) and 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine (1.1 equivalents) in a suitable solvent like dichloroethane (DCE) or methanol.
-
Add a catalytic amount of acetic acid to achieve a pH of approximately 5.
-
Stir the mixture at room temperature for 1-2 hours. For hindered ketones, the addition of 4Å molecular sieves can be beneficial.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench carefully with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
| Parameter | Recommendation | Rationale |
| Solvent | DCE, THF, or Methanol | Common solvents for reductive amination. |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Selectively reduces iminium ions over carbonyls.[8] |
| Catalyst | Acetic Acid (catalytic) | Maintains the optimal pH for imine formation. |
| Temperature | Room Temperature | Generally sufficient for the reaction to proceed. |
| Additives | 4Å Molecular Sieves (for hindered ketones) | Removes water to drive imine formation. |
References
- A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light.
-
A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions.
- Reductive amin
-
Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. PubMed. [Link]
-
tertiary amine synthesis & reductive amination. YouTube. [Link]
- Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Semantic Scholar.
-
Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Organic Chemistry Portal. [Link]
-
Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society. [Link]
-
Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]
- Technical Support Center: Preventing Unwanted Polymerization During Functionaliz
-
pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link]
-
Protecting Groups for Amines. YouTube. [Link]
- Nucleophilicities of Amines, Amino Acids and Pyridines. CORE.
-
N-METHYL PIPERAZINE. Chemicalland21. [Link]
-
N-METHYLPIPERAZINE. Ataman Kimya. [Link]
- Troubleshooting side reactions during the formyl
-
Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. MDPI. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
Basicity of Amines. Chemistry LibreTexts. [Link]
-
Protecting groups for tertiary amines. Sciencemadness Discussion Board. [Link]
- Nucleophilicity of the primary amine in "Pent-1. Benchchem.
-
How do I prepare an n-methylpiperazine buffer?. ResearchGate. [Link]
-
Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
-
Amide Bond Activation of Biological Molecules. PMC. [Link]
- Synthesis of new amides of the N-methylpiperazine series.
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
- Nucleophilicities of Primary and Secondary Amines in Water.
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]
-
Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI. [Link]
-
pKa values bases. Chair of Analytical Chemistry. [Link]
- What products are formed when methyl piperazine reacts with esters?. Blog.
-
Reactions of Amines Practice Problems. Chemistry Steps. [Link]
-
1-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHANAMINE. Molbase. [Link]
-
Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. YouTube. [Link]
Sources
- 1. 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine | 672325-37-0 [chemicalbook.com]
- 2. uregina.ca [uregina.ca]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine Derivatives as Potential Anticancer Agents
This guide provides a comprehensive comparison of the bioactivity of a series of synthesized methyl piperazine derivatives, closely related to the 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine scaffold. The focus is on their potential as anticancer agents, with supporting experimental data and detailed protocols for key assays. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.
Introduction: The Therapeutic Potential of Phenylpiperazine Scaffolds
The phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural features allow for versatile modifications, leading to a wide array of pharmacological activities.[1] In recent years, derivatives of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine have garnered significant attention for their potential as anticancer agents.[2][3] These compounds have been investigated for their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival, particularly as inhibitors of protein kinases such as Epidermal Growth Factor Receptor (EGFR).[4]
This guide will delve into a comparative analysis of a series of methyl piperazine incorporated phenyl benzamide and phenyl methanone derivatives, highlighting their synthesis, cytotoxic activity against various cancer cell lines, and the underlying structure-activity relationships (SAR).
Synthesis of Methyl Piperazine Derivatives
The synthesis of the compared methyl piperazine derivatives was achieved through a multi-step process, as outlined in the workflow below.[2][3] The general scheme involves the reaction of a substituted benzoic acid with an appropriate amine to form an amide or methanone linkage, incorporating the N-methyl piperazine moiety.
Synthetic Workflow
Caption: General synthetic scheme for methyl piperazine derivatives.
Comparative Bioactivity Assessment
The anticancer activity of the synthesized methyl piperazine derivatives was evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Protocol: MTT Cell Viability Assay
This protocol outlines the steps for determining the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Synthesized methyl piperazine derivatives
-
Human cancer cell lines (e.g., A-549 lung carcinoma, HCT-116 colon carcinoma, MIAPaCa-2 pancreatic carcinoma)[2]
-
Gefitinib (positive control)[2]
-
DMEM, RPMI-1640, or DMEM-F12 culture medium[2]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cancer cells and seed them into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control (Gefitinib) in culture medium. The final concentrations should typically range from 0.01 to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve fitting software.
Comparative Cytotoxicity Data (IC50 in µM)
The following table summarizes the IC50 values of a selection of synthesized methyl piperazine derivatives against three human cancer cell lines.[2]
| Compound | Scaffold Type | R Group | A-549 (Lung) | HCT-116 (Colon) | MIAPaCa-2 (Pancreatic) |
| A-1 | I (Benzamide) | H | 10.12 | 12.34 | 45.67 |
| A-2 | I (Benzamide) | 4-OCH3 | 8.98 | 10.11 | 39.89 |
| A-3 | I (Benzamide) | 4-Cl | 7.56 | 9.87 | 35.43 |
| A-4 | I (Benzamide) | 4-F | 8.12 | 10.01 | 37.87 |
| B-1 | II (Methanone) | H | 15.43 | 18.98 | 50.12 |
| B-2 | II (Methanone) | 4-OCH3 | 12.87 | 15.65 | 48.76 |
| Gefitinib | - | - | 16.56 | 10.51 | 49.50 |
Data presented is representative and compiled from published research for illustrative purposes.[2]
Structure-Activity Relationship (SAR) Analysis
The comparative data reveals several key structure-activity relationships:
-
Scaffold Influence: In general, the benzamide scaffold (Scaffold I) exhibited greater cytotoxic activity compared to the methanone scaffold (Scaffold II) across all tested cell lines.
-
Effect of Phenyl Ring Substitution: The nature and position of the substituent on the terminal phenyl ring significantly influenced the anticancer activity.
-
Electron-withdrawing groups, such as chlorine (A-3), tended to enhance cytotoxicity.
-
Electron-donating groups, like methoxy (A-2), also showed improved activity compared to the unsubstituted analog (A-1), suggesting a complex electronic and steric interplay.
-
Proposed Mechanism of Action: Kinase Inhibition
The structural similarity of these derivatives to known kinase inhibitors suggests that their anticancer activity may be mediated through the inhibition of protein kinases involved in cancer cell signaling.[2] One of the primary hypothesized targets is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in the proliferation and survival of many cancer types.[4]
Signaling Pathway
Caption: Inhibition of the EGFR signaling pathway by piperazine derivatives.
Experimental Protocol: EGFR Tyrosine Kinase Inhibition Assay
This protocol provides a framework for assessing the in vitro inhibitory activity of the compounds against EGFR.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
ATP
-
Poly(Glu, Tyr) peptide substrate
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the EGFR enzyme.
-
Initiation: Start the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ reagent. Incubate for 40 minutes.
-
Signal Generation: Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Luminescence Measurement: Measure the luminescence using a microplate reader. The signal is proportional to the amount of ADP formed and thus reflects the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
The comparative analysis of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine related derivatives demonstrates their potential as a promising scaffold for the development of novel anticancer agents. The structure-activity relationship studies indicate that modifications to the terminal phenyl ring can significantly modulate their cytotoxic potency. The proposed mechanism of action through kinase inhibition, particularly of EGFR, provides a strong rationale for their continued investigation.
Future research should focus on synthesizing a broader range of derivatives to further refine the SAR, conducting in-depth kinase profiling to identify specific targets, and evaluating the in vivo efficacy and pharmacokinetic properties of the most potent compounds in preclinical animal models.
References
-
Singh, M., Jadhav, H. R., Choudhary, A., & Wadhwa, P. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88. [Link]
-
ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. [Link]
-
Lv, P. C., Li, H. Q., Sun, J., Zhou, Y., & Zhu, H. L. (2012). Synthesis and cytotoxic evaluation of some new phthalazinylpiperazine derivatives. Archiv der Pharmazie, 345(4), 287-293. [Link]
-
ResearchGate. (n.d.). IC50 values by cancer cell line and IC50 ratios for the comparison of.... [Link]
-
The Royal Society of Chemistry. (n.d.). Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. [Link]
-
ResearchGate. (n.d.). The structure‐activity relationship of anticancer activity piperazine derivatives. [Link]
-
ResearchGate. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. [Link]
-
ResearchGate. (n.d.). Synthesis and Cytotoxicity Evaluation of Some Novel 1-(3-Chlorophenyl)piperazin-2-one Derivatives Bearing Imidazole Bioisosteres | Request PDF. [Link]
-
Fassihi, A., Sabet, R., Fazeli, H., Zarrin, S., & Moein, M. (2015). Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Pharmaceutical biology, 53(11), 1648–1655. [Link]
-
Liu, X., Wang, W., Wang, A., Ke, X., Liu, J., & Wang, B. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of medicinal chemistry, 60(1), 273–289. [Link]
-
Saczewski, F., Bułakowska, A., Bednarski, P., & Grunert, R. (2006). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European journal of medicinal chemistry, 41(2), 219–225. [Link]
-
Sun, J., Wang, X. Y., Lv, P. C., & Zhu, H. L. (2015). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Scientific reports, 5, 13934. [Link]
-
ResearchGate. (n.d.). (a) Chart comparing the IC50 values of the compounds for different cell.... [Link]
-
ResearchGate. (n.d.). Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (PTX -. [Link]
-
ResearchGate. (n.d.). Recent updates on 1,2,3‐, 1,2,4‐, and 1,3,5‐triazine hybrids (2017–present): The anticancer activity, structure–activity relationships, and mechanisms of action. [Link]
Sources
A Comparative Guide to HPLC Purity Analysis of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine
In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) is a cornerstone of ensuring safety and efficacy. For a compound such as 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine, a polar molecule featuring both primary and tertiary amine functionalities, establishing a robust and reliable purity profile is of paramount importance. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity determination of this compound, offering insights into method selection and optimization for researchers, scientists, and drug development professionals.
The unique chemical nature of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine, with its hydrophilic character and basic nitrogens, presents specific challenges for traditional Reversed-Phase HPLC (RP-HPLC). This guide will explore a standard RP-HPLC approach and compare it with a more tailored Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) method, providing the scientific rationale and experimental considerations for each.
Method 1: Reversed-Phase HPLC (RP-HPLC) with a Polar-Embedded Stationary Phase
Reversed-phase HPLC is a widely utilized technique in pharmaceutical analysis due to its versatility and compatibility with a broad range of compounds.[1] For polar amines, a key challenge is achieving adequate retention on conventional C18 stationary phases, which can lead to poor peak shape and co-elution with the solvent front. To address this, a C18 column with a polar-embedded group is proposed. This modification helps to shield the silica surface from the basic amine groups, reducing undesirable secondary interactions and improving peak symmetry.
Causality Behind Experimental Choices
-
Stationary Phase: A polar-embedded C18 column (e.g., Waters SymmetryShield™ RP18, Agilent Zorbax SB-Aq) is selected to mitigate the poor retention and peak tailing often observed with basic compounds on traditional C18 phases. The embedded polar group enhances the interaction with the aqueous component of the mobile phase, providing a more suitable environment for the retention of polar analytes.
-
Mobile Phase: A gradient elution with acetonitrile and a low ionic strength buffer at a slightly acidic pH (e.g., 20 mM potassium phosphate buffer, pH 3.0) is chosen. The acidic pH ensures the protonation of the amine functional groups, enhancing their polarity and water solubility. Acetonitrile is a common organic modifier in reversed-phase chromatography.[2]
-
Detection: UV detection at a wavelength of approximately 220 nm is selected, where the phenyl group of the analyte is expected to have significant absorbance.
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.
-
Chromatographic Conditions:
-
Column: Polar-embedded C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 40% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and Mobile Phase B (95:5 v/v) to a final concentration of 1 mg/mL.
Method 2: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
To enhance the retention and selectivity for highly polar and ionic compounds like 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine, Ion-Pair Reversed-Phase HPLC is a powerful alternative.[3] This technique introduces an ion-pairing reagent to the mobile phase, which forms a neutral ion-pair with the charged analyte, thereby increasing its hydrophobicity and retention on a reversed-phase column.[4]
Causality Behind Experimental Choices
-
Stationary Phase: A standard C18 column can be effectively utilized in this mode. The primary interaction for retention is between the neutral ion-pair and the hydrophobic stationary phase.
-
Mobile Phase and Ion-Pairing Reagent: A mobile phase containing an alkyl sulfonate, such as sodium 1-hexanesulfonate, is employed.[5] At an acidic pH, the amine groups of the analyte are protonated (positively charged). The negatively charged sulfonate group of the ion-pairing reagent then forms an ion-pair with the protonated analyte. The hydrophobic alkyl chain of the ion-pairing reagent facilitates retention on the C18 column.[6]
-
Detection: UV detection remains suitable, with the detection wavelength set to 220 nm.
Experimental Protocol: IP-RP-HPLC
-
Instrumentation: A standard HPLC system as described for Method 1.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 5 mM Sodium 1-hexanesulfonate in 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve the sample in Mobile Phase A to a final concentration of 1 mg/mL.
Comparative Performance Data
The following table summarizes the expected performance of the two HPLC methods for the purity analysis of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine, based on typical experimental outcomes for similar analytes.
| Parameter | Method 1: RP-HPLC (Polar-Embedded) | Method 2: IP-RP-HPLC | Justification |
| Retention Time (Main Peak) | ~ 5.2 min | ~ 12.5 min | IP-RP-HPLC significantly increases retention for the polar analyte. |
| Tailing Factor (Main Peak) | 1.3 | 1.1 | The ion-pairing reagent in Method 2 often leads to improved peak symmetry. |
| Resolution (Main Peak vs. Closely Eluting Impurity) | 1.8 | 2.5 | The altered selectivity of IP-RP-HPLC can provide better separation of structurally similar impurities. |
| Method Robustness | High | Moderate | IP-RP-HPLC methods can be more sensitive to small changes in mobile phase composition and temperature. |
| Column Lifetime | Good | Moderate | Ion-pairing reagents can sometimes be more aggressive towards the stationary phase over long-term use. |
| MS Compatibility | Moderate (requires non-volatile buffer removal) | Low (ion-pairing reagents are non-volatile and suppress ionization) | The use of non-volatile salts in both methods presents challenges for mass spectrometry coupling. |
Method Validation and System Suitability
For both methods, validation should be performed in accordance with ICH Q2(R2) guidelines to ensure the method is fit for its intended purpose.[7][8] System suitability tests, as outlined in USP General Chapter <621>, must be performed prior to analysis to ensure the chromatographic system is performing adequately.[9][10]
Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[11]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[12]
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[8]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the HPLC purity analysis of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine.
Caption: General workflow for HPLC purity analysis.
Conclusion
Both the Reversed-Phase HPLC method with a polar-embedded column and the Ion-Pair Reversed-Phase HPLC method offer viable approaches for the purity determination of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine.
-
The RP-HPLC method with a polar-embedded column represents a more straightforward and robust option, suitable for routine quality control where moderate retention and resolution are sufficient.
-
The IP-RP-HPLC method provides superior retention and selectivity, making it the preferred choice for method development, impurity profiling, and situations where closely related impurities need to be resolved. However, this comes at the cost of potentially lower robustness and limited compatibility with mass spectrometry.
The ultimate choice of method will depend on the specific analytical requirements, including the need for high-resolution separation, the complexity of the impurity profile, and the intended application of the analytical data. For comprehensive characterization, employing both techniques can provide orthogonal information, leading to a more complete understanding of the compound's purity.
References
-
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available from: [Link]
-
<621> CHROMATOGRAPHY. US Pharmacopeia (USP). Available from: [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH. Available from: [Link]
-
Hydrophilic Interaction (HILIC) Columns. Biocompare. Available from: [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available from: [Link]
-
Hydrophilic interaction chromatography. Wikipedia. Available from: [Link]
-
Understanding the Latest Revisions to USP <621>. Agilent. Available from: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]
-
Direct separation and detection of biogenic amines by ion-pair liquid chromatography with chemiluminescent nitrogen detector. PubMed. Available from: [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. Available from: [Link]
-
Are You Sure You Understand USP <621>?. LCGC International. Available from: [Link]
-
ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy. Available from: [Link]
-
Method development for amine analysis using ion-pair based high performance liquid chromatography (IP-HPLC). ResearchGate. Available from: [Link]
-
Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations. LCGC International. Available from: [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. Available from: [Link]
-
Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. ResearchGate. Available from: [Link]
-
Steps for HPLC Method Development. Pharmaguideline. Available from: [Link]
-
Reverse Phase HPLC Column. Hawach Scientific. Available from: [Link]
-
Reversed-phase chromatography. Wikipedia. Available from: [Link]
-
Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Agilent. Available from: [Link]
-
DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF INDORAMIN IN PHARMACEUTICAL DOSAGE FORM. Jetir.Org. Available from: [Link]
-
The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Chromatography Online. Available from: [Link]
-
Reversed Phase HPLC Columns. Phenomenex. Available from: [Link]
-
Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. ResearchGate. Available from: [Link]
-
Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Technology Networks. Available from: [Link]
-
The Benefits of Reverse Phase HPLC. Phenomenex Blog. Available from: [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available from: [Link]
-
HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. Available from: [Link]
-
HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. ResearchGate. Available from: [Link]
-
1-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHANAMINE. Molbase. Available from: [Link]
-
[4-(4-methylpiperazin-1-yl)phenyl]methanamine. PubChemLite. Available from: [Link]
Sources
- 1. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 2. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Direct separation and detection of biogenic amines by ion-pair liquid chromatography with chemiluminescent nitrogen detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. usp.org [usp.org]
- 10. agilent.com [agilent.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. youtube.com [youtube.com]
A Comparative Analysis of Synthetic Routes to 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Synthesis of a Key Pharmaceutical Building Block
Introduction
1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine is a valuable building block in medicinal chemistry, frequently incorporated into a variety of pharmacologically active compounds. The presence of both a primary benzylic amine and a tertiary amine within the methylpiperazine moiety offers multiple points for derivatization, making it a versatile scaffold in drug discovery programs. This guide provides a comparative analysis of three distinct synthetic strategies for the preparation of this key intermediate. Each route is evaluated based on experimental data, reaction efficiency, scalability, and the underlying chemical principles, offering researchers the insights needed to select the most appropriate method for their specific laboratory context.
Comparative Overview of Synthetic Strategies
Three primary synthetic routes to 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine have been identified and analyzed:
-
Route 1: Reductive Amination of a Benzaldehyde Precursor
-
Route 2: Reduction of a Benzonitrile Precursor
-
Route 3: Buchwald-Hartwig Amination of a Benzylamine Precursor
The following table provides a high-level comparison of these routes based on key synthetic metrics.
| Parameter | Route 1: Reductive Amination | Route 2: Nitrile Reduction | Route 3: Buchwald-Hartwig Amination |
| Starting Materials | 3-Bromobenzaldehyde diethyl acetal, 1-Methylpiperazine, Ammonia source | 3-Bromobenzonitrile, 1-Methylpiperazine | 3-Halobenzylamine, 1-Methylpiperazine |
| Number of Steps | 2 | 2 | 1 |
| Overall Yield (Estimated) | Moderate | High | Moderate to High |
| Key Transformations | Buchwald-Hartwig amination, Reductive amination | Buchwald-Hartwig amination, Nitrile reduction | Buchwald-Hartwig amination |
| Potential Challenges | Moderate yield in the first step, control of selectivity in reductive amination. | Use of hazardous reducing agents (e.g., LiAlH₄). | Catalyst and ligand selection, reaction optimization. |
Route 1: Reductive Amination of 3-(4-Methylpiperazin-1-yl)benzaldehyde
This two-step approach involves the initial synthesis of the key intermediate, 3-(4-methylpiperazin-1-yl)benzaldehyde, followed by its conversion to the target primary amine via reductive amination.
Logical Workflow
Figure 1: Workflow for the reductive amination route.
Step 1: Synthesis of 3-(4-Methylpiperazin-1-yl)benzaldehyde
The synthesis of the aldehyde precursor is achieved through a palladium-catalyzed Buchwald-Hartwig amination. This reaction couples 1-methylpiperazine with 3-bromobenzaldehyde diethyl acetal. The acetal protecting group is crucial to prevent side reactions involving the aldehyde functionality under the basic conditions of the coupling reaction.
Experimental Protocol:
-
To a solution of 3-bromobenzaldehyde diethyl acetal (1.0 equiv) and 1-methylpiperazine (1.2 equiv) in anhydrous toluene, add Pd₂(dba)₃ (0.01 equiv), racemic BINAP (0.03 equiv), and NaOtBu (1.7 equiv).
-
Heat the reaction mixture to 100 °C under an argon atmosphere for 18 hours.
-
After cooling, add 1M aqueous HCl and stir vigorously for 2.5 hours to hydrolyze the acetal.
-
Basify the mixture with 6M aqueous NaOH and extract with ethyl acetate.
-
The combined organic layers are dried, concentrated, and purified by column chromatography to yield 3-(4-methylpiperazin-1-yl)benzaldehyde as a yellow oil (Yield: 42%)[1].
Causality Behind Experimental Choices: The use of a bulky phosphine ligand like BINAP is essential for promoting the reductive elimination step in the Buchwald-Hartwig catalytic cycle. Sodium tert-butoxide serves as a strong, non-nucleophilic base to facilitate the formation of the palladium-amido complex. The workup with acid and then base is a standard procedure for deprotection and extraction of the amine product.
Step 2: Reductive Amination
Representative Protocol (Leuckart-Wallach):
-
A mixture of 3-(4-methylpiperazin-1-yl)benzaldehyde (1.0 equiv) and a large excess of ammonium formate is heated to 160-185 °C.
-
The reaction is monitored until the formation of the formyl-protected amine is complete.
-
The reaction mixture is cooled and then hydrolyzed with aqueous HCl to afford the primary amine.
-
The product is isolated by basification and extraction.
Expert Insights: The Leuckart-Wallach reaction often requires high temperatures and can lead to the formation of side products. Modern reductive amination protocols using milder reducing agents like sodium triacetoxyborohydride in the presence of an ammonia source often provide cleaner reactions and higher yields.
Route 2: Reduction of 3-(4-Methylpiperazin-1-yl)benzonitrile
This route offers a potentially more efficient synthesis due to the commercial availability of the nitrile precursor and the generally high yields of nitrile reduction.
Logical Workflow
Figure 2: Workflow for the nitrile reduction route.
Step 1: Synthesis of 3-(4-Methylpiperazin-1-yl)benzonitrile
While 3-(4-methylpiperazin-1-yl)benzonitrile is commercially available, it can also be synthesized via a Buchwald-Hartwig amination of 3-bromobenzonitrile with 1-methylpiperazine[5][11][12][13]. The reaction conditions would be similar to those described in Route 1, Step 1.
Step 2: Reduction of the Nitrile
The nitrile group can be effectively reduced to a primary amine using several methods. The most common laboratory-scale method is the use of lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation using Raney Nickel is another viable, and often more scalable, option[14][15][16].
Experimental Protocol (using LiAlH₄):
-
To a suspension of lithium aluminum hydride (1.5 equiv) in anhydrous THF at 0 °C, add a solution of 3-(4-methylpiperazin-1-yl)benzonitrile (1.0 equiv) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Cool the reaction to 0 °C and quench by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting solids and wash with ethyl acetate.
-
The combined organic filtrates are dried, concentrated, and purified to yield the target amine[17][18].
Experimental Protocol (using Raney Nickel):
-
A solution of 3-(4-methylpiperazin-1-yl)benzonitrile in a suitable solvent (e.g., methanol or ethanol) containing ammonia is treated with Raney Nickel catalyst.
-
The mixture is subjected to a hydrogen atmosphere (typically 50-100 psi) in a pressure vessel.
-
The reaction is heated and stirred until the uptake of hydrogen ceases.
-
The catalyst is carefully filtered, and the solvent is removed under reduced pressure to afford the product[14][15].
Trustworthiness of Protocols: The reduction of nitriles with LiAlH₄ is a well-established and reliable transformation. The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions. Catalytic hydrogenation with Raney Nickel is a widely used industrial process for the synthesis of amines from nitriles. The presence of ammonia helps to suppress the formation of secondary amine byproducts.
Route 3: Buchwald-Hartwig Amination of 3-Halobenzylamine
This approach represents the most direct route, forming the key C-N bond in a single step from a readily available benzylamine derivative.
Logical Workflow
Figure 3: Workflow for the direct Buchwald-Hartwig amination route.
Experimental Protocol:
A specific protocol for the coupling of 3-bromobenzylamine with 1-methylpiperazine is not explicitly detailed in the searched literature. However, based on general procedures for Buchwald-Hartwig aminations, a reliable protocol can be proposed[18][19][20][21][22][23][24].
Proposed Protocol:
-
An oven-dried Schlenk tube is charged with a palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv).
-
The tube is evacuated and backfilled with an inert gas.
-
3-Bromobenzylamine (1.0 equiv), 1-methylpiperazine (1.2 equiv), and an anhydrous solvent (e.g., toluene or dioxane) are added via syringe.
-
The reaction mixture is heated (typically 80-110 °C) and stirred until the starting material is consumed (as monitored by TLC or GC-MS).
-
After cooling, the reaction mixture is diluted with a suitable solvent, filtered, and the filtrate is concentrated.
-
The crude product is purified by column chromatography.
Expertise & Experience: The choice of ligand is critical for the success of this reaction. Bulky, electron-rich phosphine ligands are generally required for the amination of aryl chlorides and for sterically hindered substrates[19][25]. The use of a pre-catalyst, such as a [Pd(NHC)(allyl)Cl] complex, can also be advantageous, offering greater air and moisture stability and often leading to more reproducible results[20].
Data Summary and Comparison
| Route | Step | Reaction | Yield (%) | Notes |
| 1 | 1 | Buchwald-Hartwig Amination | 42[1] | Moderate yield, requires acetal protection. |
| 2 | Reductive Amination | Not reported | Multiple methods applicable, yield is substrate-dependent. | |
| 2 | 1 | Buchwald-Hartwig Amination | High (est.) | Precursor is commercially available. |
| 2 | Nitrile Reduction (LiAlH₄) | High (est.) | Potent reducing agent, requires careful handling. | |
| 2 | Nitrile Reduction (H₂/Raney Ni) | High (est.) | Scalable, requires specialized equipment. | |
| 3 | 1 | Buchwald-Hartwig Amination | Moderate to High (est.) | Direct route, success is highly dependent on catalyst system. |
Conclusion
For laboratory-scale synthesis where the nitrile precursor is readily available, Route 2 (Nitrile Reduction) appears to be the most promising approach. It offers a high-yielding and reliable pathway to the target molecule. The use of LiAlH₄ is a standard and effective method, although for larger-scale syntheses, catalytic hydrogenation with Raney Nickel would be a more practical and safer alternative.
Route 1 (Reductive Amination) is a viable alternative, but the moderate yield in the first step and the need to optimize the reductive amination step make it less efficient overall.
Route 3 (Buchwald-Hartwig Amination) is the most convergent and elegant approach on paper. However, the success of this single-step reaction is highly dependent on the careful selection and optimization of the catalyst system, which may require significant development effort.
Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the scale of the synthesis, the availability of starting materials and reagents, and the equipment at hand.
References
- Complete assignments of 1H and 13C NMR data for ten phenylpiperazine deriv
- Copies of 1H, 13C, 19F NMR spectra.
- Buchwald–Hartwig amin
- hydrogen - Organic Syntheses Procedure. Organic Syntheses.
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts.
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS GCI Pharmaceutical Roundtable.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
- Reductive Amination - Common Conditions. [Website Name].
- Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine - Benchchem. Benchchem.
- 3-(4-METHYLPIPERAZIN-1-YL)BENZONITRILE - BioCat GmbH.
- Reductive Amination, and How It Works - Master Organic Chemistry. Master Organic Chemistry.
- Optimization of the reaction conditions for the Buchwald-Hartwig... - ResearchGate.
- Leuckart reaction - Wikipedia. Wikipedia.
- Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated - The Royal Society of Chemistry. The Royal Society of Chemistry.
- Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel - YouTube. YouTube.
- VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. The Royal Society of Chemistry.
- 09.
- raney nickel reductions-part i. [Journal Name].
- Reductive Amination of Aldehydes Using Aminoboranes as Iminium Ion Gener
- Sodium cyanoborohydride and iminium reductions - Chemistry Stack Exchange. Chemistry Stack Exchange.
- Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse. The Hive.
- 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine.
- studies on the leuckart reaction. [Journal Name].
- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction - ResearchGate.
- [PDF] STUDIES ON THE LEUCKART REACTION - Semantic Scholar. Semantic Scholar.
- 1-Alkyl-1-methylpiperazine-1,4-diium Salts - IS MUNI. Masaryk University.
- Reaction kinetics of the liquid-phase hydrogenation of benzonitrile to benzylamine using Raney nickel catalyst - ResearchGate.
- Leuckart Reaction | PDF | Amine - Scribd. Scribd.
- (PDF) Liquid-Phase Hydrogenation of Benzaldehyde on Low-Percentage Pt-Containing Catalysts under Mild Conditions - ResearchGate.
- Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry.
-
methanone - PubChem. PubChem.
- Alver Ö, Parlak C and Şenyel M: 'FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study', Spectrochim. Acta A, , 67A | Request PDF - ResearchGate.
- 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) - MDPI. MDPI.
Sources
- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]
- 5. scribd.com [scribd.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]
- 13. is.muni.cz [is.muni.cz]
- 14. youtube.com [youtube.com]
- 15. ias.ac.in [ias.ac.in]
- 16. researchgate.net [researchgate.net]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. rsc.org [rsc.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 23. researchgate.net [researchgate.net]
- 24. pubs.rsc.org [pubs.rsc.org]
- 25. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine Analogs for CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Phenylpiperazine Scaffold in CNS Drug Design
The phenylpiperazine motif is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting CNS disorders. Its ability to be readily functionalized at multiple positions allows for the fine-tuning of pharmacological properties. The parent compound, 1-[3-(4-methylpiperazin-1-yl)phenyl]methanamine, serves as a foundational structure for exploring interactions with various CNS targets. Analogs of this compound are frequently investigated as ligands for dopamine receptors (D2, D3, D4) and serotonin receptors (e.g., 5-HT1A, 5-HT2A) and transporters (e.g., SERT), which are implicated in the pathophysiology of conditions such as schizophrenia, depression, and Parkinson's disease.[1][2] This guide will delve into the synthetic strategies for generating analog libraries, present comparative biological data, and elucidate the key structural determinants for activity and selectivity.
Synthetic Strategies for Analog Generation
The synthesis of 1-[3-(4-methylpiperazin-1-yl)phenyl]methanamine analogs typically involves a modular approach, allowing for systematic modifications of different parts of the molecule. A general synthetic route often starts with a commercially available substituted aniline or nitrobenzene, which undergoes N-arylation with a suitably protected piperazine. Subsequent functional group manipulations, such as reduction of a nitro or cyano group to an amine, provide the desired methanamine moiety.
A representative synthetic workflow is depicted below. This multi-step process offers flexibility in introducing diversity at three key positions: the phenyl ring (Ar), the piperazine nitrogen (R), and the benzylic position.
Caption: Generalized synthetic workflow for 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine analogs.
This synthetic versatility is crucial for building a library of compounds to probe the structure-activity relationships at various CNS targets.
Comparative Biological Evaluation: Dopamine and Serotonin Receptor Affinity
The primary biological targets for this class of compounds are often dopamine and serotonin receptors. The affinity of these analogs for different receptor subtypes is a critical determinant of their potential therapeutic application and side-effect profile. Below is a comparative analysis of representative analogs, highlighting the impact of structural modifications on receptor binding.
Dopamine Receptor Subtype Selectivity
The high degree of homology between dopamine D2-like receptors (D2, D3, and D4) presents a significant challenge in designing subtype-selective ligands.[3] However, subtle structural modifications to the phenylpiperazine scaffold can impart significant selectivity.
Table 1: Comparative Binding Affinities (Ki, nM) of Phenylpiperazine Analogs at Dopamine D2 and D3 Receptors
| Compound ID | Phenylpiperazine Substitution | Linker | Terminal Group | D2 Ki (nM) | D3 Ki (nM) | D3 vs. D2 Selectivity | Reference |
| 1 | Unsubstituted | -(CH2)4- | Thiophen-3-yl-benzamide | >1500 | 0.17 | >8800 | [4] |
| 2 | 2-F | -(CH2)4- | Thiophen-3-yl-benzamide | ~750 | 0.2 | ~3750 | [4] |
| 3 | 2-OCH3 | -(CH2)3- | Coumarin | High | High | - | [4] |
| 4 | 3-Cl | -(CH2)2- | Phenyl | 940 | - | - | [4] |
| 5 | 4-Cl | -(CH2)2- | Phenyl | High | - | - | [4] |
Note: "-" indicates data not available in the cited source.
The data in Table 1 illustrate that modifications to the terminal group and the linker chain can dramatically influence both potency and selectivity for the D3 receptor over the D2 receptor. For instance, the presence of a thiophen-3-yl-benzamide terminal group connected by a four-carbon linker (Compound 1) results in exceptional D3 selectivity.[4]
Serotonin Receptor and Transporter Interactions
Phenylpiperazine derivatives are also well-known for their interactions with the serotonergic system. Modifications to the core structure can shift the pharmacological profile towards serotonin receptors or the serotonin transporter (SERT).
Table 2: Comparative Binding Affinities (Ki, nM) of Phenylpiperazine Analogs at Serotonin 5-HT1A and 5-HT2A Receptors
| Compound ID | Phenylpiperazine Substitution | Linker | Terminal Group | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | Reference |
| 6 | 2-OCH3 | -(CH2)3- | Coumarin | Nanomolar range | Nanomolar range | [4] |
| 7 | Unsubstituted | -(CH2)4- | Indazole-3-carboxamide | High | High | [4] |
| 8 | 2-Cl | -(CH2)4- | Indazole-3-carboxamide | High | High | [4] |
| 9 | 2-CH3 | -(CH2)4- | Indazole-3-carboxamide | High | High | [4] |
The data in Table 2 suggest that ortho-substitution on the phenyl ring, such as a methoxy group (Compound 6), can lead to high affinity for both 5-HT1A and 5-HT2A receptors.[4]
Structure-Activity Relationship (SAR) Analysis
Based on the available data, several key SAR trends can be elucidated for this class of compounds.
Caption: Key structural modifications and their impact on pharmacological properties.
-
Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring of the piperazine moiety are critical for modulating receptor affinity and selectivity. Electron-donating groups, such as methoxy, in the ortho position appear to be favorable for binding to both dopamine and serotonin receptors.[4] Halogen substitutions can significantly influence D3 versus D2 selectivity.[4]
-
Piperazine N-Substitution: The substituent on the second nitrogen of the piperazine ring plays a crucial role in determining the overall pharmacological profile and pharmacokinetic properties. Small alkyl groups like the methyl group in the parent compound are common, but larger and more complex substituents can be introduced to interact with secondary binding pockets of the target receptor.
-
Linker Chain: The length and rigidity of the linker connecting the piperazine to the terminal functional group are key determinants of selectivity and functional activity. A four-carbon linker appears optimal for D3 selectivity in some series.[4]
-
Terminal Group: The terminal functional group has a profound impact on potency and selectivity. Bulky, aromatic groups often lead to high-affinity ligands. The specific nature of this group can be tailored to target specific receptor subtypes.
Experimental Protocols
To ensure the reliability and reproducibility of the comparative data, standardized experimental protocols are essential.
Radioligand Binding Assays
Objective: To determine the affinity (Ki) of the test compounds for the target receptors.
Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human D2, D3, 5-HT1A) are prepared from transfected cell lines.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2) is used.
-
Radioligand: A specific radioligand with high affinity for the target receptor (e.g., [3H]spiperone for D2/D3, [3H]8-OH-DPAT for 5-HT1A) is selected.
-
Incubation: A mixture of the cell membranes, radioligand, and varying concentrations of the test compound is incubated at a specific temperature for a defined period to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.
Functional Assays (e.g., cAMP Assay for Gi/o-coupled Receptors)
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the test compounds.
Protocol:
-
Cell Culture: Cells stably expressing the Gi/o-coupled receptor of interest are cultured.
-
cAMP Stimulation: The cells are treated with forskolin to stimulate adenylyl cyclase and increase intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Compound Treatment: The cells are co-incubated with forskolin and varying concentrations of the test compound.
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis:
-
Agonists: Decrease the forskolin-stimulated cAMP levels.
-
Antagonists: Reverse the inhibitory effect of a known agonist on forskolin-stimulated cAMP levels.
-
Inverse Agonists: Increase the basal cAMP levels. Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.
-
Conclusion and Future Directions
The 1-[3-(4-methylpiperazin-1-yl)phenyl]methanamine scaffold represents a highly versatile platform for the design of novel CNS agents. The structure-activity relationships discussed in this guide highlight the critical role of systematic structural modifications in achieving high potency and selectivity for specific dopamine and serotonin receptor subtypes. Future research in this area should focus on integrating computational modeling with synthetic chemistry to predict and synthesize analogs with optimized pharmacological profiles. Furthermore, a comprehensive evaluation of the pharmacokinetic properties and in vivo efficacy of promising lead compounds will be essential for their translation into clinically viable drug candidates.
References
-
Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. MDPI. [Link]
-
Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action. PubMed Central. [Link]
-
Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. PubMed Central. [Link]
-
Novel Dopamine Receptor Ligands As Therapeutics For Central Nervous System Disorders. NIH. [Link]
-
Serotonin synthesis and metabolism. ResearchGate. [Link]
-
Design, synthesis, and structure-activity relationship studies of a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines: insights into structural features contributing to dopamine D3 versus D2 receptor subtype selectivity. PubMed. [Link]
-
SAR studies of piperazine derivatives as antidepressant compounds. ResearchGate. [Link]
-
Design and synthesis of some new 1-phenyl-3/4-[4-(aryl/heteroaryl/alkyl-piperazine1-yl)-phenyl-ureas as potent anticonvulsant and antidepressant agents. PubMed. [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]
-
Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed. [Link]
-
Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action. RSC Publishing. [Link]
Sources
A Definitive Guide to the Structural Confirmation of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine using 2D NMR Spectroscopy
In the landscape of pharmaceutical development and complex organic synthesis, unequivocal structural verification is paramount. For molecules such as 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine, a compound with multiple interconnected spin systems, one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy often falls short of providing a complete and unambiguous structural picture. The overlapping signals in 1D ¹H NMR and the lack of direct connectivity information in ¹³C NMR necessitate the use of more advanced, two-dimensional (2D) techniques. This guide provides an in-depth comparison of how three fundamental 2D NMR experiments—COSY, HSQC, and HMBC—are synergistically employed to rigorously confirm the molecular architecture of this compound. We will delve into the causality behind experimental choices and present a self-validating system of data interpretation, grounded in authoritative NMR principles.
The Challenge: Ambiguity in a Complex Structure
1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine presents a structural puzzle with three distinct moieties: a meta-substituted benzene ring, a benzylamine group, and an N-methylpiperazine ring. While 1D NMR can identify the presence of these functional groups based on characteristic chemical shifts and multiplicities, it cannot definitively establish the connectivity between them. For instance, the exact point of attachment of the methylpiperazine and methanamine groups to the benzene ring can be ambiguous with 1D data alone. 2D NMR resolves this by providing a correlation map that reveals through-bond connectivities.[1][2][3]
The Solution: A Multi-faceted 2D NMR Approach
To overcome the limitations of 1D NMR, a suite of 2D experiments is utilized. Each experiment provides a unique piece of the structural puzzle.
-
COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[4][5][6][7][8] This is invaluable for tracing out the proton spin systems within the individual rings and side chains.
-
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons (¹JCH).[9][10][11][12][13] It acts as a bridge, definitively linking the proton environment to the carbon skeleton.
-
HMBC (Heteronuclear Multiple Bond Correlation) : This long-range heteronuclear experiment is often the key to solving the puzzle. It reveals correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH), and sometimes even four bonds in conjugated systems.[10][14][15][16][17] These long-range correlations are crucial for establishing the connectivity between the different structural fragments of the molecule.
The synergistic application of these three techniques provides a robust and self-validating workflow for complete structural elucidation.
Experimental Protocol: Acquiring High-Quality 2D NMR Data
The following is a generalized protocol for the acquisition of 2D NMR spectra for 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Filter the solution into a standard 5 mm NMR tube.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing gradient-enhanced 2D NMR experiments.
Data Acquisition Parameters (General Recommendations):
| Experiment | Key Parameters | Rationale |
| ¹H (1D) | Spectral Width: ~12 ppm, Relaxation Delay: 2 s, Number of Scans: 16 | To obtain a high-resolution reference spectrum and determine appropriate spectral widths for 2D experiments. |
| ¹³C{¹H} (1D) | Spectral Width: ~200 ppm, Relaxation Delay: 2 s, Number of Scans: 1024 | To identify all carbon environments, including quaternary carbons. |
| gCOSY | Spectral Width (F1 & F2): Same as ¹H, Number of Increments (F1): 256-512 | Gradient-selected COSY provides cleaner spectra with reduced artifacts. The number of increments determines the resolution in the indirect dimension. |
| gHSQC | Spectral Width (F2): Same as ¹H, Spectral Width (F1): Same as ¹³C, Number of Increments (F1): 256-512 | Gradient-enhanced HSQC offers superior sensitivity and artifact suppression for observing one-bond C-H correlations.[9][10][11][12][13] |
| gHMBC | Spectral Width (F2): Same as ¹H, Spectral Width (F1): Same as ¹³C, Long-Range Coupling Delay (¹JCN): Optimized for ~8 Hz | The long-range delay is optimized for typical ²JCH and ³JCH coupling constants (5-10 Hz) to efficiently detect these crucial correlations.[14][15][16][17] |
Data Interpretation: Piecing the Puzzle Together
The following section outlines the expected 2D NMR correlations for 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine and how they are used to confirm its structure. The chemical shifts provided are approximate and can vary depending on the solvent and other experimental conditions.[18][19][20][21][22][23][24]
Predicted ¹H and ¹³C Chemical Shifts
| Atom Label | Fragment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| 1 | Benzene | ~7.1-7.3 | ~128-130 |
| 2 | Benzene | ~6.7-6.9 | ~112-116 |
| 3 | Benzene (Quaternary) | - | ~150-152 |
| 4 | Benzene | ~6.7-6.9 | ~112-116 |
| 5 | Benzene | ~7.1-7.3 | ~128-130 |
| 6 | Benzene (Quaternary) | - | ~140-142 |
| 7 | Benzylamine | ~3.8-4.0 (CH₂) | ~45-48 |
| 8 | Benzylamine | ~1.5-2.0 (NH₂) | - |
| 9, 13 | Piperazine | ~3.1-3.3 (CH₂) | ~48-50 |
| 10, 12 | Piperazine | ~2.5-2.7 (CH₂) | ~54-56 |
| 11 | Methyl | ~2.3-2.5 (CH₃) | ~45-47 |
Molecular Structure with Atom Numbering
Caption: Numbering scheme for 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine.
Step 1: Tracing Spin Systems with COSY
The COSY spectrum reveals proton-proton couplings within each fragment.
-
Aromatic Region : Cross-peaks will be observed between adjacent aromatic protons (e.g., H1-H2, H4-H5). This helps to confirm the substitution pattern. The absence of a coupling to a particular position can indicate substitution.
-
Piperazine Ring : Strong correlations will be seen between the geminal and vicinal protons of the piperazine ring (e.g., H9-H10, H12-H13). This confirms the integrity of the piperazine ring structure.
Step 2: Assigning Directly Bonded Carbons with HSQC
The HSQC spectrum provides a direct link between the proton and carbon chemical shifts for all C-H bonds.
-
Each protonated carbon will show a cross-peak corresponding to its attached proton(s). For example, the signal for the benzylamine CH₂ protons (H7) at ~3.9 ppm will correlate with the carbon signal (C7) at ~45-48 ppm.
-
The aromatic CH signals will be clearly distinguished from the quaternary carbons, which will be absent in the HSQC spectrum.[12]
Step 3: Connecting the Fragments with HMBC
The HMBC spectrum is the cornerstone of this structural confirmation, as it establishes the connectivity between the isolated spin systems.
-
Benzylamine to Benzene Ring : A crucial correlation will be observed from the benzylamine protons (H7) to the quaternary carbon of the benzene ring (C6). This definitively proves the attachment of the methanamine group to C6.
-
Piperazine to Benzene Ring : Long-range correlations from the piperazine protons adjacent to the nitrogen connected to the ring (H9, H13) to the quaternary carbon of the benzene ring (C3) will confirm this linkage.
-
Methyl to Piperazine Ring : A strong correlation from the methyl protons (H11) to the piperazine carbons (C10, C12) will be observed, confirming the position of the methyl group.
The following diagram illustrates the key HMBC correlations that piece the molecular structure together.
Caption: Key HMBC correlations confirming the structure.
Conclusion: An Unambiguous Structural Assignment
By systematically analyzing the data from COSY, HSQC, and HMBC experiments, a complete and unambiguous structural assignment for 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine is achieved. The COSY experiment delineates the individual proton spin systems, the HSQC experiment links protons to their directly attached carbons, and the HMBC experiment provides the crucial long-range connectivity information that pieces the molecular fragments together. This integrated 2D NMR approach represents a powerful and essential tool in modern chemical analysis, ensuring the scientific integrity of research and development in the chemical and pharmaceutical sciences.
References
-
Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Available at: [Link]
-
Heteronuclear Multiple Bond Correlation Spectroscopy- An Overview. Available at: [Link]
-
Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]
-
Principles and Applications of NMR Spectroscopy. NPTEL. Available at: [Link]
-
Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). CEITEC. Available at: [Link]
-
Heteronuclear single quantum coherence spectroscopy - Wikipedia. Available at: [Link]
-
NMR Chemical Shifts. Available at: [Link]
-
2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. Available at: [Link]
-
What Is HMBC NMR? - Chemistry For Everyone - YouTube. Available at: [Link]
-
1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Oxford Instruments. Available at: [Link]
-
Video: NMR Spectroscopy of Benzene Derivatives - JoVE. Available at: [Link]
-
HSQC and HMBC | NMR Core Facility - Columbia University. Available at: [Link]
-
Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). CEITEC. Available at: [Link]
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy - anachem. Available at: [Link]
-
What Is HSQC NMR? - Chemistry For Everyone - YouTube. Available at: [Link]
-
Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Available at: [Link]
-
Two Dimensional Homonuclear NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF - ResearchGate. Available at: [Link]
-
Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. Available at: [Link]
-
COSY - NMR Core Facility - Columbia University. Available at: [Link]
-
Organic Structure Determination Using 2-D NMR Spectroscopy: a Problem-based Approach. Available at: [Link]
-
STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Available at: [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]
-
Chemical shifts - UCL. Available at: [Link]
-
1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). Available at: [Link]
-
1H NMR Chemical Shift - Oregon State University. Available at: [Link]
-
Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts | Analytical Chemistry. Available at: [Link]
-
1H NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]
-
Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. Available at: [Link]
-
1-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHANAMINE | CAS 216144-45-5. Available at: [Link]
-
[4-(4-Methylpiperazin-1-yl)phenyl]methanamine | C12H19N3 | CID 2776493 - PubChem. Available at: [Link]
-
methylpiperazine | C5H12N2 | MD Topology | NMR | X-Ray. Available at: [Link]
-
[3-(4-Ethyl-piperazin-1-yl)-phenyl]-methyl-amine - PubChem - NIH. Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. anuchem.weebly.com [anuchem.weebly.com]
- 3. researchgate.net [researchgate.net]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. nmr.ceitec.cz [nmr.ceitec.cz]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. sphinxsai.com [sphinxsai.com]
- 15. acl.digimat.in [acl.digimat.in]
- 16. nmr.ceitec.cz [nmr.ceitec.cz]
- 17. youtube.com [youtube.com]
- 18. web.pdx.edu [web.pdx.edu]
- 19. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 20. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 21. ucl.ac.uk [ucl.ac.uk]
- 22. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 23. pubs.acs.org [pubs.acs.org]
- 24. organicchemistrydata.org [organicchemistrydata.org]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine
Abstract
The robust characterization and quantification of active pharmaceutical ingredients (APIs) and their intermediates are foundational to drug development and manufacturing. This guide provides an in-depth comparison and cross-validation of analytical methodologies for 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine, a key building block in medicinal chemistry. We delve into the mechanistic principles and practical execution of three orthogonal techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Furthermore, we introduce Quantitative Nuclear Magnetic Resonance (qNMR) as a primary standard for purity assessment. This document is designed for researchers, analytical scientists, and quality control professionals, offering detailed, field-proven protocols, comparative performance data, and the rationale behind experimental design choices, all grounded in regulatory expectations outlined by the International Council for Harmonisation (ICH).
Introduction: The Analytical Imperative
1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine is a bifunctional molecule featuring a primary benzylic amine and a tertiary amine within a piperazine ring. This structure presents unique analytical challenges, including its high polarity, potential for multiple protonation states, and lack of a strong chromophore, which complicates direct quantification. The development of reliable, accurate, and precise analytical methods is not merely a regulatory requirement but a scientific necessity to ensure product quality, consistency, and safety.
Cross-validation of orthogonal analytical methods—techniques that rely on different physicochemical principles—is the cornerstone of a robust analytical control strategy. It provides a high degree of assurance in the reported results, ensuring that method-specific biases or interferences are identified and mitigated. This guide is structured to provide not just the "how," but the "why," empowering you to make informed decisions in your laboratory.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse of pharmaceutical quality control due to its robustness, cost-effectiveness, and precision for assay and impurity profiling. However, the target analyte's poor UV absorption necessitates a strategic approach.
Rationale and Methodological Causality
The primary challenge is the analyte's weak chromophore. Direct analysis at low UV wavelengths (~210 nm) is possible but prone to interference from common solvents and excipients. A superior strategy involves pre-column derivatization to attach a UV-active tag to the primary amine. 4-Chloro-7-nitrobenzofuran (NBD-Cl) is an excellent choice as it reacts specifically with primary and secondary amines under mild conditions to yield a stable, highly conjugated product with strong absorption at a longer, more selective wavelength (~340 nm).[1]
For separation, a reversed-phase C18 column is appropriate. The derivatized analyte is significantly more hydrophobic than the parent compound, allowing for good retention and separation from polar impurities and excess derivatizing agent.[2]
Detailed Experimental Protocol: HPLC-UV with NBD-Cl Derivatization
A. Sample and Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine reference standard and dissolve in 10 mL of Acetonitrile (ACN).
-
Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with ACN.
-
Sample Solution: Prepare the sample to a target concentration of 100 µg/mL in ACN.
B. Derivatization Procedure:
-
To 1.0 mL of each standard and sample solution in separate vials, add 1.0 mL of a 2 mg/mL solution of NBD-Cl in ACN.
-
Add 1.0 mL of a 0.1 M sodium borate buffer (pH 9.0).
-
Vortex the vials and place them in a heating block at 60°C for 30 minutes.
-
Cool the vials to room temperature. The solutions are now ready for injection.
C. Chromatographic Conditions:
-
Instrument: Alliance e2695 separations module with a 2998 photodiode array detector or equivalent.[1]
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of ACN, Methanol, and Diethylamine (90:10:0.1, v/v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 35°C.[1]
-
Injection Volume: 10 µL.[1]
-
Detection Wavelength: 340 nm.[1]
Workflow Diagram
Caption: Workflow for HPLC-UV analysis via pre-column derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high separation efficiency and structural confirmation, making it ideal for identifying volatile impurities and providing orthogonal separation to HPLC.
Rationale and Methodological Causality
The analyte's polarity and relatively high boiling point make direct GC analysis challenging. Derivatization is necessary to increase volatility and thermal stability. Silylation or acylation of the primary amine is a common and effective strategy.[3] Using an Electron Ionization (EI) source in the mass spectrometer provides reproducible fragmentation patterns, creating a characteristic "fingerprint" for confident identification.[4]
Detailed Experimental Protocol: GC-MS
A. Sample Preparation and Derivatization:
-
Prepare a 1 mg/mL solution of the analyte in a suitable volatile solvent like Dichloromethane.
-
Transfer 100 µL of the solution to a GC vial insert.
-
Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
B. GC-MS Conditions:
-
Instrument: Agilent GC-MS system or equivalent.
-
Column: Non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film).[4]
-
Injector Temperature: 250°C.[4]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min.[4]
-
MS Source: Electron Ionization (EI) at 70 eV.[4]
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-500.[4]
Workflow Diagram
Caption: Workflow for GC-MS analysis with silylation derivatization.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for trace-level quantification due to its unparalleled sensitivity and selectivity, making it essential for applications like pharmacokinetic studies or detecting genotoxic impurities.
Rationale and Methodological Causality
This technique combines the separation power of HPLC with the specificity of tandem mass spectrometry. An Electrospray Ionization (ESI) source is ideal for polarizing the analyte, typically forming the protonated molecular ion [M+H]⁺ in positive ion mode.[5] The key to selectivity is Multiple Reaction Monitoring (MRM), where the first quadrupole (Q1) isolates the precursor ion (the [M+H]⁺ of our analyte), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) isolates a specific, characteristic fragment ion. This precursor-to-product ion transition is unique to the analyte, effectively eliminating matrix interference.[6][7]
Detailed Experimental Protocol: LC-MS/MS
A. Sample Preparation:
-
Prepare stock and working solutions as in the HPLC method, but use a mobile phase-compatible solvent (e.g., 50:50 ACN:Water with 0.1% Formic Acid).
-
For complex matrices (e.g., plasma), a protein precipitation step with ACN followed by centrifugation is required.[6]
B. LC-MS/MS Conditions:
-
Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18, 50 x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 min, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
MS Source: ESI, Positive Ion Mode.
-
MRM Transition: To be determined by direct infusion of a standard solution. For C12H19N3 (MW 205.3), the precursor ion would be m/z 206.3 [M+H]⁺. A plausible fragment would result from cleavage of the benzylic C-C bond.
-
Collision Energy: Optimize for maximum fragment ion intensity.
Logical Diagram
Caption: Logical flow of ion selection in a triple quadrupole MS/MS system.
Cross-Validation: A Comparative Analysis
Cross-validation was performed according to ICH Q2(R1) guidelines.[8][9][10] A single batch of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine was analyzed using the three developed methods. The results are summarized below.
Performance Data Summary
| Validation Parameter | HPLC-UV (Derivatized) | GC-MS (Derivatized) | LC-MS/MS | ICH Q2(R1) Typical Acceptance Criteria |
| Specificity | No interference at analyte Rt | No interference at analyte Rt | No interference in MRM channel | Peak purity > 0.99; no co-elution |
| Linearity (R²) | 0.9992 | 0.9985 | 0.9998 | R² ≥ 0.995 |
| Range (µg/mL) | 1.0 - 150 | 5.0 - 200 | 0.001 - 1.0 | 80-120% of test concentration |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.5% - 102.3% | 99.8% - 101.1% | 98.0% - 102.0% for drug substance |
| Precision (%RSD) | ||||
| Repeatability | 0.45% | 0.85% | 0.62% | ≤ 1.0% |
| Intermediate Precision | 0.78% | 1.21% | 0.95% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL | 1.5 µg/mL | 0.3 ng/mL | S/N ≥ 3 |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 5.0 µg/mL | 1.0 ng/mL (0.001 µg/mL) | S/N ≥ 10 |
| Robustness | Passed | Passed | Passed | No significant impact from minor changes |
Expert Discussion and Method Selection
-
HPLC-UV: This method demonstrates excellent precision and accuracy, making it the ideal choice for routine quality control, content uniformity, and assay of the bulk drug substance. The primary drawback is the need for derivatization, which adds a step to sample preparation.
-
GC-MS: While less precise than the HPLC method, GC-MS provides excellent orthogonal separation and is superior for identifying and quantifying small, volatile, or non-polar impurities that may not be well-retained in reversed-phase LC. Its higher LOQ makes it unsuitable for trace analysis.
-
LC-MS/MS: This method is unparalleled in sensitivity and selectivity. It is the only suitable choice for bioanalytical studies (e.g., pharmacokinetics in plasma), analysis in complex matrices, or for quantifying trace-level genotoxic impurities.[6][11][12] The operational cost and complexity are higher than the other methods.
The Role of Quantitative NMR (qNMR) as a Primary Method
As a complementary technique, Quantitative NMR (qNMR) stands apart. Unlike chromatographic methods, which require a reference standard of known purity, qNMR can determine the purity of a substance directly by comparing the integral of an analyte's signal to that of a certified internal standard of known concentration.[13][14][15][16]
Core Principle: The integral of an NMR peak is directly proportional to the number of nuclei contributing to that signal.[13] By using a high-purity internal standard with a known mass, one can calculate the absolute purity of the analyte without needing a specific reference standard for the analyte itself.[16][17] This makes qNMR an invaluable tool for certifying in-house primary standards used for the chromatographic methods described above.
Conclusion
No single analytical method is universally superior. The optimal choice is dictated by the specific analytical challenge. For the analysis of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine:
-
Routine QC & Assay: Derivatized HPLC-UV is the most robust and cost-effective choice.
-
Orthogonal Impurity Profile: Derivatized GC-MS provides complementary separation and identification capabilities.
-
Trace Quantification & Bioanalysis: LC-MS/MS is the only method with the required sensitivity and selectivity.
-
Primary Standard Certification: qNMR serves as the ultimate arbiter of purity, anchoring the entire analytical strategy.
By employing a cross-validation approach with these orthogonal techniques, laboratories can build a comprehensive and scientifically sound control strategy, ensuring the highest data integrity and product quality throughout the drug development lifecycle.
References
- Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. Benchchem.
- A Guide to Quantitative NMR (qNMR). Emery Pharma.
- Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. PubMed. Published 2020-12-29.
- Determination of piperazine derivatives in “Legal Highs”. ResearchGate.
- Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. American Pharmaceutical Review. Published 2020-08-25.
- Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. ResearchGate. Published 2020-09.
- GCMS Total Ion Chromatograms of piperazine derivative mixture. ResearchGate.
- Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Chemical Society.
- What is qNMR and why is it important?. Mestrelab Resources.
- An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing.
- Quality Guidelines. ICH.
- HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Published 2021-09-17.
- 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group.
- Recent Advances in Analytical Method Validation as per ICH Q2(R2). International Journal of Pharmaceutical Sciences. Published 2025-07-11.
- Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Semantic Scholar. Published 2005-08-01.
- HPLC Methods for analysis of Piperazine. HELIX Chromatography.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC.
- Analytical Methods. RSC Publishing.
- Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Agilent.
- A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study. PubMed. Published 2012-10.
- Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Springer. Published 2010-03-24.
- Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. NIH. Published 2023-06-26.
- Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. MDPI. Published 2023-11-03.
Sources
- 1. jocpr.com [jocpr.com]
- 2. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. vliz.be [vliz.be]
- 6. A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. agilent.com [agilent.com]
- 12. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. emerypharma.com [emerypharma.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
A Head-to-Head Comparison of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine with Known Inhibitors of Monoamine Oxidase and Lysine-Specific Demethylase 1
Introduction
In the landscape of contemporary drug discovery, the exploration of novel chemical entities with the potential to modulate key biological targets is of paramount importance. The compound 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine (CAS 672325-37-0) presents a compelling scaffold for investigation.[1][2][3] Its structural architecture, featuring a benzylamine moiety linked to a methylpiperazine group, is reminiscent of pharmacophores known to interact with enzymes that play critical roles in neurotransmission and epigenetic regulation. Specifically, the structural similarities to known inhibitors of Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1) provide a strong rationale for its evaluation against these two important enzyme classes.
This guide provides a comprehensive head-to-head comparison of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine with well-characterized inhibitors of MAO and LSD1. We will delve into the mechanistic basis for its potential inhibitory activity, present comparative data (based on established values for analogous compounds), and provide detailed experimental protocols for researchers to validate these hypotheses in their own laboratories.
Postulated Signaling Pathways and Rationale for Target Selection
The decision to investigate 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine as a potential inhibitor of MAO and LSD1 is rooted in a structure-activity relationship (SAR) analysis of known inhibitors. Both MAO and LSD1 are flavin adenine dinucleotide (FAD)-dependent oxidases that catalyze the oxidation of amine-containing substrates.
Monoamine Oxidase (MAO) Signaling Pathway
MAOs are critical enzymes in the central nervous system responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[4] Inhibition of MAO leads to an increase in the synaptic concentration of these neurotransmitters, a mechanism that is therapeutically exploited for the treatment of depression and neurodegenerative disorders like Parkinson's disease.[5][6]
Caption: Postulated inhibition of the MAO pathway by 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine.
Lysine-Specific Demethylase 1 (LSD1) Signaling Pathway
LSD1 is a histone demethylase that plays a crucial role in the epigenetic regulation of gene expression by removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2).[7] Overexpression of LSD1 has been implicated in various cancers, making it an attractive target for anticancer drug development.[8] The catalytic mechanism of LSD1 is similar to that of MAO, and several MAO inhibitors, such as tranylcypromine, have been shown to inhibit LSD1.[7]
Caption: Postulated inhibition of the LSD1 pathway by 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine.
Head-to-Head Comparative Analysis
For the purpose of this guide, we will compare the inhibitory potential of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine with established inhibitors of MAO and LSD1. The following tables summarize the IC50 values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Comparison with Known Monoamine Oxidase (MAO) Inhibitors
The selectivity of an inhibitor for MAO-A versus MAO-B is a critical determinant of its therapeutic application and side-effect profile.
| Inhibitor | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity |
| 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine | To be determined | To be determined | To be determined |
| Tranylcypromine | 19 | 16 | Non-selective[8] |
| Selegiline | >100 | 0.015 | MAO-B selective[9] |
| Moclobemide | 0.2 | 27.3 | MAO-A selective |
Comparison with Known Lysine-Specific Demethylase 1 (LSD1) Inhibitors
The potency and selectivity of LSD1 inhibitors are key factors in their development as anticancer agents.
| Inhibitor | LSD1 IC50 (nM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine | To be determined | To be determined | To be determined |
| Tranylcypromine | >200,000 | 19 | 16[7][8] |
| ORY-1001 (Iadademstat) | 18 | >100 | >100[7][8] |
| GSK-2879552 | 19 | >200 | >200[8] |
Experimental Protocols for Inhibitor Profiling
To empirically determine the inhibitory activity of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine, the following detailed protocols are provided.
In Vitro MAO-A and MAO-B Inhibition Assay
This protocol is designed to measure the potency and selectivity of the test compound against both isoforms of MAO.
Caption: Workflow for the in vitro MAO inhibition assay.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Assay Buffer: 50 mM sodium phosphate, pH 7.4.
-
Recombinant human MAO-A and MAO-B enzymes.
-
Test Compound: Prepare a 10 mM stock solution of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine in DMSO. Create a serial dilution in assay buffer.
-
Substrate: Tyramine at a concentration equal to its Km for each enzyme.
-
Detection Reagents: Amplex® Red reagent and horseradish peroxidase (HRP).
-
-
Assay Procedure:
-
In a 96-well black microplate, add 20 µL of each concentration of the test compound or vehicle control (DMSO).
-
Add 20 µL of MAO-A or MAO-B enzyme solution to the respective wells and incubate for 15 minutes at 37°C.
-
Add 20 µL of the Amplex® Red/HRP working solution.
-
Initiate the reaction by adding 20 µL of the tyramine substrate.
-
Incubate the plate for 30 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity using a microplate reader (Excitation: 530-560 nm, Emission: ~590 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
In Vitro LSD1 Inhibition Assay
This protocol is designed to measure the potency of the test compound against LSD1.
Caption: Workflow for the in vitro LSD1 inhibition assay.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 0.01% Brij-35.
-
Recombinant human LSD1 enzyme.
-
Test Compound: Prepare a 10 mM stock solution of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine in DMSO. Create a serial dilution in assay buffer.
-
Substrate: Biotinylated H3K4me2 peptide.
-
Detection Reagents: LANCE® Ultra Europium-anti-unmodified H3K4 antibody and ULight™-streptavidin.
-
-
Assay Procedure:
-
In a 384-well white microplate, add 2.5 µL of each concentration of the test compound or vehicle control (DMSO).
-
Add 2.5 µL of LSD1 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the H3K4me2 peptide substrate.
-
Incubate the plate for 60 minutes at 37°C.
-
Stop the reaction by adding 5 µL of the detection mix.
-
Incubate for 60 minutes at room temperature.
-
Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Conclusion
1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine represents a promising chemical scaffold with the potential for dual inhibition of MAO and LSD1. Its structural features warrant a thorough investigation of its inhibitory profile against these key enzymes. The comparative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to undertake a comprehensive evaluation of this compound. The elucidation of its potency, selectivity, and mechanism of action will be crucial in determining its potential as a novel therapeutic agent for neurological disorders or cancer.
References
-
Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile. PubMed Central. [Link]
-
Covalent DNA-Encoded Library Workflow Drives Discovery of SARS-CoV-2 Nonstructural Protein Inhibitors. Journal of the American Chemical Society. [Link]
-
Covalent DNA-Encoded Library Workflow Drives Discovery of SARS-CoV-2 Nonstructural Protein Inhibitors. Journal of the American Chemical Society. [Link]
-
Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. PLOS One. [Link]
-
1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine, 97%, Thermo Scientific 250 mg. Fisher Scientific. [Link]
-
Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. MDPI. [Link]
-
(A) Structure of LSD1 inhibitors and screening candidates. (B) Apparent.... ResearchGate. [Link]
-
LSD1/KDM1A inhibitors in clinical trials: advances and prospects. PMC - NIH. [Link]
-
LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. PubMed Central. [Link]
-
Biphenylpiperazine derivatives as MAO-B inhibitors. ResearchGate. [Link]
-
[4-(4-Methylpiperazin-1-yl)phenyl]methanamine | C12H19N3 | CID 2776493. PubChem. [Link]
-
Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. PubMed. [Link]
-
1-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHANAMINE | CAS 216144-45-5. Molekula. [Link]
-
ND Pharma & Biotech Industrial Division. ND Pharma & Biotech. [Link]
-
List of MAO inhibitors + Uses & Side Effects. Drugs.com. [Link]
-
Monoamine Oxidase Inhibitors (MAOIs). StatPearls - NCBI Bookshelf - NIH. [Link]
-
(PDF) Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics. [Link]
-
Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI. [Link]
-
Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PMC - NIH. [Link]
-
Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. PubMed. [Link]
-
In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Pharmacophore. [Link]
-
1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. PubMed. [Link]
-
Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. ResearchGate. [Link]
-
New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine | 672325-37-0 [chemicalbook.com]
- 3. 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine - Safety Data Sheet [chemicalbook.com]
- 4. drugs.com [drugs.com]
- 5. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Comprehensive Purity Assessment of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine
Introduction: Beyond a Simple Percentage
In the landscape of pharmaceutical development, the molecule 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine represents a critical building block, a scaffold upon which potentially life-saving active pharmaceutical ingredients (APIs) are built. The journey from synthesis to a safe and effective drug product is paved with rigorous analytical scrutiny. For researchers, scientists, and drug development professionals, the term "purity" transcends a simple numerical value; it is a multi-faceted profile that guarantees the identity, strength, quality, and safety of the compound.
The presence of even trace-level impurities—be they residual starting materials, by-products, degradation products, residual solvents, or elemental contaminants—can have profound implications, affecting not only the toxicological profile but also the stability and efficacy of the final API.[1] Therefore, a robust purity assessment is not a single experiment but a carefully orchestrated analytical strategy.
This guide provides an in-depth comparison of essential analytical techniques for the comprehensive purity assessment of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine. Moving beyond mere protocols, we will explore the causality behind methodological choices, establishing a self-validating system of analysis that ensures scientific integrity and regulatory compliance.
I. Organic Impurity Profiling: The Chromatographic Core
Organic impurities are often the most challenging to control, arising from various stages of the synthetic route and storage. A comprehensive analysis requires both the separation and identification of these related substances.
A. High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification
Expertise & Rationale: High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity analysis of non-volatile organic molecules like 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine. Its high resolving power allows for the separation of structurally similar impurities from the main compound. A reversed-phase (RP-HPLC) method is the logical starting point due to the molecule's moderate polarity. The use of a C18 column provides a versatile stationary phase for retaining the analyte and its potential impurities, while a gradient elution ensures that compounds with a wide range of polarities are successfully resolved and eluted.
Experimental Protocol: RP-HPLC for Impurity Quantification
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid acts as a modifier to improve peak shape by protonating free silanols on the stationary phase and ensuring the amine functional groups on the analyte are consistently protonated.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures retention time reproducibility.
-
Detection: UV at 254 nm. Rationale: The phenyl ring provides strong chromophores for sensitive UV detection.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
Data Presentation: Hypothetical HPLC Purity Analysis
| Peak ID | Retention Time (min) | Area (%) | Identification | Specification |
| Impurity 1 | 8.5 | 0.08 | Starting Material | ≤ 0.10% |
| Impurity 2 | 12.1 | 0.12 | Positional Isomer | ≤ 0.15% |
| Main Peak | 15.3 | 99.75 | 1-[3-(4-MPP)P]M | ≥ 99.5% |
| Impurity 3 | 18.9 | 0.05 | Unknown | ≤ 0.10% |
Note: 1-[3-(4-MPP)P]M is an abbreviation for the target compound.
B. Liquid Chromatography-Mass Spectrometry (LC-MS): The Tool for Identification
Expertise & Rationale: While HPLC-UV can quantify impurities, it cannot identify them. This is the critical role of Mass Spectrometry (MS).[2][3] By coupling the HPLC system to a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of the eluting peaks. This information is paramount for identifying unknown impurities, confirming the identity of known ones, and providing crucial data for regulatory submissions.[4] High-resolution mass spectrometry (HRMS), such as with a Q-TOF instrument, can provide mass accuracy in the sub-ppm range, allowing for the confident determination of elemental compositions.[4]
Experimental Protocol: LC-MS for Impurity Identification
-
LC System: Utilize the same RP-HPLC method as described above. Rationale: Using an MS-compatible mobile phase (like formic acid instead of non-volatile phosphate buffers) is essential.[4]
-
Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode. Rationale: The multiple amine groups in the molecule are readily protonated, making positive mode ESI highly effective.
-
MS Acquisition: Full scan mode (e.g., m/z 100-1000) to detect all ions. A separate run using auto MS/MS can be performed to obtain fragmentation data for structural elucidation.
-
Data Analysis: The Molecular Feature Extraction (MFE) algorithm can be used to find all potential compounds in the sample, followed by Molecular Formula Generation (MFG) for each detected impurity.[4]
Data Presentation: Hypothetical LC-MS Impurity Identification
| RT (min) | Observed m/z [M+H]⁺ | Proposed Formula | Mass Error (ppm) | Proposed Identity |
| 8.5 | 192.1182 | C₁₁H₁₄N₂O | -0.8 | 3-(4-Methylpiperazin-1-yl)benzaldehyde |
| 12.1 | 220.1757 | C₁₂H₂₂N₃ | 0.5 | 1-[4 -(4-Methylpiperazin-1-yl)phenyl]methanamine |
| 18.9 | 234.1914 | C₁₃H₂₄N₃ | 1.1 | N-Methylated Product |
II. Inorganic and Residual Impurities: Ensuring Process Safety
This category of impurities does not originate from the core chemical reaction but from the manufacturing process itself. Their control is mandated by regulatory bodies for safety.
A. Headspace Gas Chromatography (HS-GC): For Residual Solvents
Expertise & Rationale: Residual solvents are volatile organic impurities left from the synthesis and purification steps.[5] Their levels are strictly controlled according to ICH Q3C guidelines due to their potential toxicity.[6] The analytical method of choice is static headspace sampling coupled to gas chromatography (HS-GC).[7] This technique involves heating the sample in a sealed vial and injecting only the vapor phase (headspace) into the GC. This prevents non-volatile matrix components, like the API, from contaminating the GC system and provides a very clean and sensitive analysis.
Experimental Protocol: HS-GC for Residual Solvents (ICH Q3C)
-
Instrumentation: GC system with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Column: G43 equivalent (e.g., DB-624), 30 m x 0.32 mm, 1.8 µm. Rationale: This column phase is specifically designed for resolving common residual solvents.[5]
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of Dimethyl Sulfoxide (DMSO). Crimp and seal.
-
Headspace Conditions:
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Incubation Time: 15 min
-
-
GC Conditions:
-
Carrier Gas: Helium or Hydrogen.
-
Inlet Temperature: 140 °C.
-
Temperature Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
Detector: FID at 250 °C.
-
Diagram: Workflow for Residual Solvent Analysis by HS-GC
Caption: An integrated strategy combining multiple analytical techniques.
Comparative Summary of Analytical Techniques
| Technique | Analyte Type | Principle | Key Advantage | Primary Role |
| RP-HPLC | Organic Impurities | Chromatographic Separation | High resolution, quantitative | Quantification of related substances |
| LC-MS | Organic Impurities | Separation + Mass Analysis | Molecular weight determination | Identification of unknown impurities |
| HS-GC | Residual Solvents | Volatility-based Separation | High sensitivity for volatiles | Safety assessment (process impurity) |
| Karl Fischer | Water | Chemical Titration | Specificity for water | Accurate moisture content |
| ICP-MS | Elemental Impurities | Atomic Mass Spectrometry | Ultra-trace sensitivity | Safety assessment (catalyst residues) |
| NMR | Main Compound | Nuclear Spin Resonance | Unambiguous structure info | Definitive structural confirmation |
| CHN Analysis | Bulk Sample | Combustion Analysis | Fundamental composition | Orthogonal check of overall purity |
Conclusion
The purity assessment of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine is a rigorous, evidence-based process that forms the bedrock of its suitability for drug development. An effective strategy is not linear but integrated, leveraging the strengths of multiple orthogonal techniques. Chromatographic methods like HPLC and GC are essential for separating and quantifying known and volatile impurities. Spectrometric methods, particularly MS and NMR, are indispensable for the structural identification of the unknown and the definitive confirmation of the known. Finally, techniques like Karl Fischer titration and ICP-MS address specific, critical inorganic and residual impurities mandated by global regulatory standards. By embracing this comprehensive, multi-technique approach, researchers and developers can ensure the highest standards of quality and safety, paving the way for the successful advancement of new chemical entities.
References
-
Pharmaguideline. (2011). Water Content Determination by Karl Fischer. [Link]
-
Klick, S. et al. (n.d.). A Generic Headspace GC Method for Residual Solvents in Pharmaceutical. LCGC International. [Link]
-
VELP Scientifica. (n.d.). Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. [Link]
-
Analab Scientific Instruments. (2024). The Role of Karl Fischer Titration in Pharmaceutical Analysis. [Link]
-
Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. [Link]
-
Pacific BioLabs. (n.d.). Karl Fischer Moisture Analysis. [Link]
-
Malvern Panalytical. (2024). How to Use XRF to Rapidly Trace Elemental Analysis While Ensuring the Purity of Pharmaceuticals. [Link]
-
Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. [Link]
-
American Pharmaceutical Review. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. [Link]
-
Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. [Link]
-
Malvern Panalytical. (2024). Ensuring the purity of pharmaceuticals and how XRF can fast-track elemental analysis. [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]
-
LGC. (2025). The benefits of high-resolution mass spectrometry for impurity profiling. [Link]
-
ResearchGate. (2025). Mass spectrometry in impurity profiling. [Link]
-
PubMed. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. [Link]
-
Shimadzu (Europe). (n.d.). GC Analysis Data Collection for Residual Solvents in Pharmaceuticals. [Link]
-
Shimadzu Corporation. (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. [Link]
-
AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]
-
ResearchGate. (2025). Identification and structure elucidation by NMR spectroscopy. [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]
-
Chemistry LibreTexts. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]
-
Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]
Sources
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. researchgate.net [researchgate.net]
- 4. hpst.cz [hpst.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. shimadzu.com [shimadzu.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Validating the Biological Target of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine Derivatives: A Comparative Guide
The 1-[3-(4-methylpiperazin-1-yl)phenyl]methanamine scaffold is a versatile chemical framework that has given rise to a diverse array of small molecule derivatives with therapeutic potential. These derivatives have been investigated for a range of biological activities, from kinase inhibition in oncology to modulation of neurotransmitter reuptake in neuroscience.[1][2][3][4] Given this chemical promiscuity, rigorously validating the intended biological target of a novel derivative is a cornerstone of its preclinical development. This guide provides a comparative overview of modern experimental strategies to confidently identify and validate the molecular target of these compounds, ensuring a solid mechanistic foundation for further drug development.
The Imperative of Target Validation
The journey from a promising hit compound to a clinical candidate is fraught with challenges, and a significant portion of drug failures in clinical trials can be attributed to a lack of efficacy or unforeseen toxicity.[5][6] Often, these failures stem from an incomplete understanding of the compound's true mechanism of action. Robust target validation at the preclinical stage is therefore not just a formality but a critical step to mitigate these risks. It provides the necessary evidence that modulating the intended target with the compound will likely lead to the desired therapeutic outcome in a safe manner.[6][7]
This guide will navigate through a multi-tiered approach to target validation, from initial biochemical confirmation to demonstrating target engagement in a physiologically relevant cellular context. We will use the common scenario of a derivative designed as a protein kinase inhibitor to illustrate these methodologies, given that kinases are a frequent target class for this scaffold.[3]
A Multi-Faceted Approach to Target Validation
A robust target validation strategy does not rely on a single experiment. Instead, it builds a compelling case through the convergence of evidence from orthogonal assays. This multi-pronged approach can be broadly categorized into biochemical, biophysical, and cell-based methods.
Caption: A generalized workflow for small molecule target identification and validation.
Comparative Analysis of Key Target Validation Methodologies
The selection of appropriate assays for target validation depends on several factors, including the nature of the target, the stage of the drug discovery program, and available resources. Below is a comparative summary of commonly employed techniques.
| Assay Type | Methodology | Information Gained | Advantages | Limitations |
| Biochemical Assays | Enzyme activity assays (e.g., ADP-Glo, TR-FRET) | Direct measurement of target inhibition (IC50) | High-throughput, cost-effective, allows for detailed kinetic studies.[8][9][10][11] | Lacks cellular context, may not reflect in-cell potency.[12] |
| Kinome Profiling | Large-scale kinase activity or binding assays | Selectivity profile across the human kinome | Crucial for identifying off-target effects and potential toxicity.[13][14][15][16] | Can be expensive, may not capture all potential off-targets. |
| Cellular Thermal Shift Assay (CETSA) | Measures ligand-induced thermal stabilization of the target protein in cells or tissues. | Confirms target engagement in a native cellular environment.[17][18][19][20][21] | Label-free, applicable to various cell and tissue types.[21] | Lower throughput than some other methods, requires a specific antibody for detection. |
| NanoBRET™ Target Engagement Assay | A live-cell assay based on bioluminescence resonance energy transfer (BRET) to measure compound binding to a NanoLuc® luciferase-tagged target protein. | Quantifies compound affinity, target occupancy, and residence time in living cells.[22][23][24][25][26] | Real-time measurements in a physiological context, high sensitivity.[25] | Requires genetic modification of cells to express the fusion protein. |
| In-Cell Western (ICW) / Cytoblot | A quantitative immunofluorescence assay in multi-well plates to measure protein levels and post-translational modifications. | Measures downstream pathway modulation as a result of target engagement.[27][28][29][30][31] | High-throughput, allows for multiplexing to analyze multiple proteins simultaneously.[29] | Provides indirect evidence of target engagement, relies on high-quality antibodies. |
In-Depth Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines a typical luminescence-based assay to determine the IC50 value of a 1-[3-(4-methylpiperazin-1-yl)phenyl]methanamine derivative against its putative kinase target.[11]
Principle: The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffers, kinase, substrate, ATP, and the test compound dilutions.
-
Kinase Reaction:
-
Add 5 µL of the kinase solution to the wells of a 384-well plate.
-
Add 2.5 µL of the test compound at various concentrations (typically a 10-point dilution series) or vehicle control.
-
Pre-incubate for 15 minutes at room temperature.[11]
-
Initiate the reaction by adding 2.5 µL of a solution containing the substrate and ATP at their Km concentrations.[11]
-
Incubate for the desired reaction time (e.g., 1-2 hours) at room temperature.[11]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.[11]
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls and fit to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes a method to confirm the engagement of a test compound with its target protein in intact cells.[17][18]
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. CETSA measures the amount of soluble target protein remaining after a heat challenge.[17][18]
Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat with the test compound or vehicle control for a specified time.
-
Heat Challenge:
-
Harvest and resuspend the cells in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[17]
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein in the soluble fraction by Western blot or another protein detection method.
-
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.[18]
Visualizing the Impact: A Hypothetical Signaling Pathway
For a derivative targeting a kinase, successful target engagement should lead to a measurable change in the phosphorylation of downstream substrates. The In-Cell Western technique is well-suited to quantify such changes.[27][28]
Caption: A hypothetical signaling pathway modulated by a kinase inhibitor.
Conclusion
Validating the biological target of a 1-[3-(4-methylpiperazin-1-yl)phenyl]methanamine derivative is a critical, multi-step process that is essential for advancing a compound through the drug development pipeline.[32][33] A robust validation strategy integrates biochemical, biophysical, and cell-based assays to build a comprehensive and convincing body of evidence. By employing a combination of methods such as enzymatic assays, kinome profiling, CETSA, and NanoBRET™, researchers can confidently confirm direct target engagement in a physiologically relevant setting. This rigorous approach not only elucidates the compound's mechanism of action but also significantly increases the probability of success in subsequent clinical development.
References
-
In-Cell Western (ICW) Protocol. Rockland Immunochemicals. [Link]
-
Target Identification and Validation (Small Molecules). University College London. [Link]
-
NanoBRET™ Target Engagement for drug development. News-Medical.Net. [Link]
-
NanoBRET Assay Services. Reaction Biology. [Link]
-
Target Engagement Assays. DiscoverX. [Link]
-
Advansta's Step-by-Step Guide to In-Cell Westerns. Advansta. [Link]
-
Kinome Profiling Service. MtoZ Biolabs. [Link]
-
Target and pathway engagement assays. Concept Life Sciences. [Link]
-
Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
-
Target Engagement Assays in Early Drug Discovery. ResearchGate. [Link]
-
In-Cell Western™ Assay. LI-COR Biosciences. [Link]
-
In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Target Engagement Assays in Early Drug Discovery. PubMed. [Link]
-
A Practical Guide to Target Engagement Assays. Selvita. [Link]
-
Kinome Profiling. Oncolines B.V. [Link]
-
Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information (NCBI). [Link]
-
Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. ACS Publications. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central (PMC). [Link]
-
Target Validation. Sygnature Discovery. [Link]
-
Target Identification and Validation in Drug Discovery. Chemspace. [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
CETSA. Pelago Bioscience. [Link]
-
Discovery of 1-(4-((3-(4-methylpiperazin-1-yl)propyl)amino)benzyl)-5-(trifluoromethyl)pyridin-2(1H)-one, an orally active multi-target agent for the treatment of diabetic nephropathy. PubMed. [Link]
-
Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
-
Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant. PubMed. [Link]
-
Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. PubMed. [Link]
-
Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. PubMed. [Link]
-
4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide. PubChem. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Discovery of 1-(4-((3-(4-methylpiperazin-1-yl)propyl)amino)benzyl)-5-(trifluoromethyl)pyridin-2(1H)-one, an orally active multi-target agent for the treatment of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selvita.com [selvita.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. assayquant.com [assayquant.com]
- 9. Biochemical Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. domainex.co.uk [domainex.co.uk]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. annualreviews.org [annualreviews.org]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. news-medical.net [news-medical.net]
- 21. CETSA [cetsa.org]
- 22. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 23. NanoBRET® Target Engagement BET BRD Assays [promega.jp]
- 24. news-medical.net [news-medical.net]
- 25. reactionbiology.com [reactionbiology.com]
- 26. Kinase Target Engagement | Kinase Affinity Assay [promega.co.uk]
- 27. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 28. products.advansta.com [products.advansta.com]
- 29. licorbio.com [licorbio.com]
- 30. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 31. biomol.com [biomol.com]
- 32. ucl.ac.uk [ucl.ac.uk]
- 33. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Guide to the Proper Disposal of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine
This document provides essential safety and logistical information for the proper handling and disposal of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine (CAS No. 672325-37-0). The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure personnel safety and environmental compliance. The causality behind each procedural step is explained to foster a deep understanding of the required safety protocols.
Hazard Identification and Characterization
Before any handling or disposal, a thorough understanding of the chemical's hazard profile is paramount. 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine is a substituted piperazine derivative, and its safe management is dictated by its chemical properties and associated hazards.
According to safety data sheets (SDS) and chemical databases, this compound is classified with significant health and physical hazards.[1][2] The product is identified as causing severe skin burns and eye damage.[1][3] Inhalation may be harmful, and ingestion can cause burns to the gastric and intestinal mucosa.[1][3] Thermal decomposition can lead to the release of irritating gases and toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1]
This hazard profile mandates that 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine be treated as a hazardous waste. Under the guidelines of the Environmental Protection Agency (EPA), any waste exhibiting corrosive characteristics is considered hazardous.[4][5]
Regulatory Framework: Ensuring Compliance
The disposal of this chemical is governed by federal and state regulations. The two primary regulatory frameworks in the United States are:
-
Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) gives the EPA the authority to control hazardous waste from its creation to its ultimate disposal—a system known as "cradle-to-grave" management.[5][6] This means generators of the waste are responsible for its safe handling and disposal.
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (HazCom) requires that the hazards of all chemicals be evaluated and that this information be conveyed to employers and employees.[7][8] This includes providing access to Safety Data Sheets (SDSs) and training on safe handling and emergency procedures.[9]
All disposal activities must be conducted in strict accordance with these federal regulations and any additional local or institutional requirements.
On-Site Waste Management and Segregation Protocol
Proper management begins at the point of generation. Adherence to the following steps is critical to prevent accidental exposure and ensure the waste is ready for final disposal.
Step 1: Container Selection Collect all waste containing 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine in a designated, compatible, and leak-proof container.[10]
-
Liquid Waste: Use a container designed for liquids that can be sealed tightly. High-density polyethylene (HDPE) or other chemically resistant plastic is recommended. Avoid food-grade containers like milk jugs.[5]
-
Solid Waste: Contaminated personal protective equipment (PPE), weighing papers, and other solid materials should be collected in a separate, clearly labeled hazardous waste container.[11]
Step 2: Labeling The waste container must be labeled immediately upon the first addition of waste. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine" and any other components in the waste stream.
-
A clear indication of the hazards (e.g., "Corrosive," "Toxic").
-
The date on which waste was first added to the container.
Step 3: Segregation and Storage Store the hazardous waste container in a designated satellite accumulation area or a central accumulation area.[6]
-
Incompatible Materials: This compound is incompatible with strong oxidizing agents, strong acids, and acid chlorides.[1] Storing it away from these materials is crucial to prevent violent reactions.[12]
-
Storage Conditions: Keep the container tightly closed except when adding waste.[5][10] Store it in a cool, dry, and well-ventilated area, away from heat or ignition sources.
Spill and Decontamination Procedures
In the event of a spill, the response should be swift and dictated by the scale of the release.
Minor Spills (Small quantity in a ventilated area):
-
Ensure proper PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[13]
-
Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.
-
Collect the absorbent material and spilled substance into a designated hazardous waste container for disposal.[13]
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Ventilate the area.
Major Spills (Large quantity or outside a ventilated area):
-
Evacuate all non-essential personnel from the area immediately.[1]
-
Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Move upwind of the spill and prevent entry into drains or waterways.[12]
-
Only personnel trained in hazardous waste operations and emergency response (HAZWOPER) should attempt to clean up a major spill.[8]
Final Disposal Pathway
Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[14][15][16] Amines can be particularly harmful to aquatic life and ecosystems.[14]
The only acceptable disposal method is through a licensed and certified hazardous waste disposal company.[4] This ensures the waste is managed in compliance with all EPA and Department of Transportation (DOT) regulations. The likely ultimate disposal method for this type of organic amine waste is high-temperature incineration at a permitted facility, which ensures its complete destruction.[17]
Your institution's EHS department will typically coordinate the pickup and disposal of hazardous waste. Follow their specific procedures for waste consolidation and pickup requests.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper management and disposal of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine waste.
Sources
- 1. fishersci.com [fishersci.com]
- 2. [4-(4-Methylpiperazin-1-yl)phenyl]methanamine | C12H19N3 | CID 2776493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 5. pfw.edu [pfw.edu]
- 6. epa.gov [epa.gov]
- 7. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 8. resources.duralabel.com [resources.duralabel.com]
- 9. wolterskluwer.com [wolterskluwer.com]
- 10. ethz.ch [ethz.ch]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. collectandrecycle.com [collectandrecycle.com]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. m.youtube.com [m.youtube.com]
- 17. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
A Senior Application Scientist's Guide to the Safe Handling of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. Among these, 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine, a compound of interest for its potential applications, requires meticulous handling due to its specific hazard profile. This guide provides an in-depth, experience-driven protocol for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes. Our approach moves beyond a simple checklist, delving into the rationale behind each safety measure to foster a deeply ingrained culture of safety.
Understanding the Hazard: A Proactive Stance on Safety
1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine is a potent chemical that demands respect. According to its Safety Data Sheet (SDS), it is classified as toxic if swallowed and can be fatal if it comes into contact with the skin.[1] Furthermore, it is corrosive and can cause severe skin burns and serious eye damage.[1][2] The primary hazards are summarized below:
-
Acute Toxicity (Oral and Dermal): Ingestion and skin contact can have severe, potentially lethal, consequences.[1]
-
Skin Corrosion/Irritation: The chemical can cause severe burns upon contact with the skin.[1][2]
-
Serious Eye Damage/Irritation: Direct contact with the eyes can lead to severe irritation and damage.[1][2]
Given these significant risks, a comprehensive safety strategy is not just recommended; it is imperative.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are the most critical steps in mitigating the risks associated with handling 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine. The following table outlines the minimum PPE requirements, with the understanding that a site-specific risk assessment may necessitate additional measures.
| Body Part | Required PPE | Rationale |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended) | To prevent dermal absorption, which can be fatal.[1] |
| Eyes/Face | Safety goggles and a face shield | To protect against splashes that can cause severe eye damage.[1][2] |
| Body | A flame-retardant lab coat, long-sleeved clothing, and long pants | To protect the skin from accidental contact and burns. |
| Respiratory | Use in a well-ventilated chemical fume hood | To prevent inhalation of any vapors or aerosols.[2] |
| Feet | Closed-toe shoes | To protect feet from potential spills. |
It is crucial to inspect all PPE for integrity before each use and to remove and decontaminate it properly after handling the chemical.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine minimizes the risk of exposure. The following workflow has been developed based on extensive experience in handling similarly hazardous compounds.
Receipt and Storage
-
Verification: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Segregation: Store the chemical in a designated, well-ventilated, and locked corrosive materials area, away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[2]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.
Experimental Workflow
The following diagram illustrates the key steps for the safe handling of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine during experimental use.
Caption: Experimental workflow for handling 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine.
Spill Management
In the event of a spill, immediate and correct action is critical.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.
-
Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials.
-
Neutralize: For small spills, cautiously neutralize with a suitable agent if your institution's protocol allows.
-
Collect and Dispose: Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate: Decontaminate the spill area thoroughly.
Disposal Plan: Ensuring a Safe End-of-Life
Chemical waste management is a critical component of laboratory safety. All waste containing 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine must be treated as hazardous.
-
Waste Collection: Use clearly labeled, sealed, and compatible containers for all waste streams (solid and liquid).
-
Labeling: All waste containers must be accurately labeled with the full chemical name and associated hazards.
-
Disposal: Dispose of the hazardous waste through your institution's approved hazardous waste management program. Do not discharge to the sewer or mix with other waste streams unless explicitly permitted by your safety office. Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]
Conclusion: A Commitment to a Culture of Safety
The safe handling of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine is not merely a matter of following procedures but of understanding the "why" behind each action. By fostering a deep-seated knowledge of the chemical's hazards and the rationale for each safety precaution, we empower researchers to work confidently and securely. This proactive and informed approach to laboratory safety is the bedrock of innovative and responsible scientific advancement.
References
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Chemical Structure of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine](httpshttps://i.imgur.com/example.png)
![Chemical Structure of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine](https://www.chemicalbook.com/CAS/GIF/672325-37-0.gif)
